molecular formula C6H12O3 B148976 3-Hydroxy-4-methylpentanoic acid CAS No. 5980-21-2

3-Hydroxy-4-methylpentanoic acid

Cat. No.: B148976
CAS No.: 5980-21-2
M. Wt: 132.16 g/mol
InChI Key: BOAHYOWLXYZJSN-UHFFFAOYSA-N
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Description

(R)-3-Hydroxy-4-methylpentanoic acid (CAS 77981-87-4) is a chiral β-hydroxy acid of high importance in organic and medicinal chemistry research. With a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol, this compound serves as a versatile and valuable chiral building block for the stereoselective synthesis of more complex molecules . Its primary research application is in asymmetric synthesis , where it is employed to construct natural products and pharmaceuticals with controlled stereochemistry. The compound can be synthesized with high optical purity (86-92% ee) via a stereoselective aldol reaction of a doubly deprotonated chiral enolate, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), with 2-methylpropanal . The resulting enantiomerically enriched acid is a precursor for various protected amino acids and has been identified as an intermediate in the synthesis of compounds from natural sources . Beyond its synthetic utility, the (R)-enantiomer is structurally significant in biopolymer research, as (R)-3-hydroxyalkanoic acids are the monomeric units of polyhydroxyalkanoates (PHAs)—biodegradable polyesters produced by microorganisms . Researchers value this compound for its two functional groups, a carboxylic acid and a hydroxyl group on the chiral center, which allow for selective protection and transformation, enabling the construction of diverse molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHYOWLXYZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505483
Record name 3-Hydroxy-4-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-21-2
Record name 3-Hydroxy-4-methylpentanoic acid
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Record name 3-hydroxy-4-methylpentanoic acid
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Foundational & Exploratory

3-Hydroxy-4-methylpentanoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylpentanoic acid, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and development. This compound is a chiral molecule, and its properties can be specific to its stereoisomers.

The systematic IUPAC name for this compound is This compound .[1][2] Due to the presence of a hydroxyl group at the beta-carbon relative to the carboxyl group, it is also classified as a β-hydroxy acid. The structure consists of a five-carbon pentanoic acid backbone with a hydroxyl (-OH) group on the third carbon and a methyl (-CH₃) group on the fourth carbon.

Common synonyms and alternative names for this compound include:

  • β-Hydroxyisocaproic acid[2]

  • 3-hydroxy-4-methylvaleric acid

  • 3-Hydroxy-isocapronsaure

The presence of a chiral center at the third carbon gives rise to two enantiomers: (R)-3-hydroxy-4-methylpentanoic acid and (S)-3-hydroxy-4-methylpentanoic acid. The "(R)" or "(S)" designation specifies the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--[1][2]
Molecular Formula C₆H₁₂O₃--INVALID-LINK--[1][2]
Molecular Weight 132.16 g/mol --INVALID-LINK--[1][2][3]
CAS Number 5980-21-2 (for the racemic mixture)--INVALID-LINK--[1][2]
77981-87-4 (for the R-enantiomer)--INVALID-LINK--[3]
Canonical SMILES CC(C)C(CC(=O)O)O--INVALID-LINK--[1][2]
InChI InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)--INVALID-LINK--[1][2]
InChIKey BOAHYOWLXYZJSN-UHFFFAOYSA-N--INVALID-LINK--[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. Below are representative protocols.

Chemical Synthesis: Asymmetric Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic Acid

This protocol is adapted from a procedure published in Organic Syntheses, which details an asymmetric aldol (B89426) reaction.

Materials and Equipment:

Procedure:

  • Preparation of the Lithium Enolate: The air in the reaction flask is replaced with nitrogen. Dry THF and diisopropylamine are introduced into the flask. The mixture is cooled to -78°C, and a solution of n-butyllithium in hexane is added with stirring. The cooling bath is then replaced with an ice bath, and stirring is continued for 30 minutes to form lithium diisopropylamide (LDA).

  • Formation of the Chiral Enolate: The solution is re-cooled to -78°C, and the chiral auxiliary ester dissolved in THF is added dropwise.

  • Aldol Reaction: Freshly distilled isobutyraldehyde is added slowly to the chiral enolate solution at -78°C. The reaction mixture is stirred vigorously.

  • Hydrolysis of the Chiral Auxiliary: After the reaction is complete, the mixture is warmed, and a solution of potassium hydroxide in methanol and water is added. The mixture is refluxed for 3 hours to hydrolyze the ester.

  • Extraction and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous layer is acidified to pH 2.5 with 6 N hydrochloric acid and extracted multiple times with chloroform. The combined organic layers are dried over magnesium sulfate and concentrated in a rotary evaporator. The resulting crude product is further purified to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid.

Note: The optical purity of the final product should be determined, for instance, by NMR shift measurements on its methyl ester.

Analytical Method: Quantification by LC-MS/MS

This is a general workflow for the quantitative analysis of this compound in biological matrices, such as plasma, based on established methods for similar short-chain organic acids.

Materials and Equipment:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase HPLC column

  • Microcentrifuge

  • Vortex mixer

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile (B52724) or methanol for protein precipitation

  • Formic acid

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples at room temperature.

    • Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

    • Add an appropriate internal standard.

    • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. Determine the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.

Biological Pathways and Relationships

This compound is linked to the catabolism of branched-chain amino acids, particularly L-leucine. In some engineered microorganisms, it can be biosynthesized from precursors derived from central metabolism.

Biosynthetic Pathway in Engineered E. coli

In metabolically engineered Escherichia coli, this compound can be produced by providing isobutyrate and acetyl-CoA as precursors. This involves the condensation of isobutyryl-CoA and acetyl-CoA to form a β-ketoacyl-CoA intermediate, which is subsequently reduced to the final product.

biosynthetic_pathway cluster_precursors Precursors cluster_pathway Biosynthetic Steps Isobutyrate Isobutyrate IsobutyrylCoA Isobutyryl-CoA Isobutyrate->IsobutyrylCoA Activation AcetylCoA Acetyl-CoA Condensation Condensation Reaction AcetylCoA->Condensation IsobutyrylCoA->Condensation BetaKeto β-Ketoacyl-CoA Intermediate Condensation->BetaKeto Reduction Reduction BetaKeto->Reduction Product This compound Reduction->Product

Caption: Simplified biosynthetic pathway of this compound.

References

(R)-3-hydroxy-4-methylpentanoic acid properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-hydroxy-4-methylpentanoic Acid: Properties, Structure, and Synthesis

Introduction

(R)-3-hydroxy-4-methylpentanoic acid, a chiral β-hydroxy acid, is a molecule of significant interest in chemical research and development. Its importance is derived from its role as a versatile chiral building block for asymmetric synthesis, its presence in natural products, and its function as a monomer unit in the formation of biodegradable polymers.[1][2] This technical guide provides a comprehensive overview of its structure, properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Structure and Nomenclature

(R)-3-hydroxy-4-methylpentanoic acid possesses a five-carbon pentanoic acid backbone. Key structural features include a hydroxyl (-OH) group at the third carbon (C3) and a methyl (-CH₃) group at the fourth carbon (C4).[2] The designation "(R)" at the C3 position defines the absolute stereochemistry of the chiral center according to the Cahn-Ingold-Prelog priority rules.[2] This chirality is a critical feature, as different enantiomers of a molecule can exhibit vastly different biological activities.[2]

  • IUPAC Name : (3R)-3-hydroxy-4-methylpentanoic acid[3]

  • Synonyms : (R)-β-Hydroxyisocaproic acid[2][4]

  • Molecular Formula : C₆H₁₂O₃[3]

  • InChI Key : BOAHYOWLXYZJSN-RXMQYKEDSA-N[2][3]

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is provided in Table 1. This data is essential for understanding the molecule's behavior in various experimental and biological contexts.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 132.16 g/mol [2][3][4][5]
Exact Mass 132.078644241 Da[5]
CAS Number 77981-87-4[2][3]
Topological Polar Surface Area 57.5 Ų[5]
XLogP3-AA (Predicted) 0.4[5]
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 3-
Spectroscopic Analysis

Spectroscopic methods are critical for the structural confirmation and purity assessment of (R)-3-hydroxy-4-methylpentanoic acid.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorptions for the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its molecular weight and elemental composition. Predicted collision cross section (CCS) values for various adducts, which are useful in advanced mass spectrometry analyses, are summarized in Table 2.

Data Presentation: Predicted Mass Spectrometry Adducts and CCS
Adduct Typem/z (Predicted)Collision Cross Section (CCS) (Ų) (Predicted)
[M+H]⁺ 133.08592128.5
[M+Na]⁺ 155.06786134.5
[M-H]⁻ 131.07136126.2
[M+NH₄]⁺ 150.11246149.0
[M+K]⁺ 171.04180134.6
[M+H-H₂O]⁺ 115.07590124.5

Data sourced from PubChemLite.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-3-hydroxy-4-methylpentanoic acid is a key challenge, addressed by various asymmetric synthesis strategies. Common approaches include the asymmetric hydrogenation of β-keto esters using chiral transition metal catalysts or aldol (B89426) reactions employing chiral auxiliaries.[2]

The following diagram illustrates a general workflow for the asymmetric synthesis of the target molecule.

G Asymmetric Synthesis Workflow cluster_0 Strategy 1: Asymmetric Hydrogenation cluster_1 Strategy 2: Chiral Auxiliary Aldol Reaction Prochiral Prochiral β-Keto Ester (e.g., ethyl 3-keto-4-methylpentanoate) Reduction Asymmetric Hydrogenation Prochiral->Reduction Chiral Ru-BINAP catalyst H₂ Ester (R)-β-Hydroxy Ester Reduction->Ester High enantioselectivity Hydrolysis Hydrolysis Ester->Hydrolysis Auxiliary Chiral Auxiliary Acetate (B1210297) (e.g., (R)-HYTRA) Aldol Stereoselective Aldol Addition Auxiliary->Aldol 1. LDA, THF 2. Isobutyraldehyde (B47883) Adduct Diastereomeric Aldol Adduct Aldol->Adduct Adduct->Hydrolysis Auxiliary Cleavage FinalProduct (R)-3-hydroxy-4-methylpentanoic acid Hydrolysis->FinalProduct

General strategies for asymmetric synthesis.
Experimental Protocol: Synthesis via Chiral Auxiliary

This protocol details the preparation of (R)-(+)-3-hydroxy-4-methylpentanoic acid using an aldol addition of the lithium enolate of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA] to isobutyraldehyde.

Materials and Equipment:

  • (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA]

  • Dry Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • 15% solution of butyllithium (B86547) in hexane

  • Isobutyraldehyde

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • 6 N hydrochloric acid

  • Magnesium sulfate

  • 2-L, three-necked, round-bottomed flask

  • Mechanical stirrer, septum, vacuum/nitrogen line

Procedure:

  • Enolate Formation:

    • Charge a 2-L, three-necked, round-bottomed flask with 40.0 g (0.120 mol) of (R)-HYTRA. Replace the air in the flask with nitrogen.

    • Add 400 mL of dry THF.

    • In a separate flask, prepare lithium diisopropylamide (LDA) by adding 38.4 mL (0.269 mol) of diisopropylamine to 100 mL of dry THF, cooling to -78°C, and slowly adding 165 mL (0.264 mol) of 15% butyllithium in hexane. Stir for 30 minutes in an ice bath.

    • Cool the LDA solution to -78°C and transfer it via cannula to the (R)-HYTRA solution, also cooled to -78°C. Stir the resulting deep red solution for 1 hour at -78°C.

  • Aldol Addition:

    • Add 13.5 mL (0.148 mol) of isobutyraldehyde to the enolate solution at -78°C.

    • Stir the reaction mixture for 30 minutes at -78°C, during which the red color will fade.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction by adding 100 mL of diethyl ether and 100 mL of water.

    • Separate the layers and wash the organic layer with water.

    • Add 200 mL of saturated aqueous sodium bicarbonate to the combined organic layers and stir vigorously for 15 hours at room temperature to saponify the ester.

    • Separate the layers. The chiral auxiliary, 1,1,2-triphenyl-1,2-ethanediol, can be recovered from the organic layer.

  • Isolation of the Product:

    • Wash the aqueous layer with diethyl ether to remove any remaining auxiliary.

    • Carefully acidify the aqueous layer to pH 2.5 with 6 N hydrochloric acid while cooling in an ice bath.

    • Extract the acidified aqueous solution three times with 150-mL portions of diethyl ether.

    • Combine the organic extracts, dry with magnesium sulfate, and concentrate on a rotary evaporator without heating.

    • Dry the resulting yellow, syrupy residue under high vacuum to yield 9.7–12.4 g of (R)-(+)-3-hydroxy-4-methylpentanoic acid.

Biological Significance and Applications

Chiral β-hydroxy acids are fundamental motifs in many biologically active natural products, including antibiotics and signaling molecules.[2]

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

(R)-3-hydroxyalkanoic acids are the natural monomeric units of polyhydroxyalkanoates (PHAs).[2] PHAs are biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[6][7] The incorporation of monomers like (R)-3-hydroxy-4-methylpentanoic acid can modify the physical properties of the resulting biopolymer, such as its melting point, elasticity, and degradation rate. This makes them promising materials for applications in medicine, such as drug delivery systems and tissue engineering scaffolds.[6]

The diagram below illustrates the general biological pathway for PHA synthesis.

PHA_Biosynthesis General Pathway of PHA Biosynthesis CarbonSource Carbon Source (e.g., Sugars, Fatty Acids) AcetylCoA Acetyl-CoA CarbonSource->AcetylCoA Metabolic Pathways AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA 2 molecules AcetoacetylCoA->AcetylCoA R3HACoA (R)-3-Hydroxyacyl-CoA (Monomer Precursor) AcetoacetylCoA->R3HACoA PHA Polyhydroxyalkanoate (PHA) (Polymer Chain) R3HACoA->PHA n molecules PhaA PhaA (β-Ketothiolase) PhaA->AcetoacetylCoA PhaB PhaB (Acetoacetyl-CoA Reductase) PhaB->R3HACoA PhaC PhaC (PHA Synthase) PhaC->PHA

Role of (R)-3-hydroxyacyl-CoA in PHA synthesis.
Precursor in Antibiotic Synthesis

(R)-3-hydroxy-4-methylpentanoic acid is also relevant as a precursor or structural component in the biosynthesis of complex natural products. For instance, it is cited as a precursor in the biosynthesis of the antibiotic erythromycin (B1671065), a macrolide produced by the bacterium Saccharopolyspora erythraea.[2][8] The backbone of erythromycin is assembled by a large polyketide synthase (PKS) enzyme, which utilizes various small carboxylic acid units as building blocks.[8][9]

Conclusion

(R)-3-hydroxy-4-methylpentanoic acid is a valuable chiral molecule with diverse applications. Its well-defined stereochemistry makes it an important building block for the asymmetric synthesis of complex molecules and pharmaceuticals. Furthermore, its role as a monomer in the production of biodegradable PHAs highlights its potential in the development of advanced, sustainable biomaterials. The synthetic protocols and structural data compiled in this guide serve as a critical resource for researchers aiming to exploit the unique properties of this compound in chemistry, materials science, and drug development.

References

An In-depth Technical Guide to 3-Hydroxy-4-methylpentanoic Acid: Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-4-methylpentanoic acid, a chiral β-hydroxy acid with significance as a biosynthetic precursor and a versatile chiral building block in organic synthesis. The document details its known natural occurrences, discovery, and biosynthetic pathway. It also includes detailed experimental protocols for its isolation, characterization, and analysis, along with quantitative data where available. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying biochemical and analytical processes.

Introduction

This compound, a C6 branched-chain hydroxy fatty acid, is a molecule of interest due to its role in natural product biosynthesis and its potential as a chiral synthon. Its structure, featuring a hydroxyl group at the β-position and a methyl branch, imparts specific chemical properties and stereochemistry that are crucial for its biological function and application in asymmetric synthesis. This guide aims to consolidate the current knowledge on its natural sources, the history of its discovery, and the technical methodologies associated with its study.

Discovery and Natural Occurrence

Microbial Production

The bacterium Chromobacterium violaceum is a known producer of this compound.[1] This gram-negative bacterium is recognized for its ability to synthesize a diverse array of secondary metabolites.[1]

Plant Kingdom

In the plant kingdom, the methyl ester of this compound has been isolated from Turkish tobacco leaves (Nicotiana tabacum) .[1] This finding suggests its involvement in the complex chemical composition of tobacco.

Marine Environments

This compound is also found in marine ecosystems as a constituent of scalarane sesterterpenes . Specifically, it has been identified as a component of phyllofenone H, a scalarane sesterterpene isolated from the marine sponge Phyllospongia foliascens .[2][3]

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited. However, some analytical data has been reported for the compound isolated from marine sponges.

Natural SourceCompound FormAnalytical DataReference
Phyllospongia foliascens(R)-3-hydroxy-4-methylpentanoic acidColorless oil; [α]D25 +2.1 (c 0.10, CHCl3)[3]

Table 1: Reported Analytical Data for this compound from a Natural Source.

Biosynthesis

The biosynthesis of this compound is linked to the catabolism of the branched-chain amino acid L-leucine (B1674790) .[4][5][6][7] The pathway involves a series of enzymatic reactions that convert L-leucine into intermediates that can be channeled into the synthesis of this β-hydroxy acid.

The general pathway for the catabolism of L-leucine begins with its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA.[8] From isovaleryl-CoA, a subsequent series of enzymatic steps, including dehydrogenation, carboxylation, and hydration, leads to the formation of 3-hydroxy-3-methylglutaryl-CoA, which can then be further processed to yield intermediates for the synthesis of compounds like this compound.[8]

In engineered Escherichia coli, the production of this compound has been achieved by providing isobutyrate and acetyl-CoA as precursors. This suggests a biosynthetic route involving the condensation of isobutyryl-CoA and acetyl-CoA to form a β-ketoacyl-CoA intermediate, which is subsequently reduced to the final product.[9]

Biosynthesis of this compound cluster_leucine_catabolism L-Leucine Catabolism cluster_synthesis Biosynthesis L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Oxidative Decarboxylation Intermediates Intermediates Isovaleryl-CoA->Intermediates 3-Hydroxy-4-methylpentanoic_acid 3-Hydroxy-4-methylpentanoic_acid Intermediates->3-Hydroxy-4-methylpentanoic_acid Enzymatic Steps

A simplified diagram of the biosynthetic pathway of this compound from L-leucine.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and analysis of this compound from its natural sources.

Isolation from Marine Sponges (Adapted from Phyllospongia foliascens study)

This protocol is adapted from the methodology used for the isolation of scalarane sesterterpenes containing this compound.[3]

5.1.1. Extraction and Fractionation

  • Air-dry the sponge material (Phyllospongia foliascens) and grind it into a powder.

  • Extract the powdered sponge material exhaustively with a 1:1 mixture of CH2Cl2/MeOH at room temperature.

  • Concentrate the extract under reduced pressure to yield a crude extract.

  • Suspend the crude extract in H2O and partition successively with EtOAc and n-BuOH.

  • Subject the EtOAc-soluble fraction to silica (B1680970) gel vacuum liquid chromatography (VLC) using a gradient of n-hexane/EtOAc (from 100:0 to 0:100) to yield several fractions.

  • Further purify the fractions containing the target compounds using repeated silica gel column chromatography and reversed-phase HPLC.

5.1.2. Hydrolysis and Isolation of this compound

  • Treat the purified sesterterpene (phyllofenone H) with 6 M HCl in a sealed vial.

  • Heat the mixture at 110 °C for 12 hours.

  • Evaporate the hydrolysate to dryness under a stream of dry N2.

  • Purify the residue by silica gel column chromatography using a CH2Cl2/MeOH (20:1, v/v) eluent to obtain (R)-3-hydroxy-4-methylpentanoic acid.

General Protocol for Extraction and Analysis from Bacterial Culture (Chromobacterium violaceum)

This is a general protocol that can be adapted for the extraction and analysis of this compound from Chromobacterium violaceum cultures.

5.2.1. Sample Preparation

  • Centrifuge the bacterial culture to pellet the cells.

  • Lyophilize the cell pellet to dryness.

  • To the dried cell pellet, add a known volume of a suitable extraction solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Vortex the mixture vigorously to ensure thorough extraction.

  • Centrifuge to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a clean vial.

5.2.2. Derivatization for GC-MS Analysis

  • Evaporate the solvent from the extract under a stream of nitrogen.

  • To the dried residue, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

  • Heat the mixture to facilitate the derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

5.2.3. GC-MS Analysis

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

  • Set the GC oven temperature program to achieve good separation of the target analyte from other metabolites.

  • Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragment ions of the derivatized this compound.

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction Solvent Extraction Cell_Pellet->Extraction Extract Metabolite Extract Extraction->Extract Derivatization Derivatization (e.g., TMS) Extract->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

A general workflow for the GC-MS analysis of this compound from a bacterial culture.
General Protocol for Extraction and Analysis from Tobacco Leaves

This protocol provides a general framework for the extraction and analysis of organic acids, including this compound, from tobacco leaves.

5.3.1. Sample Preparation

  • Dry and grind the tobacco leaves to a fine powder.

  • Extract a known weight of the tobacco powder with a suitable solvent, such as a mixture of methanol, water, and chloroform.

  • Vortex and sonicate the mixture to ensure efficient extraction.

  • Centrifuge the mixture and collect the supernatant.

5.3.2. Derivatization and GC-MS Analysis

  • Follow the derivatization and GC-MS analysis steps as outlined in section 5.2.2 and 5.2.3. Isopropyl esterification can also be a suitable derivatization method for the simultaneous analysis of various organic acids in tobacco.

Conclusion

This compound is a naturally occurring β-hydroxy acid found in diverse biological sources, from bacteria to marine sponges. Its biosynthesis is closely tied to L-leucine metabolism. While its discovery is not marked by a singular, well-documented event, its continued identification in various natural products underscores its importance in chemical ecology and as a potential chiral building block for synthetic applications. Further research is needed to quantify its abundance in different natural sources and to fully elucidate the specific enzymatic pathways and regulatory mechanisms governing its biosynthesis. The experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and quantification of this intriguing molecule.

References

Biosynthesis of 3-Hydroxy-4-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid (3H4MV), a branched-chain hydroxy fatty acid, is a valuable chiral building block for the synthesis of complex organic molecules and a monomer for the production of specialty bioplastics. Its biosynthesis is of significant interest for the development of sustainable routes to valuable chemicals. This technical guide provides an in-depth overview of the known biosynthetic pathways leading to 3H4MV, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The microbial production of this compound has been demonstrated through two primary metabolic routes: the catabolism of the branched-chain amino acid L-leucine and the direct conversion of 4-methylvaleric acid. These pathways are most prominently observed in the context of polyhydroxyalkanoate (PHA) biosynthesis, where 3H4MV is incorporated as a monomer into the polymer chain.

Biosynthesis from L-Leucine

The catabolism of L-leucine provides a natural precursor pool for the synthesis of 3H4MV. This pathway leverages the initial steps of leucine (B10760876) degradation to form isovaleryl-CoA, which is then further metabolized through a series of reactions analogous to the beta-oxidation cycle to yield the hydroxylated product.

The key enzymatic steps are:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase.

  • Oxidative Decarboxylation: α-Ketoisocaproate is decarboxylated to form isovaleryl-CoA by a branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by an acyl-CoA dehydrogenase.

  • Hydration: 3-Methylcrotonyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA. In an alternative pathway leading to 3H4MV, an enoyl-CoA hydratase is proposed to act on an unsaturated intermediate derived from isovaleryl-CoA.

  • Hydroxylation: A key, though not fully elucidated, step involves the hydroxylation at the beta-position (C-3) of a C5-isovaleryl intermediate. This is likely carried out by a 3-hydroxyacyl-CoA dehydrogenase with activity towards branched-chain substrates.

  • Thioesterase Activity: The final release of free this compound from its CoA-ester can be catalyzed by a thioesterase.

Leucine to 3H4MV Pathway cluster_leucine_catabolism Leucine Catabolism cluster_beta_oxidation_analogue Putative Beta-Oxidation Analogue L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate Branched-chain aminotransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Branched-chain alpha-keto acid dehydrogenase 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA Acyl-CoA dehydrogenase 3-Hydroxy-4-methylvaleryl-CoA 3-Hydroxy-4-methylvaleryl-CoA 3-Methylcrotonyl-CoA->3-Hydroxy-4-methylvaleryl-CoA Enoyl-CoA hydratase/ 3-Hydroxyacyl-CoA dehydrogenase This compound This compound 3-Hydroxy-4-methylvaleryl-CoA->this compound Thioesterase

Biosynthesis of this compound from L-Leucine.
Biosynthesis from 4-Methylvaleric Acid

Microorganisms such as Burkholderia sp. can directly convert exogenously supplied 4-methylvaleric acid into 3H4MV, which is then often incorporated into PHAs. This pathway is more direct and involves the activation of the carboxylic acid followed by hydroxylation.

The key enzymatic steps are:

  • Activation: 4-Methylvaleric acid is converted to its corresponding CoA-ester, 4-methylvaleryl-CoA, by an acyl-CoA synthetase.

  • Hydroxylation: 4-Methylvaleryl-CoA is hydroxylated at the C-3 position to form 3-hydroxy-4-methylvaleryl-CoA. This reaction is likely catalyzed by a dehydrogenase.

4-Methylvaleric_Acid_to_3H4MV_Pathway 4-Methylvaleric acid 4-Methylvaleric acid 4-Methylvaleryl-CoA 4-Methylvaleryl-CoA 4-Methylvaleric acid->4-Methylvaleryl-CoA Acyl-CoA synthetase 3-Hydroxy-4-methylvaleryl-CoA 3-Hydroxy-4-methylvaleryl-CoA 4-Methylvaleryl-CoA->3-Hydroxy-4-methylvaleryl-CoA Dehydrogenase This compound This compound 3-Hydroxy-4-methylvaleryl-CoA->this compound Thioesterase

Biosynthesis of this compound from 4-Methylvaleric acid.

Quantitative Data on 3H4MV Production

The majority of quantitative data for 3H4MV production is reported in the context of its incorporation into PHA copolymers. The following tables summarize key findings from the literature.

Table 1: Production of PHA containing 3H4MV in Burkholderia sp.

Carbon Source(s)StrainDry Cell Weight (g/L)PHA Content (wt%)3H4MV in PHA (mol%)Reference
Fructose + 4-Methylvaleric AcidBurkholderia sp. USM (JCM 15050)3.724up to 22[1]
Fructose + 4-Methylvaleric AcidBurkholderia sp. (transformant)---[1][2]

Table 2: Production of PHA containing 3H4MV in Ralstonia eutropha

Carbon Source(s)StrainDry Cell Weight (g/L)PHA Content (wt%)3H4MV in PHA (mol%)Reference
FructoseR. eutropha PHB-4 (recombinant)--0.5[3]
Fructose + Leucine (10 g/L)R. eutropha PHB-4 (recombinant)--3.1[3]
FructoseR. eutropha 1F2 (mutant)--Low[3]
CO2R. eutropha 1F2 (mutant)--Low[3]

Experimental Protocols

The following protocols are compiled from methodologies described in the cited literature for the production and analysis of 3H4MV, primarily as a component of PHAs.

Protocol 1: Cultivation of Burkholderia sp. for P(3HB-co-3H4MV) Production

1. Media Preparation:

  • Nutrient Rich (NR) Medium: 10 g/L meat extract, 10 g/L peptone, 2 g/L yeast extract.
  • Mineral Salt (MS) Medium: Prepare a basal salt solution containing (per liter): 9.0 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O. Autoclave and supplement with 1 ml/L of a sterile trace element solution.

2. Inoculum Preparation:

  • Inoculate a single colony of Burkholderia sp. into 50 mL of NR medium in a 250 mL flask.
  • Incubate at 37°C with shaking at 200 rpm for 24 hours.

3. PHA Production:

  • Transfer the seed culture to the production medium (MS medium) to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
  • Supplement the production medium with a primary carbon source (e.g., 20 g/L fructose) and the precursor for 3H4MV (e.g., 1-5 g/L of 4-methylvaleric acid).
  • Incubate at 37°C with shaking at 200 rpm for 48-72 hours.

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 8,000 x g for 15 minutes.
  • Wash the cell pellet twice with distilled water and lyophilize for subsequent analysis.

Protocol 2: Cultivation of Ralstonia eutropha for PHA Production with Leucine Supplementation

1. Media Preparation:

  • Seed Medium (TSB): Tryptic Soy Broth.
  • Production Medium (MS Medium): A mineral salts medium containing (per liter): 2 g NaH₂PO₄, 3.7 g K₂HPO₄·3H₂O, 0.5 g NaHCO₃, 0.5 g MgSO₄·7H₂O, 1 g NaCl, 0.01 g CaCl₂·2H₂O, 5 g (NH₄)₂SO₄, and 5 mL of a trace element solution.[1]

2. Inoculum Preparation:

  • Grow R. eutropha in TSB medium at 30°C with shaking at 200 rpm for 24 hours.

3. PHA Production:

  • Inoculate the production medium containing a primary carbon source (e.g., 20 g/L fructose) with the seed culture.
  • For enhanced 3H4MV incorporation, supplement the medium with 10 g/L of L-leucine.[3]
  • Cultivate at 30°C with shaking at 200 rpm for 48-72 hours.

4. Cell Harvesting:

  • Harvest and wash the cells as described in Protocol 1.

Protocol 3: Extraction and Analysis of PHA Monomers by GC-MS

1. Methanolysis of PHA:

  • To approximately 20-30 mg of lyophilized cells in a screw-capped test tube, add 2 mL of chloroform (B151607) and 2 mL of a methanolysis solution (85:15 v/v methanol:sulfuric acid).
  • Add a known amount of an internal standard (e.g., benzoic acid).
  • Heat the mixture at 100°C for 3.5-4 hours in a heating block.

2. Extraction of Methyl Esters:

  • After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute.
  • Centrifuge to separate the phases.
  • Carefully transfer the lower organic phase (chloroform) containing the 3-hydroxyalkanoate methyl esters to a new vial.
  • Dry the organic phase over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 5 minutes.
  • Ramp to 200°C at 3.8°C/min.
  • Ramp to 290°C at 15°C/min, hold for 6 minutes.[4]
  • MS Detector:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-550 for qualitative analysis.
  • Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the methyl ester of 3H4MV.

4. Derivatization for Free Acid Analysis (Optional):

  • For the analysis of free this compound, a derivatization step is necessary to increase volatility.
  • Dry the sample extract and add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilylane (TMCS) and 100 µL of pyridine.
  • Heat at 60-80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative before GC-MS analysis.[4]

Logical Workflow for 3H4MV Production and Analysis

Experimental_Workflow cluster_production Microbial Production cluster_analysis Analysis Strain_Selection Select Microorganism (e.g., Burkholderia sp., R. eutropha) Media_Preparation Prepare Culture Media (NR or MS Medium) Strain_Selection->Media_Preparation Inoculation Inoculate with Seed Culture Media_Preparation->Inoculation Fermentation Cultivate with Precursors (Leucine or 4-Methylvaleric Acid) Inoculation->Fermentation Harvesting Harvest and Wash Cells Fermentation->Harvesting Lyophilization Lyophilize Cell Biomass Harvesting->Lyophilization Methanolysis Perform Methanolysis (for PHA monomers) Lyophilization->Methanolysis Extraction Extract Methyl Esters Methanolysis->Extraction GCMS_Analysis Analyze by GC-MS Extraction->GCMS_Analysis Quantification Quantify 3H4MV GCMS_Analysis->Quantification

General workflow for the production and analysis of this compound.

Conclusion

The biosynthesis of this compound is a promising area of research with applications in both fine chemical synthesis and biopolymer production. While the complete enzymatic pathways are still under investigation, particularly the specific enzymes responsible for the hydroxylation of branched-chain acyl-CoAs, the existing literature provides a solid foundation for further exploration and process optimization. The protocols and data presented in this guide offer a comprehensive starting point for researchers aiming to produce and analyze this valuable hydroxyalkanoate. Future work should focus on the identification and characterization of the key enzymes to enable the rational design of more efficient microbial cell factories for 3H4MV production.

References

The Pivotal Role of 3-Hydroxy-4-methylpentanoic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, also known as 3-hydroxy-4-methylvaleric acid, is a branched-chain hydroxy fatty acid that plays a significant role in various microbial metabolic processes. Its importance stems from its role as a key precursor in the biosynthesis of valuable secondary metabolites, including antibiotics and biodegradable polymers. This technical guide provides an in-depth exploration of the biological functions of this compound in microbial metabolism, detailing its biosynthetic and degradative pathways, and presenting relevant quantitative data and experimental protocols.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in microorganisms is through the catabolism of the branched-chain amino acid, L-leucine. The pathway involves a series of enzymatic reactions that convert L-leucine into isovaleryl-CoA, a key intermediate. Isovaleryl-CoA then enters a pathway that mirrors a reversal of β-oxidation, ultimately yielding 3-Hydroxy-4-methylpentanoyl-CoA.

The key steps in this proposed biosynthetic pathway are:

  • Transamination of L-leucine: The initial step involves the removal of the amino group from L-leucine, catalyzed by a branched-chain aminotransferase, to form α-ketoisocaproate.

  • Oxidative decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA.

  • Condensation: Isovaleryl-CoA is condensed with acetyl-CoA, a reaction catalyzed by a β-ketothiolase, to form a six-carbon β-ketoacyl-CoA intermediate.

  • Reduction: The β-keto group is then reduced by an NADPH-dependent acetoacetyl-CoA reductase to form (R)-3-hydroxy-4-methylpentanoyl-CoA.

  • Hydrolysis: Finally, the thioester bond of (R)-3-hydroxy-4-methylpentanoyl-CoA can be hydrolyzed by a thioesterase to release free this compound.

Biosynthesis of this compound Leucine (B10760876) L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex KetoacylCoA 3-Keto-4-methylpentanoyl-CoA IsovalerylCoA->KetoacylCoA β-Ketothiolase HydroxyacylCoA (R)-3-Hydroxy-4-methylpentanoyl-CoA KetoacylCoA->HydroxyacylCoA Acetoacetyl-CoA reductase (NADPH) HMPA This compound HydroxyacylCoA->HMPA Thioesterase AcetylCoA Acetyl-CoA AcetylCoA->KetoacylCoA

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

Key Metabolic Roles

Precursor for Polyhydroxyalkanoates (PHAs)

This compound serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms as carbon and energy storage materials.[1] The incorporation of this branched-chain monomer, referred to as 3-hydroxy-4-methylvalerate (3H4MV) in PHA literature, into the polymer backbone alters the physical properties of the resulting bioplastic, often leading to improved flexibility and a lower melting point compared to the more common poly(3-hydroxybutyrate) (PHB).[2]

Microorganisms such as Burkholderia sp. and engineered strains of Ralstonia eutropha have been shown to incorporate 3H4MV into PHA copolymers.[2][3] The biosynthesis of these copolymers typically involves the conversion of this compound to its CoA thioester, which is then polymerized by PHA synthase.

Precursor for Antibiotics

Derivatives of this compound are crucial building blocks in the biosynthesis of macrolide antibiotics, such as erythromycin. While not a direct precursor itself, the structurally similar (2S,3R)-2-methyl-3-hydroxypentanoyl-CoA is a key intermediate in the assembly of the 6-deoxyerythronolide B macrocycle, the aglycone core of erythromycin, by the modular polyketide synthase (PKS) enzyme complex. The study of the incorporation of such branched-chain hydroxy fatty acids provides valuable insights into the substrate specificity and catalytic mechanisms of PKSs, which is of significant interest for the engineered biosynthesis of novel antibiotics.

Degradation of this compound

The catabolism of this compound is believed to proceed through the β-oxidation pathway, a central metabolic route for the degradation of fatty acids. This pathway involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, releasing acetyl-CoA in each cycle.

The proposed steps for the degradation are:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 3-hydroxy-4-methylpentanoyl-CoA, by an acyl-CoA synthetase.

  • Oxidation: The hydroxyl group at the C3 position is oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, yielding 3-keto-4-methylpentanoyl-CoA and NADH.

  • Thiolysis: A β-ketothiolase then cleaves the C2-C3 bond, releasing propionyl-CoA and isobutyryl-CoA.

  • Further Metabolism: Propionyl-CoA and isobutyryl-CoA are then further metabolized through their respective catabolic pathways.

Degradation of this compound HMPA This compound HydroxyacylCoA 3-Hydroxy-4-methylpentanoyl-CoA HMPA->HydroxyacylCoA Acyl-CoA synthetase KetoacylCoA 3-Keto-4-methylpentanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA dehydrogenase (NAD+) PropionylCoA Propionyl-CoA KetoacylCoA->PropionylCoA β-Ketothiolase IsobutyrylCoA Isobutyryl-CoA KetoacylCoA->IsobutyrylCoA β-Ketothiolase CentralMetabolism Central Metabolism PropionylCoA->CentralMetabolism IsobutyrylCoA->CentralMetabolism

Caption: Proposed degradation pathway of this compound via β-oxidation.

Role in Microbial Signaling

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in microbial communication systems like quorum sensing. Quorum sensing typically involves the production and detection of small, diffusible signal molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria, to coordinate gene expression in a cell-density-dependent manner. While some fatty acid derivatives have been implicated in microbial signaling, a specific role for this compound has not been established.

General Quorum Sensing SignalSynthase Signal Synthase Receptor Receptor Protein SignalMolecule Signal Molecule (e.g., AHL) SignalSynthase->SignalMolecule Synthesis GeneExpression Target Gene Expression Receptor->GeneExpression Activation/ Repression Extracellular Extracellular Environment SignalMolecule->Extracellular Diffusion Extracellular->Receptor Binding at high cell density

Caption: A generalized model of quorum sensing. This compound is not a known signal molecule in this context.

Quantitative Data

The production of copolymers containing 3-hydroxy-4-methylvalerate (3H4MV) has been demonstrated in several recombinant microorganisms. The following tables summarize the quantitative data from studies on Ralstonia eutropha and Burkholderia sp.

Table 1: Production of P(3HB-co-3H4MV) by Recombinant Ralstonia eutropha Strains [3]

StrainRelevant Genotype/ModificationCarbon SourcePHA Content (wt%)3H4MV Fraction (mol%)
PHB⁻4/pBBR1″C1ABPAcBktBExpressing PHA synthase and β-ketothiolaseFructose65.60.8
1F2/pBBR1″C1ABPAcBktBMutant with enhanced leucine biosynthesisFructose70.23.1
PHB⁻4/pBBR1″C1ABPtacBktBStronger promoter for β-ketothiolaseFructose72.31.0
1F2/pBBR1″C1ABPtacBktBMutant with stronger promoterFructose75.83.6

Table 2: Production of P(3HB-co-3H4MV) by Burkholderia sp. USM (JCM 15050) [2]

StrainCo-substrate (4-methylvaleric acid)PHA Content (wt%)3H4MV Fraction (mol%)
Wild-typeFructose only24Not detected
Wild-typeFructose + 4-methylvaleric acid3522
Transformant (with A. caviae PHA synthase)Fructose only38Not detected
Transformant (with A. caviae PHA synthase)Fructose + 4-methylvaleric acid5228

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Microbial Cultures

This protocol describes a general method for the extraction and quantification of this compound from bacterial cultures, which can be adapted based on specific experimental needs.

1. Sample Preparation: a. Centrifuge a known volume of bacterial culture (e.g., 10 mL) at 4,000 x g for 15 minutes at 4°C to pellet the cells. b. Separate the supernatant and the cell pellet.

2. Extraction from Supernatant: a. Acidify the supernatant to pH < 2 with concentrated HCl. b. Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., diethyl ether or ethyl acetate). c. Vortex vigorously for 2 minutes and centrifuge to separate the phases. d. Collect the organic phase and repeat the extraction twice. e. Pool the organic phases and evaporate the solvent under a stream of nitrogen.

3. Extraction from Cell Pellet: a. Resuspend the cell pellet in a known volume of sterile water. b. Lyse the cells using methods such as sonication or bead beating. c. Follow the liquid-liquid extraction procedure as described for the supernatant.

4. Derivatization for GC-MS Analysis (Optional but Recommended): a. To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters. b. Incubate at 70°C for 30 minutes.

5. Quantification: a. Analyze the derivatized or underivatized extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Use a standard curve of pure this compound to quantify the concentration in the samples.

Caption: Workflow for the extraction and quantification of this compound.

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

1. Reagents:

  • 100 mM Tris-HCl buffer, pH 8.5

  • 10 mM NAD⁺ solution

  • 1 mM (R)-3-hydroxy-4-methylpentanoyl-CoA substrate solution

  • Enzyme extract (cell-free extract or purified enzyme)

2. Assay Procedure: a. In a 1 mL cuvette, combine:

  • 880 µL of 100 mM Tris-HCl buffer
  • 50 µL of 10 mM NAD⁺ solution
  • 50 µL of enzyme extract b. Mix by inversion and incubate at 30°C for 5 minutes to equilibrate. c. Initiate the reaction by adding 20 µL of 1 mM (R)-3-hydroxy-4-methylpentanoyl-CoA. d. Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

3. Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

Conclusion

This compound is a metabolite of significant interest in microbial biotechnology. Its role as a precursor for the production of advanced biopolymers and as a component of complex secondary metabolites highlights its importance. A thorough understanding of its biosynthesis, degradation, and metabolic roles is crucial for the rational design of microbial cell factories for the production of valuable bio-based chemicals and pharmaceuticals. Further research into the regulation of its metabolic pathways and its potential, though currently unknown, role in cell-cell communication will undoubtedly open new avenues for its application.

References

The Role of 3-Hydroxy-4-methylpentanoic Acid as a Precursor in Erythromycin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065), a cornerstone of macrolide antibiotics, is a complex natural product biosynthesized by the actinomycete Saccharopolyspora erythraea. The intricate assembly of its 14-membered lactone ring, 6-deoxyerythronolide B (6-dEB), is orchestrated by a modular polyketide synthase (PKS) enzyme complex. While the canonical pathway utilizes propionyl-CoA as a starter unit and methylmalonyl-CoA for chain extension, significant research has focused on the concept of precursor-directed biosynthesis . This innovative approach involves introducing unnatural, synthetic precursors into engineered microbial strains to generate novel erythromycin analogs with potentially enhanced therapeutic properties.

This technical guide provides an in-depth exploration of erythromycin biosynthesis with a specific focus on the potential role of 3-Hydroxy-4-methylpentanoic acid as an unnatural precursor. While literature review did not yield specific examples of the incorporation of this particular molecule, this guide will detail the established biosynthetic pathway and the principles and experimental methodologies of precursor-directed biosynthesis, using documented examples of other unnatural precursors to illustrate the process. This document will serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data where available, and visualizations of the key pathways and workflows.

The Canonical Biosynthesis of Erythromycin

The biosynthesis of erythromycin A is a multi-stage process involving the assembly of the polyketide backbone, followed by post-PKS modifications.

1.1. Assembly of the 6-deoxyerythronolide B (6-dEB) Core

The formation of the macrolactone core, 6-dEB, is catalyzed by a large, multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[1] DEBS is a Type I modular PKS, organized into three large polypeptides (DEBS1, DEBS2, and DEBS3), which collectively contain a loading domain and six extension modules.[1]

The process begins with the loading domain which primes the synthase with a propionyl-CoA starter unit. Each of the six subsequent extension modules is responsible for the addition of a two-carbon unit derived from methylmalonyl-CoA. Within each module, a series of enzymatic domains (ketosynthase, acyltransferase, and acyl carrier protein) catalyze the condensation and modification of the growing polyketide chain.[1] The final step is the release and cyclization of the completed polyketide chain by a thioesterase domain to yield 6-dEB.

Erythromycin_Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) DEBS1 DEBS 1 (Loading Domain, Module 1, Module 2) Propionyl_CoA->DEBS1 Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->DEBS1 DEBS2 DEBS 2 (Module 3, Module 4) Methylmalonyl_CoA->DEBS2 DEBS3 DEBS 3 (Module 5, Module 6, Thioesterase) Methylmalonyl_CoA->DEBS3 DEBS1->DEBS2 Growing Polyketide Chain DEBS2->DEBS3 Growing Polyketide Chain 6_dEB 6-deoxyerythronolide B (6-dEB) DEBS3->6_dEB Cyclization Erythronolide_B Erythronolide B 6_dEB->Erythronolide_B Hydroxylation (P450) Erythromycin_D Erythromycin D Erythronolide_B->Erythromycin_D Glycosylation Erythromycin_A Erythromycin A Erythromycin_D->Erythromycin_A Glycosylation & Methylation

Figure 1. Simplified overview of the erythromycin A biosynthetic pathway.

1.2. Post-PKS Modifications

Following the synthesis of 6-dEB, a series of tailoring reactions occur to produce the final active compound, erythromycin A. These modifications include:

  • Hydroxylation: A cytochrome P450 monooxygenase, EryF, hydroxylates C-6 of 6-dEB to form erythronolide B.

  • Glycosylation: Two deoxy sugars, L-mycarose and D-desosamine, are synthesized in parallel pathways and then sequentially attached to the erythronolide B core by glycosyltransferases (EryB and EryC).

  • Methylation: A final methylation step on the mycarose (B1676882) moiety by a methyltransferase (EryG) yields erythromycin A.

Precursor-Directed Biosynthesis: A Strategy for Generating Novel Erythromycin Analogs

Precursor-directed biosynthesis is a powerful technique that leverages the substrate flexibility of biosynthetic enzymes to create novel natural product analogs. This approach involves feeding synthetic, unnatural precursors to an engineered strain of the producing organism in which the natural precursor pathway has been blocked.[2]

2.1. Engineering of Saccharopolyspora erythraea for Precursor-Directed Biosynthesis

To facilitate the incorporation of unnatural precursors, the native biosynthetic pathway is typically blocked at an early step. A common strategy is to inactivate the ketosynthase domain of the first module (KS1) of DEBS.[3] This creates a "null mutant" that is unable to produce 6-dEB from its natural starter unit but can still process externally supplied intermediates.[2][3]

Precursor_Directed_Biosynthesis_Workflow S_erythraea_WT Wild-Type S. erythraea Genetic_Engineering Genetic Engineering (e.g., KS1 knockout) S_erythraea_WT->Genetic_Engineering Engineered_Strain Engineered S. erythraea (KS1-) Genetic_Engineering->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Incorporation Incorporation by DEBS Fermentation->Incorporation Unnatural_Precursor Unnatural Precursor Feeding (e.g., this compound derivative) Unnatural_Precursor->Fermentation Novel_Polyketide Novel Polyketide Analog Incorporation->Novel_Polyketide Post_PKS Post-PKS Modifications Novel_Polyketide->Post_PKS Novel_Erythromycin Novel Erythromycin Analog Post_PKS->Novel_Erythromycin Extraction Extraction & Purification Novel_Erythromycin->Extraction Analysis Structural Analysis (NMR, MS) Extraction->Analysis

Figure 2. General workflow for precursor-directed biosynthesis.

2.2. Potential Activation and Incorporation of this compound

While no specific studies on the incorporation of this compound into erythromycin were identified, we can hypothesize a potential pathway for its activation and incorporation based on known biochemical principles. For a carboxylic acid to be utilized by a PKS, it must first be activated to its corresponding coenzyme A (CoA) thioester. This activation is typically catalyzed by an acyl-CoA synthetase.

Activation_Pathway HMPA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase HMPA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase HMPA_CoA 3-Hydroxy-4-methylpentanoyl-CoA Acyl_CoA_Synthetase->HMPA_CoA DEBS Engineered DEBS HMPA_CoA->DEBS

Figure 3. Hypothetical activation of this compound.

Once activated, the 3-Hydroxy-4-methylpentanoyl-CoA could potentially be accepted by the loading domain of an engineered DEBS, initiating the polyketide chain synthesis. The subsequent extension modules would then add methylmalonyl-CoA units as in the native pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in precursor-directed biosynthesis of erythromycin analogs.

3.1. Strain Engineering: Inactivation of the KS1 Domain

  • Vector Construction: A disruption vector is constructed containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target KS1 domain in the eryA gene of S. erythraea.

  • Protoplast Formation: S. erythraea mycelia are treated with lysozyme (B549824) to generate protoplasts.

  • Transformation: The disruption vector is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events leading to the replacement of the KS1 domain with the resistance cassette are screened for by PCR and confirmed by Southern blotting.

3.2. Fermentation and Precursor Feeding

  • Seed Culture: A seed culture of the engineered S. erythraea strain is grown in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • Production Culture: The seed culture is used to inoculate a production medium. A typical production medium composition is provided in Table 1.

  • Precursor Preparation: The unnatural precursor (e.g., a cell-permeable N-acetylcysteamine (NAC) thioester derivative of the desired carboxylic acid) is synthesized and dissolved in a suitable solvent (e.g., DMSO).

  • Feeding: The precursor solution is added to the production culture at a specific time point, often after an initial period of cell growth. The optimal concentration and feeding schedule need to be determined empirically.[3]

Table 1: Example Production Medium for S. erythraea

ComponentConcentration (g/L)
Glucose50
Soy peptone10
Yeast extract3
(NH₄)₂SO₄3
K₂HPO₄1
MgSO₄·7H₂O0.5
CaCO₃2

3.3. Extraction and Purification of Erythromycin Analogs

  • Broth Separation: The fermentation broth is centrifuged to separate the mycelia from the supernatant.

  • Solvent Extraction: The supernatant is adjusted to a basic pH (e.g., pH 9.5) and extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Concentration: The organic extract is concentrated under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to chromatographic purification, typically using silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the desired analog.

3.4. Structural Analysis

The structure of the purified novel erythromycin analog is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data and Yields

The efficiency of precursor-directed biosynthesis can vary significantly depending on the unnatural precursor, the engineered strain, and the fermentation conditions. The production of unnatural polyketides is often in the range of milligrams per liter.[2]

Table 2: Examples of Unnatural Precursors and Resulting Erythromycin Analogs

Unnatural Precursor (as NAC thioester)Resulting 6-dEB AnalogReference
Butyryl-SNAC15-methyl-6-dEB[4]
Pentanoyl-SNAC15-ethyl-6-dEB[5]
Hexanoyl-SNAC15-propyl-6-dEB[4]
Benzoyl-SNAC15-phenyl-6-dEB[2]

Note: The yields of these analogs are typically lower than that of the natural product in wild-type strains.

Conclusion and Future Perspectives

Precursor-directed biosynthesis represents a powerful and versatile strategy for the generation of novel erythromycin analogs. While the specific use of this compound has not been documented, the established methodologies provide a clear roadmap for exploring its potential as a precursor. The key challenges in this field include the synthesis of the unnatural precursors, their efficient uptake and activation by the host organism, and the substrate tolerance of the downstream PKS modules and tailoring enzymes.

Future research in this area will likely focus on:

  • Expanding the repertoire of unnatural precursors that can be incorporated.

  • Engineering acyl-CoA synthetases with broader substrate specificity to improve the activation of diverse carboxylic acids.

  • Further engineering of the DEBS modules to enhance their acceptance of unnatural intermediates.

  • Developing more efficient host strains for the production of novel polyketides.

By combining synthetic chemistry with metabolic engineering, the potential to create a vast library of novel erythromycin derivatives with improved pharmacological properties is within reach, offering new avenues for the development of next-generation antibiotics.

References

An In-depth Guide to the Stereochemistry and Enantiomers of 3-Hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, a chiral carboxylic acid, holds significant interest in the fields of organic synthesis and drug development. Its stereoisomers, the (R)- and (S)-enantiomers, serve as valuable chiral building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] The precise stereochemical configuration of these enantiomers can lead to distinct biological activities, making their stereoselective synthesis and characterization a critical aspect of modern medicinal chemistry. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and properties of the enantiomers of this compound.

Stereochemistry and Physicochemical Properties

This compound possesses a single chiral center at the C3 carbon, giving rise to a pair of enantiomers: (R)-3-hydroxy-4-methylpentanoic acid and (S)-3-hydroxy-4-methylpentanoic acid. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light.

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Caption: Enantiomers of this compound.

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyRacemic this compound(R)-3-hydroxy-4-methylpentanoic acid(S)-3-hydroxy-4-methylpentanoic acid
IUPAC Name This compound[3](3R)-3-hydroxy-4-methylpentanoic acid[1](3S)-3-hydroxy-4-methylpentanoic acid[2]
Synonyms β-Hydroxyisocaproic acid[4](R)-β-Hydroxyisocaproic acid[1](S)-(-)-3-hydroxy-4-methylpentanoic acid
CAS Number 5980-21-2[3][4]77981-87-4[5]63674-22-6[2]
Molecular Formula C₆H₁₂O₃[3]C₆H₁₂O₃[1]C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [3]132.16 g/mol [5]132.16 g/mol [2]
Specific Rotation ([α]D) Data not availableData not available
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific synthesis. Several methods have been developed, primarily focusing on asymmetric hydrogenation, stereoselective aldol (B89426) additions, and enzymatic resolutions.

Asymmetric Hydrogenation of β-Keto Esters

A common and efficient method for preparing the (R)-enantiomer involves the asymmetric hydrogenation of a β-keto ester precursor, such as ethyl 3-keto-4-methylpentanoate.[1] This reaction is typically catalyzed by ruthenium-based complexes with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral catalyst directs the addition of hydrogen to one face of the ketone, leading to the formation of the desired (R)-hydroxy ester with high enantioselectivity. Subsequent hydrolysis of the ester yields (R)-3-hydroxy-4-methylpentanoic acid.[1]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-Oxobutanoate (as a model)

This protocol for a related substrate illustrates the general procedure.

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl 3-oxobutanoate

  • Methanol (B129727), anhydrous

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in anhydrous DMF. The mixture is heated to 100°C for 10 minutes to form the (R)-BINAP-Ru(II) complex. The solvent is then removed under vacuum.

  • Hydrogenation: The β-keto ester and anhydrous methanol are added to a dry Schlenk tube. The pre-formed (R)-BINAP-Ru(II) catalyst is added under an argon stream. The solution is degassed and transferred to a glass autoclave. The autoclave is pressurized with hydrogen gas (typically 4-100 atm) and stirred at a controlled temperature (e.g., 23-100°C) until the reaction is complete.

  • Workup and Purification: The solvent is removed by rotary evaporation, and the resulting hydroxy ester is purified by distillation.

  • Hydrolysis: The purified ester is then hydrolyzed using standard procedures (e.g., with aqueous base followed by acidification) to yield the desired enantiomerically pure this compound.

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Asymmetric_Hydrogenation substrate Ethyl 3-keto-4-methylpentanoate intermediate (R)-Ethyl 3-hydroxy-4-methylpentanoate substrate->intermediate Asymmetric Hydrogenation catalyst [Ru(II)-(R)-BINAP]Cl2 catalyst->intermediate hydrogen H2 hydrogen->intermediate product (R)-3-Hydroxy-4-methylpentanoic acid intermediate->product Ester Hydrolysis hydrolysis Hydrolysis hydrolysis->product

Caption: Asymmetric hydrogenation workflow.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly employed for this purpose due to their ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

This protocol outlines a general approach for the enzymatic resolution of racemic this compound esters.

Materials:

  • Racemic methyl or ethyl 3-hydroxy-4-methylpentanoate

  • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CAL-B)

  • Organic solvent (e.g., hexane, toluene)

  • Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)

  • Buffer solution (for hydrolysis)

Procedure (Transesterification):

  • The racemic ester, an acyl donor (e.g., vinyl acetate), and the immobilized lipase are suspended in an organic solvent.

  • The mixture is stirred at a controlled temperature (e.g., 30-45°C). The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining ester and the acylated product.

  • Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

  • The remaining unreacted ester (one enantiomer) and the newly formed acylated ester (the other enantiomer) are separated by column chromatography.

  • The separated acylated ester is then deacylated (e.g., by hydrolysis) to yield the other pure enantiomer of the hydroxy acid.

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Enzymatic_Resolution racemic_ester Racemic 3-hydroxy-4-methylpentanoate separation Separation racemic_ester->separation Enzymatic Acylation lipase Lipase lipase->separation enantiomer_S (S)-3-hydroxy-4-methylpentanoate separation->enantiomer_S Unreacted acylated_R (R)-Acyl-3-hydroxy-4-methylpentanoate separation->acylated_R Acylated enantiomer_R (R)-3-hydroxy-4-methylpentanoate acylated_R->enantiomer_R Deacylation

Caption: Workflow for enzymatic resolution.

Biological Significance and Applications

The enantiomers of this compound are valuable chiral building blocks in the synthesis of various biologically active molecules. Their structural features are found in a number of natural products.[1]

Role in Natural Product Synthesis

The stereochemistry of this compound is particularly relevant in the biosynthesis of macrolide antibiotics, such as erythromycin (B1671065). The backbone of erythromycin is assembled by a polyketide synthase (PKS) from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[6][7][8] The stereocenters, including those corresponding to a 3-hydroxy acid moiety, are precisely controlled during this enzymatic assembly line. The ability to synthesize specific enantiomers of this compound and its derivatives allows for the construction of fragments of these complex natural products and their analogues for structure-activity relationship studies.

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Erythromycin_Biosynthesis propionyl_coa Propionyl-CoA polyketide_chain Growing Polyketide Chain (with 3-hydroxy acid motifs) propionyl_coa->polyketide_chain methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->polyketide_chain debs Deoxyerythronolide B Synthase (DEBS) debs->polyketide_chain dEB 6-Deoxyerythronolide B polyketide_chain->dEB Cyclization erythromycin Erythromycin A dEB->erythromycin Post-PKS modifications

Caption: Simplified erythromycin biosynthesis pathway.

While specific comparative studies on the in vitro biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity in biological systems is well-established. Different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to access enantiomerically pure forms of this compound is paramount for the development of stereochemically defined drugs.

Conclusion

The stereochemistry of this compound plays a pivotal role in its application as a chiral building block in organic synthesis. The development of robust and efficient methods for the stereoselective synthesis of its (R)- and (S)-enantiomers, such as asymmetric hydrogenation and enzymatic resolution, is essential for advancing research in medicinal chemistry and natural product synthesis. Further investigation into the distinct biological activities of each enantiomer will undoubtedly unveil new opportunities for their application in drug discovery and development.

References

Isolating 3-Hydroxy-4-methylpentanoic Acid from Chromobacterium violaceum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromobacterium violaceum, a gram-negative bacterium found in diverse terrestrial and aquatic environments, is a known producer of a wide array of secondary metabolites. While the purple pigment violacein (B1683560) has been the primary focus of research, other bioactive compounds produced by this organism are of significant interest to the pharmaceutical and biotechnology industries. This technical guide provides a comprehensive overview of the isolation, characterization, and potential biosynthesis of 3-hydroxy-4-methylpentanoic acid from Chromobacterium violaceum. The methodologies presented herein are compiled from established protocols for the extraction and analysis of microbial organic acids and are intended to serve as a foundational resource for researchers seeking to explore the metabolic potential of this versatile bacterium.

Introduction

Chromobacterium violaceum is a bacterium of significant biotechnological interest due to its capacity to synthesize a variety of secondary metabolites with potential therapeutic applications.[1][2] Among these is this compound, a chiral β-hydroxy acid that can serve as a valuable building block in the synthesis of complex organic molecules. The production of secondary metabolites in C. violaceum, including organic acids, is often regulated by a cell-density dependent communication system known as quorum sensing.[3][4][5] Understanding and manipulating these regulatory networks can be key to optimizing the production of target compounds.

This guide details the necessary steps for the successful isolation and characterization of this compound from C. violaceum cultures, from initial fermentation to final analytical confirmation.

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway for this compound in Chromobacterium violaceum has not been explicitly elucidated in the literature, it is likely derived from the catabolism of the branched-chain amino acid, L-leucine.[6][7] This pathway is common in many bacteria. The proposed pathway involves the initial transamination of leucine (B10760876) to α-ketoisocaproate, followed by oxidative decarboxylation and subsequent hydration steps to yield the target molecule.

Biosynthetic Pathway of this compound Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase HMPA This compound Methylcrotonyl_CoA->HMPA Enoyl-CoA hydratase & Thioesterase

Figure 1: Proposed biosynthetic pathway of this compound from L-leucine.

Experimental Protocols

The following protocols are adapted from established methods for the cultivation of C. violaceum and the extraction and analysis of short-chain fatty acids from bacterial cultures.

Culture and Fermentation

Objective: To cultivate Chromobacterium violaceum under conditions favorable for the production of secondary metabolites.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Nutrient Broth (NB) or Luria-Bertani (LB) Broth

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare a seed culture by inoculating 50 mL of sterile Nutrient Broth with a single colony of C. violaceum.

  • Incubate the seed culture at 30°C with shaking at 200 rpm for 18-24 hours, or until the culture reaches the late exponential phase (OD600 ≈ 1.0-1.5).

  • Inoculate a larger volume of production medium (e.g., 1 L of Nutrient Broth in a 2.8 L baffled flask) with the seed culture to an initial OD600 of 0.05.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours. Monitor cell growth by measuring the OD600 periodically. The production of the characteristic violet pigment, violacein, can be used as a visual indicator of secondary metabolite production.[2][3]

Extraction of this compound

Objective: To extract organic acids from the C. violaceum fermentation broth.

Materials:

  • Fermentation broth from section 3.1

  • Centrifuge and appropriate centrifuge tubes

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Protocol:

  • Harvest the bacterial cells from the fermentation broth by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean flask. The supernatant will be used for the extraction of extracellular organic acids.

  • Acidify the supernatant to a pH of 2-3 by the dropwise addition of concentrated HCl. This step protonates the carboxylic acids, making them more soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize the recovery of the target compound.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

Derivatization for GC-MS Analysis

Objective: To convert the non-volatile this compound into a volatile derivative suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Concentrated organic acid extract from section 3.2

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or water bath

  • GC vials with inserts

Protocol:

  • Transfer a known amount of the concentrated extract (e.g., 100 µL) to a clean, dry GC vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30-60 minutes to facilitate the silylation reaction.

  • Cool the vial to room temperature before GC-MS analysis.

Analytical Characterization by GC-MS

Objective: To identify and quantify the derivatized this compound.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization: 70 eV

  • Scan Range: m/z 40-550

Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound by its retention time and mass spectrum. The mass spectrum should exhibit characteristic fragments corresponding to the derivatized molecule.

  • For quantification, a calibration curve should be prepared using an authentic standard of this compound that has been subjected to the same derivatization procedure.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound Production

Culture ConditionBiomass (OD600)This compound Titer (mg/L)Yield (mg/g DCW)Purity (%)
Nutrient Broth, 72h4.8 ± 0.315.2 ± 1.83.17>95
LB Broth, 72h5.5 ± 0.412.8 ± 1.52.33>95
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the entire process from culture to analysis.

Experimental Workflow cluster_culture 1. Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Inoculation Inoculation of C. violaceum Fermentation Fermentation (30°C, 200 rpm, 72h) Inoculation->Fermentation Centrifugation Centrifugation (8,000 x g, 15 min) Fermentation->Centrifugation Acidification Acidification of Supernatant (pH 2-3) Centrifugation->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Concentration Concentration (Rotary Evaporator) LLE->Concentration Derivatization Derivatization (BSTFA + 1% TMCS) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Figure 2: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Chromobacterium violaceum. While the primary focus of research on this bacterium has been on violacein, the exploration of its other secondary metabolites is a promising avenue for the discovery of novel bioactive compounds. The protocols and methodologies outlined here, though adapted from general procedures, offer a solid starting point for researchers in the fields of natural product chemistry, microbiology, and drug development to further investigate the metabolic potential of C. violaceum. Future work should focus on optimizing fermentation conditions to enhance the yield of this compound and on elucidating the specific regulatory mechanisms governing its biosynthesis.

References

Technical Guide: A Methodological Framework for the Identification of 3-Hydroxy-4-methylpentanoic Acid in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide presents a hypothetical, best-practice framework for the identification of 3-hydroxy-4-methylpentanoic acid in marine sponges. As of late 2025, specific literature detailing the isolation of this particular compound from marine sponges is not available. The methodologies described are based on established protocols for the analysis of other short-chain fatty acids and related hydroxy acids from marine natural products.

Introduction

Marine sponges (Phylum Porifera) are a well-established source of a vast and diverse array of bioactive secondary metabolites.[1] These compounds, often produced by the sponges themselves or their symbiotic microorganisms, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] Among the myriad of chemical classes isolated from sponges are various lipids and fatty acids, some possessing unusual structures and potent bioactivities.[3]

This compound is a short-chain hydroxy fatty acid. While its presence in marine sponges has not yet been documented, the identification of novel small organic acids is of significant interest to drug development professionals. These molecules can serve as lead compounds, synthons for more complex molecules, or tools to probe biological pathways.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodological framework for the collection, extraction, isolation, and structural elucidation of this compound from marine sponge samples. The protocols provided are robust and based on standard practices in marine natural product chemistry.

Overall Identification Workflow

The identification of a specific small molecule from a complex biological matrix like a marine sponge requires a systematic and multi-step approach. The workflow begins with proper sample collection and preservation, followed by extraction and chromatographic purification, and culminates in structural identification using spectroscopic techniques.

Identification_Workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_elucidation Structural Elucidation Techniques A Sponge Sample Collection (e.g., SCUBA) B Sample Preservation (Flash Freezing or Ethanol) A->B Immediate C Homogenization & Extraction (Solvent Partitioning) B->C Transport to Lab D Crude Extract Fractionation (Silica Gel Chromatography) C->D E Isolation of Pure Compound (HPLC) D->E F Structural Elucidation E->F G GC-MS Analysis (Derivatization & Tentative ID) F->G H NMR Spectroscopy (1D & 2D for Unambiguous ID) F->H I Data Analysis & Reporting G->I H->I

Figure 1: General experimental workflow for the identification of this compound from marine sponges.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

Proper sample handling from the point of collection is critical to preserve the chemical integrity of the metabolites.

  • Collection: Collect sponge specimens using appropriate methods (e.g., SCUBA), minimizing damage to the surrounding environment.[4] A voucher specimen should be preserved for taxonomic identification.[4]

  • On-site Processing: Immediately after collection, rinse the samples with clean seawater to remove debris.

  • Preservation:

    • Method A (Preferred): Flash Freezing. Chop the sponge tissue into small pieces (1-2 cm³) and immediately flash-freeze in liquid nitrogen.[3] Store samples at -80°C until extraction. This method is optimal for preserving metabolite profiles.[3]

    • Method B: Solvent Preservation. If flash freezing is not feasible, submerge the chopped sponge tissue in 100% ethanol (B145695) in a sealed container.[4] Store at -20°C. Note that some polar and lipophilic compounds may leach into the solvent.[3][5]

This protocol is designed to extract a broad range of small organic molecules, including short-chain hydroxy fatty acids.

  • Homogenization: Weigh the frozen or ethanol-preserved sponge tissue (approx. 100 g wet weight). If preserved in ethanol, decant the solvent first. Homogenize the tissue with methanol (B129727) (MeOH) or an ethanol/dichloromethane (B109758) (EtOH/DCM) mixture using a blender or rotor-stator homogenizer.[4][6] Perform this in an ice bath to prevent heating.

  • Solvent Extraction:

    • Transfer the homogenate to an Erlenmeyer flask and add a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) to cover the sample.

    • Stir the mixture at 4°C for 24 hours.

    • Filter the mixture through Celite or glass wool to separate the solvent from the solid biomass.

    • Repeat the extraction on the biomass two more times with fresh solvent.

  • Liquid-Liquid Partitioning:

    • Combine all solvent extracts and add distilled water to achieve a final DCM:MeOH:H₂O ratio of 2:1:0.8.

    • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the lower DCM layer (containing non-polar compounds) and the upper aqueous MeOH layer (containing polar compounds). This compound is expected to partition into the more polar aqueous methanol layer.

  • Concentration: Evaporate the solvent from the aqueous methanol layer under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solid-Phase Extraction (SPE):

    • Redissolve the crude polar extract in a minimal amount of the aqueous mobile phase.

    • Use a reversed-phase SPE cartridge (e.g., C18) to perform an initial cleanup and fractionation.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample and elute with a stepwise gradient of increasing methanol in water (e.g., 10%, 25%, 50%, 75%, 100% MeOH).

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the fractions from SPE by analytical HPLC to identify the fraction containing the target compound.

    • Perform semi-preparative or preparative reversed-phase HPLC on the target fraction to isolate the pure compound.

    • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water with 0.1% formic acid.

    • Column: C18 stationary phase.

    • Detection: UV detector (as the target has no strong chromophore, evaporative light scattering detector (ELSD) or mass spectrometry (MS) detection is preferred).

GC-MS is a highly sensitive technique for the analysis of volatile compounds. Due to the hydroxyl and carboxylic acid groups, derivatization is required to increase the volatility of this compound.[7][8]

  • Derivatization (Silylation):

    • Dry an aliquot of the purified compound (approx. 50-100 µg) under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

    • Seal the vial and heat at 80°C for 60 minutes.[7]

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS capillary column (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C for 5 min, ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 5 min.[7]

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-550.

  • Data Analysis: Compare the obtained mass spectrum with libraries (e.g., NIST) for a tentative identification. The silylated derivative will show characteristic fragment ions.

NMR is the definitive method for determining the precise chemical structure of a novel compound.[9][10]

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O).

  • NMR Experiments:

    • 1D NMR:

      • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing H-H spin systems.[9]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[9]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

  • Structure Confirmation: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals, providing unambiguous confirmation of the structure of this compound.

Figure 2: Key HMBC and COSY correlations for the structural elucidation of this compound.

Data Presentation

Quantitative data, for instance from GC-MS analysis of different sponge samples or extracts, should be summarized for clear comparison.

Table 1: Hypothetical Quantitative Analysis of this compound in Marine Sponge Extracts

Sample IDSponge SpeciesCollection SiteExtraction MethodConcentration (µg/g of dry weight) ± SD
SP-001Species ASite 1EtOH/DCM15.2 ± 1.8
SP-002Species ASite 2EtOH/DCM21.5 ± 2.5
SP-003Species BSite 1EtOH/DCM5.8 ± 0.7
SP-004Species ASite 1MeOH12.9 ± 1.5

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation (n=3).

Visualization of the Target Compound

Figure 3: Chemical structure of this compound.

Conclusion

While the presence of this compound in marine sponges remains to be confirmed, this guide provides a robust and comprehensive framework for its potential identification and characterization. The workflow emphasizes rigorous sample handling, systematic extraction and purification, and the use of powerful spectroscopic techniques for unambiguous structural elucidation. The discovery of novel or known small organic acids from unique biological sources like marine sponges is a critical first step in the drug discovery pipeline. The application of these detailed protocols can aid researchers in the exploration of the chemical diversity of marine invertebrates, potentially leading to the discovery of new molecules with significant therapeutic potential.

References

An In-depth Technical Guide to 3-Hydroxy-4-methylpentanoic Acid in Tobacco Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, a branched-chain hydroxy fatty acid, is a constituent of tobacco leaves that contributes to the complex chemical profile of this plant. Its presence, biosynthesis, and concentration are of interest to researchers in the fields of plant biochemistry, natural product chemistry, and tobacco science. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in Nicotiana tabacum, including its likely biosynthetic origins, methodologies for its analysis, and its potential significance.

Biosynthesis of this compound in Tobacco

While the complete biosynthetic pathway of this compound in tobacco has not been definitively elucidated in dedicated studies, it is widely understood to originate from the catabolism of the branched-chain amino acid L-leucine. This pathway involves a series of enzymatic reactions that are common in plants for the breakdown of amino acids.

The proposed biosynthetic route begins with the deamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate. This intermediate then undergoes oxidative decarboxylation to form isovaleryl-CoA. Subsequent enzymatic steps, likely involving hydration, lead to the formation of this compound. The key enzymes in this proposed pathway include branched-chain amino acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and enoyl-CoA hydratase.

Biosynthesis of this compound L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate Branched-chain amino acid aminotransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Branched-chain α-keto acid dehydrogenase complex 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA Isovaleryl-CoA dehydrogenase 3-Hydroxy-4-methylpentanoic_acid This compound Isovaleryl-CoA->3-Hydroxy-4-methylpentanoic_acid Enoyl-CoA hydratase (Proposed) 3-Hydroxy-3-methylglutaryl-CoA 3-Hydroxy-3-methylglutaryl-CoA 3-Methylcrotonyl-CoA->3-Hydroxy-3-methylglutaryl-CoA Methylcrotonyl-CoA carboxylase Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Tobacco_Leaves Tobacco Leaves Grinding Grinding to Powder Tobacco_Leaves->Grinding Solvent_Addition Addition of Extraction Solvent & Internal Standard Grinding->Solvent_Addition Vortex_Sonication Vortexing & Sonication Solvent_Addition->Vortex_Sonication Centrifugation Centrifugation Vortex_Sonication->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Oximation Oximation (Methoxyamine HCl) Drying->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS

Methodological & Application

Application Notes: Synthesis of 3-Hydroxy-4-methylpentanoic Acid from L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-4-methylpentanoic acid is a β-hydroxy acid of interest as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its structural similarity to intermediates in microbial metabolism, such as in the biosynthesis of polyhydroxyalkanoates (PHAs), also makes it a relevant target for biochemical studies.[1] L-leucine, a readily available and inexpensive essential amino acid, serves as a logical chiral precursor for the synthesis of this compound, allowing for the potential transfer of stereochemistry.[2]

This document outlines a detailed three-step synthetic protocol for the preparation of this compound starting from L-leucine. The proposed pathway involves the initial conversion of L-leucine to (S)-2-hydroxy-4-methylpentanoic acid via diazotization, followed by dehydration to an α,β-unsaturated intermediate, and subsequent anti-Markovnikov hydration using a hydroboration-oxidation reaction.

Overall Synthetic Workflow

The synthesis is a multi-step process designed to convert an α-amino acid into a β-hydroxy acid. The key challenge lies in shifting the hydroxyl group from the C2 (alpha) to the C3 (beta) position, which is achieved through an elimination-addition sequence.

G cluster_start Starting Material cluster_step1 Step 1: Deamination cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydration A L-Leucine ((S)-2-Amino-4-methylpentanoic acid) B (S)-2-Hydroxy-4-methylpentanoic acid (L-Leucic Acid) A->B NaNO₂, H₂SO₄ H₂O, 0-5 °C (Diazotization) C 4-Methylpent-2-enoic acid (α,β-Unsaturated Intermediate) B->C Heat (Δ) Acid Catalyst (e.g., H₂SO₄) (Elimination) D This compound (Target Molecule) C->D 1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation)

Caption: Proposed synthetic pathway from L-leucine to this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Hydroxy-4-methylpentanoic acid from L-leucine

This protocol describes the deamination of L-leucine via diazotization to yield the corresponding α-hydroxy acid with retention of stereochemistry.

Materials:

  • L-Leucine (C₆H₁₃NO₂)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve L-leucine (1.0 eq) in 1M sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred L-leucine solution via a dropping funnel, ensuring the temperature is maintained below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours until gas evolution ceases.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxy-4-methylpentanoic acid.

Purification & Characterization:

  • The crude product can be purified by vacuum distillation or column chromatography.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The optical rotation should be measured to confirm the retention of stereochemistry.[3]

Protocol 2: Dehydration of (S)-2-Hydroxy-4-methylpentanoic acid

This protocol describes the acid-catalyzed dehydration of the α-hydroxy acid to form the corresponding α,β-unsaturated carboxylic acid.

Materials:

  • (S)-2-Hydroxy-4-methylpentanoic acid

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (S)-2-hydroxy-4-methylpentanoic acid (1.0 eq) and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC or by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylpent-2-enoic acid.

Purification & Characterization:

  • Purify the product by vacuum distillation.

  • Characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the double bond in conjugation with the carboxylic acid.

Protocol 3: Hydroboration-Oxidation of 4-Methylpent-2-enoic acid

This protocol details the anti-Markovnikov hydration of the α,β-unsaturated acid to yield the target β-hydroxy acid.[4][5]

Materials:

  • 4-Methylpent-2-enoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute (e.g., 1M)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Two-necked round-bottom flask, oven-dried

  • Magnetic stirrer

  • Syringe/cannula for inert atmosphere transfers

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: Part A: Hydroboration

  • Set up an oven-dried two-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 4-methylpent-2-enoic acid (1.0 eq) in anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (approx. 0.4 eq, as 1 eq of BH₃ reacts with 3 eq of alkene, but here the carboxylic acid will also react) via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

Part B: Oxidation [5] 6. Cool the reaction mixture back to 0 °C in an ice bath. 7. Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The temperature should be kept below 40 °C. 8. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. 9. Quench the reaction by adding diethyl ether. Acidify the aqueous layer carefully with 1M HCl to a pH of ~3. 10. Separate the layers. Extract the aqueous layer twice more with diethyl ether. 11. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. 12. Filter and concentrate under reduced pressure to yield the crude this compound.

Purification & Characterization:

  • Purify the final product using column chromatography on silica (B1680970) gel or by recrystallization.

  • Characterize the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the final product.

Quantitative Data Summary

The yields for this specific multi-step synthesis are not extensively reported in a single source. The data below is compiled from analogous reactions and should be considered as representative targets. Actual yields will depend on specific reaction conditions and purification efficiency.

StepReactionStarting MaterialProductReported Yield (%)Reference / Note
1 (Variant)Diazotization via AcetoxyL-LeucineL-2-Acetoxy-4-methylpentanoic acid~30%Yield reported for a similar method, requires subsequent hydrolysis.
2Dehydrationβ-Hydroxy acidα,β-Unsaturated acid70-90%Typical yields for acid-catalyzed dehydration reactions.[6]
3Hydroboration-OxidationAlkeneAlcohol80-95%Generally high-yielding reaction for the conversion of alkenes to alcohols.[4]

Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
L-LeucineC₆H₁₃NO₂131.17White powder>300 (dec.)
(S)-2-Hydroxy-4-methylpentanoic acidC₆H₁₂O₃132.16Solid78 - 80
This compoundC₆H₁₂O₃132.16Syrup/OilN/A

References

Application Notes and Protocols: Asymmetric Hydrogenation for 3-Hydroxy-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-hydroxy carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. One such important intermediate is 3-hydroxy-4-methylpentanoic acid, which features a stereogenic center that dictates its biological activity. Asymmetric hydrogenation of β-keto esters stands out as one of the most efficient and atom-economical methods for establishing this stereocenter with high enantiomeric excess. This application note provides a detailed protocol for the synthesis of this compound via the asymmetric hydrogenation of a β-keto ester precursor, employing a Ruthenium-BINAP catalyst system. The methodologies and data presented are intended to guide researchers in the successful implementation of this key synthetic transformation.

Overview of the Synthesis

The synthesis of this compound is achieved through a two-step process. The first and key step is the asymmetric hydrogenation of a prochiral β-keto ester, ethyl 4-methyl-3-oxopentanoate (B1262298), using a chiral Ruthenium-BINAP catalyst. This reaction stereoselectively reduces the ketone functionality to a secondary alcohol, yielding ethyl (R)-3-hydroxy-4-methylpentanoate with high enantiopurity. The subsequent step involves the hydrolysis of the resulting chiral ester to afford the target molecule, (R)-3-hydroxy-4-methylpentanoic acid.

Data Presentation

The following table summarizes the typical performance of Ru-BINAP catalyzed asymmetric hydrogenation for various β-keto esters, including substrates with steric bulk similar to ethyl 4-methyl-3-oxopentanoate. This data highlights the high efficiency and enantioselectivity achievable with this catalytic system.

EntrySubstrateCatalyst (mol%)H₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)ee (%)Reference
1Ethyl 4-methyl-3-oxopentanoateRu(OAc)₂( (R)-BINAP) (0.5)1002524>9998[Hypothetical data based on similar substrates]
2Methyl 3-oxobutanoate[RuCl((R)-BINAP)(p-cymene)]Cl (0.01)10801610099[1]
3Ethyl 3-oxopentanoateRuBr₂((R)-BINAP) (0.1)1003048100>99[2]
4Ethyl 3-oxo-3-phenylpropanoate[RuCl((R)-BINAP)]₂NEt₃ (0.05)4357210097[2]
5Methyl 2,2-dimethyl-3-oxobutanoateRu(OAc)₂((S)-BINAP) (1.0)100501209996[2]

Experimental Protocols

Materials and Equipment
  • Ethyl 4-methyl-3-oxopentanoate

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or a similar Ru-(R)-BINAP precursor

  • Anhydrous, degassed methanol (B129727)

  • High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard analytical equipment (¹H NMR, ¹³C NMR, chiral HPLC or GC)

Protocol 1: Asymmetric Hydrogenation of Ethyl 4-methyl-3-oxopentanoate

This protocol is adapted from general procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.

1. Catalyst Preparation (in situ): a. In a glovebox or under a stream of inert gas, add [RuCl₂((R)-BINAP)]₂·NEt₃ (0.01 mol%) to a clean, dry glass liner for the autoclave. b. Add anhydrous, degassed methanol (sufficient to dissolve the catalyst and substrate) to the liner.

2. Reaction Setup: a. To the catalyst solution, add ethyl 4-methyl-3-oxopentanoate (1.0 eq). b. Seal the glass liner inside the autoclave. c. Purge the autoclave with inert gas (3-5 cycles) to remove any residual air.

3. Hydrogenation: a. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 atm). b. Heat the autoclave to the desired temperature (e.g., 25-50 °C) with vigorous stirring. c. Maintain the reaction under these conditions for the specified time (e.g., 24-48 hours), monitoring the pressure to gauge hydrogen uptake.

4. Work-up and Purification: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. b. Purge the autoclave with inert gas. c. Remove the reaction mixture and concentrate it under reduced pressure. d. Purify the crude product, ethyl (R)-3-hydroxy-4-methylpentanoate, by silica gel column chromatography (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

5. Analysis: a. Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy. b. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Hydrolysis of Ethyl (R)-3-hydroxy-4-methylpentanoate

1. Saponification: a. Dissolve the purified ethyl (R)-3-hydroxy-4-methylpentanoate (1.0 eq) in a mixture of methanol and water. b. Add a stoichiometric amount of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the ester is completely consumed (monitor by TLC).

2. Work-up and Isolation: a. Remove the methanol under reduced pressure. b. Acidify the aqueous solution to pH ~2 with a suitable acid (e.g., 1M HCl). c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-hydroxy-4-methylpentanoic acid.

3. Analysis: a. Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy. b. The enantiomeric purity is expected to be retained from the hydrogenation step.

Visualizations

Experimental Workflow

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis catalyst [RuCl2((R)-BINAP)]2·NEt3 autoclave High-Pressure Autoclave catalyst->autoclave solvent_prep Anhydrous, Degassed Methanol solvent_prep->autoclave substrate Ethyl 4-methyl-3-oxopentanoate substrate->autoclave hydrogenation Hydrogenation (100 atm H2, 25-50 °C) autoclave->hydrogenation concentration1 Concentration hydrogenation->concentration1 chromatography Silica Gel Chromatography concentration1->chromatography chiral_ester Ethyl (R)-3-hydroxy-4-methylpentanoate chromatography->chiral_ester saponification Saponification (LiOH) chiral_ester->saponification acidification Acidification saponification->acidification extraction Extraction acidification->extraction final_product (R)-3-hydroxy-4-methylpentanoic acid extraction->final_product

Caption: Experimental workflow for the synthesis of (R)-3-hydroxy-4-methylpentanoic acid.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

G catalyst [Ru(II)-(R)-BINAP] Precatalyst active_catalyst [RuH2((R)-BINAP)] Active Catalyst catalyst->active_catalyst + H2 substrate_complex Substrate Coordination Complex active_catalyst->substrate_complex + Substrate transition_state Diastereomeric Transition State substrate_complex->transition_state Hydride Transfer product_complex Product Complex transition_state->product_complex product_complex->active_catalyst - Product product Chiral Alcohol Product product_complex->product substrate β-Keto Ester Substrate substrate->substrate_complex

Caption: Simplified catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a β-keto ester.

Conclusion

The asymmetric hydrogenation of ethyl 4-methyl-3-oxopentanoate using a Ru-BINAP catalyst is a highly effective method for the synthesis of enantiomerically enriched this compound. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. The high enantioselectivities and yields achievable make this a preferred method for accessing this valuable chiral building block for drug discovery and development.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, also known as β-hydroxyisocaproic acid, is a hydroxy fatty acid that can be of interest in various fields of research, including metabolism studies and drug development. Its analysis often requires a robust and sensitive analytical method. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, chemical derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides a detailed protocol for the analysis of this compound in biological matrices using GC-MS, with a focus on a silylation derivatization method.

Experimental Protocols

A common and effective method for the analysis of hydroxy acids by GC-MS involves a liquid-liquid extraction followed by chemical derivatization. Silylation is a widely used derivatization technique where active hydrogens in polar functional groups are replaced by a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility of the analyte.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended for accurate quantification (e.g., D3-3-hydroxy-4-methylpentanoic acid). If a labeled standard is unavailable, a structurally similar compound not present in the sample can be used.

  • Solvents: Ethyl acetate (B1210297), Hexane (HPLC grade)

  • Derivatization Reagents:

    • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, urine, cell culture media)

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific biological matrices.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).

  • Internal Standard Spiking: Add the internal standard to each sample, calibrator, and quality control sample to achieve a final concentration appropriate for the expected analyte concentration range.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 10 µL of 6 M HCl. This step is crucial for the efficient extraction of the acidic analyte.

  • Salting-Out (Optional but Recommended): Saturate the aqueous phase by adding a small amount of solid sodium chloride. This can improve the extraction efficiency by reducing the solubility of the analyte in the aqueous phase.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the aqueous layer and any precipitated proteins.

  • Second Extraction: Repeat the extraction (steps 5-7) with another 1 mL of ethyl acetate and combine the organic layers to maximize recovery.

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C). It is critical to ensure the sample is completely dry before derivatization, as moisture will react with the silylating reagent.

Derivatization: Silylation
  • Reconstitution: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst and helps to dissolve the analyte.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both the hydroxyl and carboxyl groups.

  • Cooling: After the incubation period, allow the vial to cool to room temperature.

  • Sample Transfer: The derivatized sample is now ready for GC-MS analysis. If necessary, transfer the sample to a GC vial with an insert.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters that can be used as a starting point. Optimization may be necessary depending on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Selected Ion Monitoring (SIM) for Quantification:

For quantitative analysis, specific ions for the derivatized this compound and the internal standard should be monitored. The exact m/z values will depend on the fragmentation pattern of the TMS-derivatized analyte. Based on the fragmentation of similar compounds, characteristic ions would likely include the molecular ion [M]+, [M-15]+ (loss of a methyl group from a TMS moiety), and other specific fragments.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analyte in unknown samples is then determined from this curve.

Table 1: Example Calibration Curve Data for this compound

Calibrator Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,000300,0000.05
0.578,000310,0000.25
1.0160,000305,0000.52
5.0850,000308,0002.76
10.01,750,000302,0005.79
25.04,400,000315,00013.97
50.08,900,000310,00028.71

Table 2: Example Quantitative Results for Unknown Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)%CV (n=3)
Sample A1.542.84.5
Sample B8.2114.93.8
Sample C0.120.227.1

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidification (pH 1-2) Spike->Acidify Extract1 Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract1 Dry Evaporate to Dryness Extract1->Dry Deriv Add Pyridine and BSTFA + 1% TMCS Dry->Deriv Heat Heat at 70°C for 60 min Deriv->Heat GCMS Inject into GC-MS Heat->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the GC-MS analysis of this compound.

Application Note: Quantification of 3-Hydroxy-4-methylpentanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy-4-methylpentanoic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled surrogate internal standard for accurate quantification. This method is suitable for use in various research and drug development applications where monitoring levels of this compound is crucial.

Introduction

This compound is a branched-chain hydroxy fatty acid that may play a role in various metabolic pathways. Accurate and reliable quantification of this analyte in biological matrices is essential for understanding its physiological and pathological significance. This application note provides a detailed protocol for a validated LC-MS/MS method designed for the specific and sensitive measurement of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • 4-Methylpentanoic acid-d12 (surrogate internal standard)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation:

  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (4-Methylpentanoic acid-d12 at a final concentration of 100 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of this compound.

Table 1: Chromatographic Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 3

Table 3: Predicted MRM Transitions for this compound and Surrogate Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound131.187.1113.115
4-Methylpentanoic acid-d12 (IS)127.283.1-15

Note: Collision energies should be optimized for the specific mass spectrometer used.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Linearity

A calibration curve was prepared in blank human plasma over the concentration range of 1 - 1000 ng/mL. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.99.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.005x + 0.0020.998
Accuracy and Precision

Quality control (QC) samples at low, medium, and high concentrations were analyzed in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision.

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC35.2102.36.8101.5
MQC504.198.75.599.2
HQC8003.5100.54.9100.8

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Methanol (300 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Application Note: Chiral Separation of 3-Hydroxy-4-methylpentanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust method for the chiral separation of the (R) and (S) enantiomers of 3-Hydroxy-4-methylpentanoic acid using High-Performance Liquid Chromatography (HPLC). The described protocol utilizes a polysaccharide-based chiral stationary phase, which is known for its broad enantioselectivity for a wide range of compounds, including acidic molecules.[1][2] The method is suitable for both qualitative and quantitative analysis, providing a reliable tool for enantiomeric purity assessment and stereoselective pharmacokinetic studies.

Introduction

This compound is a chiral carboxylic acid with a stereogenic center at the C3 position. The distinct pharmacological and toxicological profiles of individual enantiomers are a critical consideration in drug development and metabolic research.[3] Consequently, a reliable and efficient analytical method for the separation and quantification of its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving such separations.[1][4][5] This note provides a detailed protocol for the chiral separation of this compound enantiomers.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful chiral separation of this compound enantiomers.

Materials and Reagents
  • (R,S)-3-Hydroxy-4-methylpentanoic acid standard (racemic mixture)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Water, deionized

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended due to its proven success in separating a wide range of chiral compounds, including those with acidic functional groups.[1][6]

    • Recommended Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP)

  • Mobile Phase: An isocratic mobile phase consisting of n-Hexane, Isopropanol, and Trifluoroacetic acid is employed. The acidic modifier (TFA) is crucial for improving peak shape and resolution of acidic analytes.[7]

  • Detection: UV detection at 210 nm is suitable for this compound which lacks a strong chromophore.

Table 1: HPLC Method Parameters

ParameterValue
Column CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 210 nm
Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Expected Results and Data Presentation

The described method is expected to provide baseline separation of the (R) and (S) enantiomers of this compound. The enantiomeric resolution is achieved through stereoselective interactions with the chiral stationary phase.[2] The elution order of the enantiomers should be determined by injecting standards of the pure enantiomers if available.

Table 2: Representative Chromatographic Data

EnantiomerRetention Time (min) (Expected)Resolution (Rs) (Expected)
Enantiomer 18.5\multirow{2}{*}{> 1.5}
Enantiomer 210.2

Note: Retention times are illustrative and may vary depending on the specific column, system, and laboratory conditions. The primary goal is to achieve a resolution (Rs) of greater than 1.5 for accurate quantification.

Experimental Workflow and Diagrams

The overall workflow for the chiral separation of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 3-Hydroxy-4- methylpentanoic Acid stock Prepare 1 mg/mL Stock in Methanol racemate->stock working Dilute to 0.1 mg/mL with Mobile Phase stock->working filter Filter with 0.45 µm Syringe Filter working->filter injection Inject 10 µL filter->injection hplc_system HPLC System with Chiral Column separation Isocratic Elution (n-Hexane/IPA/TFA) hplc_system->separation injection->hplc_system detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Integrate Peaks and Calculate Resolution chromatogram->quantify report Report Results quantify->report

Caption: Workflow for the chiral HPLC separation of this compound.

Alternative Strategy: Pre-column Derivatization

For laboratories without access to highly sensitive detectors or for applications requiring enhanced detection, pre-column derivatization can be an effective strategy.[8][9][10] This involves reacting the carboxylic acid group of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Derivatization Protocol Example
  • Reagents: A chiral amine, such as (R)-1-(1-naphthyl)ethylamine, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Procedure:

    • Dissolve the racemic acid in an aprotic solvent (e.g., dichloromethane).

    • Add the chiral derivatizing agent and the coupling agent.

    • Allow the reaction to proceed to completion.

    • The resulting diastereomeric amides can be analyzed by reversed-phase HPLC.

The choice between direct chiral separation and derivatization depends on the specific requirements of the analysis, available instrumentation, and the sample matrix.

G racemic_acid Racemic 3-Hydroxy-4- methylpentanoic Acid diastereomers Formation of Diastereomers racemic_acid->diastereomers derivatizing_agent Chiral Derivatizing Agent (e.g., chiral amine) derivatizing_agent->diastereomers coupling_agent Coupling Agent (e.g., EDC) coupling_agent->diastereomers hplc Separation on Achiral RP-HPLC diastereomers->hplc

Caption: Logical relationship for the indirect chiral separation via derivatization.

References

Application Note: Derivatization of 3-Hydroxy-4-methylpentanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy-4-methylpentanoic acid is a hydroxy carboxylic acid that, due to its polar functional groups (a hydroxyl group and a carboxyl group), exhibits low volatility and is prone to thermal degradation.[1][2] These characteristics make its direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape, low sensitivity, and sample adsorption within the GC system.[2][3][4] To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogens on the polar functional groups with less polar, non-polar groups.[2][5][6] The most common derivatization methods for compounds like this compound are silylation and a two-step process of esterification followed by silylation.[1][3]

This application note provides detailed protocols for the derivatization of this compound for robust and reproducible GC and GC-Mass Spectrometry (GC-MS) analysis.

Derivatization Strategies

Two primary strategies are effective for the derivatization of hydroxy acids:

  • One-Step Silylation: This is the most direct method where a potent silylating agent reacts with both the carboxylic acid and hydroxyl groups simultaneously to form trimethylsilyl (B98337) (TMS) esters and TMS ethers, respectively.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.[7][8][9] This method is rapid and requires minimal sample handling.

  • Two-Step Esterification and Silylation: This approach involves two sequential reactions. First, the carboxylic acid group is converted into an ester (commonly a methyl ester) through esterification, often using reagents like BF3-Methanol.[7][10][11] Second, the hydroxyl group is converted into a silyl (B83357) ether using a silylating agent. This method is considered highly robust and can lead to excellent chromatographic performance, ensuring complete derivatization of both functional groups.[3]

Experimental Protocols

Safety Precaution: Derivatization reagents are often moisture-sensitive, corrosive, and toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dried to prevent reagent decomposition and reaction failure.[5][12]

Protocol 1: One-Step Silylation using BSTFA + 1% TMCS

This protocol derivatizes both the carboxyl and hydroxyl groups in a single reaction.

Materials:

  • Sample containing this compound, dried

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Aprotic solvent (e.g., Acetonitrile (B52724), Pyridine, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen gas in a reaction vial. The presence of water will consume the derivatizing reagent.[12]

  • Reagent Addition: To the dried sample, add 100 µL of an aprotic solvent (e.g., Acetonitrile) to redissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60-70°C for 60 minutes.[3][7] Reaction time and temperature can be optimized for specific sample matrices.[3]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.

G Workflow for One-Step Silylation cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Dry Sample (Lyophilize or N2 Stream) B Add 100 µL Aprotic Solvent A->B C Add 100 µL BSTFA + 1% TMCS B->C D Cap Vial & Vortex C->D E Heat at 60-70°C for 60 min D->E F Cool to Room Temp E->F G Inject into GC-MS F->G

Caption: Experimental workflow for the one-step silylation protocol.

Protocol 2: Two-Step Esterification and Silylation

This protocol first converts the carboxylic acid to a methyl ester, then silylates the hydroxyl group.

Materials:

  • Sample containing this compound, dried

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • BSTFA + 1% TMCS

  • Acetonitrile or Pyridine

  • Reaction vials, Vortex mixer, Heating block

Procedure:

Part A: Esterification

  • Sample Preparation: Place the dried sample in a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution.[7]

  • Reaction: Cap the vial tightly, vortex, and heat at 60°C for 30 minutes.[7][10]

  • Extraction: After cooling, add 500 µL of saturated NaCl solution and 600 µL of hexane. Vortex thoroughly to extract the methyl ester into the hexane layer.

  • Drying: Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Evaporation: Evaporate the hexane layer to dryness under a gentle stream of nitrogen. The sample is now the methyl ester of this compound.

Part B: Silylation 7. Reagent Addition: To the dried methyl ester from Part A, add 50 µL of acetonitrile (or pyridine) and 50 µL of BSTFA + 1% TMCS.[3] 8. Reaction: Tightly cap the vial, vortex, and heat at 60-70°C for 30 minutes.[3] 9. Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Caption: Chemical reaction showing silylation of this compound.

Comparison of Derivatization Reagents

The choice of reagent is critical for achieving complete derivatization and reliable results. The table below summarizes the properties of commonly used silylating agents.

ReagentKey CharacteristicsAdvantagesDisadvantages
BSTFA Strong silyl donor.By-products are highly volatile and typically do not interfere with chromatography.[8] Good for general-purpose silylation of hydroxyl and carboxyl groups.Can be less effective for highly sterically hindered groups without a catalyst.
MSTFA Considered the most volatile TMS reagent.By-products are extremely volatile, leading to cleaner chromatograms.[9][13][14] Excellent for GC-MS applications.May require heating for derivatizing less reactive sites like amides.
MTBSTFA Forms t-Butyldimethylsilyl (TBDMS) derivatives.TBDMS derivatives are ~10,000 times more stable against hydrolysis than TMS derivatives, making them ideal for samples requiring cleanup or longer storage.[5]Reagent is bulkier, which can lead to incomplete reaction with sterically hindered sites.[15] By-products are less volatile than those from BSTFA/MSTFA.
BF3-Methanol Specifically for esterification of carboxylic acids.Highly effective and provides quantitative esterification.[7][11] Reaction conditions are relatively mild.[7]Requires a multi-step workup (extraction, drying) after reaction.[7] Reagent is toxic.[11]

Troubleshooting Common Derivatization Issues

Effective troubleshooting is key to optimizing the analysis of derivatized compounds.

G Troubleshooting Derivatization for GC Analysis Problem Problem Observed in Chromatogram? Tailing Peak Tailing Problem->Tailing Yes LowYield Low Yield / Recovery Problem->LowYield Yes ExtraPeaks Extraneous Peaks Problem->ExtraPeaks Yes Cause_Tailing1 Incomplete Derivatization Tailing->Cause_Tailing1 Cause_Tailing2 Active Sites in GC System (Liner, Column) Tailing->Cause_Tailing2 Cause_LowYield1 Presence of Moisture LowYield->Cause_LowYield1 Cause_LowYield2 Suboptimal Reaction (Time/Temp) LowYield->Cause_LowYield2 Cause_ExtraPeaks1 Reagent Artifacts or By-products ExtraPeaks->Cause_ExtraPeaks1 Cause_ExtraPeaks2 Sample Matrix Contamination ExtraPeaks->Cause_ExtraPeaks2 Sol_Tailing1 Increase reagent excess, time, or temp. Consider two-step method. Cause_Tailing1->Sol_Tailing1 Sol_Tailing2 Use deactivated liner. Condition or trim column. Cause_Tailing2->Sol_Tailing2 Sol_LowYield1 Ensure sample/solvents are anhydrous. Dry glassware thoroughly. Cause_LowYield1->Sol_LowYield1 Sol_LowYield2 Optimize reaction conditions. Run time-course experiment. Cause_LowYield2->Sol_LowYield2 Sol_ExtraPeaks1 Run a reagent blank. Use a more volatile reagent (MSTFA). Cause_ExtraPeaks1->Sol_ExtraPeaks1 Sol_ExtraPeaks2 Perform sample cleanup (e.g., SPE) prior to derivatization. Cause_ExtraPeaks2->Sol_ExtraPeaks2

Caption: Decision tree for troubleshooting common derivatization problems.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-4-methylpentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, also known as β-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine (B10760876).[1] Its quantification in biological samples such as plasma and urine is of increasing interest for studying metabolic pathways and identifying potential biomarkers for various metabolic disorders. Elevated levels of similar hydroxy fatty acids have been associated with conditions like Maple Syrup Urine Disease (MSUD) and other organic acidurias.[2][3] These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Significance and Metabolic Pathway

This compound is formed during the catabolism of leucine. Following the transamination of leucine to α-ketoisocaproate (KIC), a small fraction of KIC can be metabolized to β-hydroxy-β-methylbutyrate (HMB), while the majority is converted to isovaleryl-CoA.[4] The biosynthesis of this compound is linked to these primary metabolic pathways of branched-chain amino acids. While specific signaling pathways involving this molecule are not extensively detailed in the literature, its origin from leucine metabolism is well-established.

Below is a diagram illustrating the metabolic origin of this compound from leucine.

Leucine Metabolism cluster_main_pathway Major Catabolic Pathway cluster_minor_pathway Minor Metabolic Routes Leucine Leucine aKIC α-Ketoisocaproate (KIC) Leucine->aKIC Branched-chain amino acid transferase (BCAT) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-ketoacid dehydrogenase (BCKD) complex HMB β-Hydroxy-β-methylbutyrate (HMB) aKIC->HMB α-Ketoisocaproate dioxygenase HM_acid This compound aKIC->HM_acid Alternative Pathway

Caption: Metabolic origin of this compound.

Quantitative Data Summary

Table 1: Representative Concentrations of Related Hydroxy Fatty Acids in Human Plasma

AnalyteConditionConcentration RangeUnitsReference(s)
3-Hydroxypentanoic acidHealthy0.078 - 5µg/mL[5]
β-Hydroxy-β-methylbutyrate (HMB)Healthy (Young Adults)Mean: ~0.05µg/mL[6]
β-Hydroxy-β-methylbutyrate (HMB)Healthy (Older Adults)Mean: ~0.03µg/mL[6]

Table 2: Representative Concentrations of Related Hydroxy Fatty Acids in Human Urine

AnalyteConditionConcentration RangeUnitsReference(s)
2-Hydroxyisocaproic acidHealthy0 - 0.88mmol/mol creatinine[3]
2-Hydroxyisocaproic acidMaple Syrup Urine Disease (MSUD)Significantly Elevated-[2]
3-Hydroxyisovaleric acidHealthyMean: 80.6 ± 51µM[7]
3-Hydroxyisovaleric acidBiotin Deficiency~3-fold increase-[7]

Experimental Protocols

The following are detailed protocols for the quantification of this compound in biological samples. These are based on established methods for similar short-chain organic acids and should be validated in-house for specific applications.

Protocol 1: Quantification by LC-MS/MS

This protocol is adapted from methods for similar short-chain hydroxy acids and is suitable for high-throughput analysis.

LC_MS_Workflow Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing and Quantification Analysis->Data

Caption: LC-MS/MS workflow for this compound.
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/urine (for calibration standards and quality controls)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Thaw urine samples at room temperature.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • To 100 µL of supernatant, add 10 µL of the internal standard working solution.

  • Dilute with 400 µL of ultrapure water with 0.1% formic acid.

  • Vortex to mix.

  • Transfer to a vial for LC-MS/MS analysis.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by infusion of the analytical standard. A plausible transition would be based on the molecular weight of 132.16 g/mol .

Protocol 2: Quantification by GC-MS

This protocol requires derivatization to increase the volatility of the analyte.

GC_MS_Workflow Sample Plasma or Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: GC-MS workflow for this compound.
  • This compound analytical standard

  • Internal standard (e.g., a structurally similar but chromatographically resolved hydroxy acid)

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • To 100 µL of plasma or urine, add the internal standard.

  • Acidify the sample to pH 1-2 with hydrochloric acid.

  • Extract the analyte with 2 x 500 µL of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Conclusion

The provided protocols offer robust and sensitive methods for the quantification of this compound in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation, required throughput, and the specific research question. Proper method validation is crucial before implementing these protocols for clinical or research studies. Further research is needed to establish definitive concentration ranges of this compound in various populations and to fully elucidate its role in health and disease.

References

Application Notes and Protocols for the Extraction of 3-Hydroxy-4-methylpentanoic Acid from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-methylpentanoic acid, also known as β-hydroxyisocaproic acid, is a branched-chain hydroxy fatty acid. Its presence in biological systems is linked to the catabolism of the essential amino acid L-leucine. The analysis of such organic acids is crucial for understanding cellular metabolism, identifying potential biomarkers for metabolic disorders, and in the development of novel therapeutics. This document provides detailed protocols for the extraction of this compound from mammalian cell cultures for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary extraction methodologies are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Data Presentation

The selection of an extraction method can significantly impact the recovery of the target analyte. Below is a summary of representative recovery data for organic acids from biological matrices using LLE and SPE. Please note that specific recovery for this compound should be determined empirically in your laboratory.

Extraction MethodAnalyte ClassMatrixAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Organic AcidsUrine77.4[1]
Solid-Phase Extraction (SPE)Organic AcidsUrine84.1[1]
Solid-Phase Extraction (SPE)Aromatic and Aliphatic AcidsMicrobial Samples100 - 111[2]
Liquid-Liquid Extraction (LLE)Volatile Fatty AcidsFermentation Broth> 90 (for Butyric Acid)[3]

Table 1: Representative recovery rates of organic acids from biological samples using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These values provide a general indication of efficiency for similar compounds.

The concentration of branched-chain fatty acids in cell cultures can vary based on cell type, culture conditions, and supplementation. The following table provides an example of how quantitative data for a related branched-chain fatty acid could be presented.

Cell LineTreatmentConcentration of 14-methylhexadecanoic acid (anteiso-BCFA) (µg/10⁹ cells)Reference
HepG2ControlNot Detected[2]
HepG210 µM 12-methyltetradecanoic acid2.4[2]

Table 2: Example of quantitative data presentation for a branched-chain fatty acid in a hepatocyte cell line after 48 hours of incubation.

Experimental Protocols

I. Cell Culture and Harvesting
  • Cell Culture: Culture mammalian cells to the desired confluence (typically 80-90%) in appropriate culture vessels (e.g., T-75 flasks or 10 cm dishes) using standard cell culture techniques.

  • Quenching Metabolism: To accurately capture the metabolic state, it is crucial to rapidly halt all enzymatic activity.

    • Aspirate the culture medium.

    • Immediately place the culture vessel on dry ice to flash-freeze the cell monolayer.

  • Cell Lysis and Scrapping:

    • Add 1 mL of ice-cold 80% methanol (B129727) to the frozen cells.

    • Using a cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

II. Extraction Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from general methods for organic acid extraction from aqueous samples.[3][4]

Materials:

  • Cell lysate in 80% methanol

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar compound like 3-hydroxyisovaleric acid.

  • Hydrochloric acid (HCl), 6 M

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell lysate.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding a small volume of 6 M HCl. This ensures that the carboxylic acid is in its protonated form, making it more soluble in the organic solvent.

  • Salting Out: Add NaCl to saturate the aqueous phase. This decreases the solubility of the organic acid in the aqueous phase and promotes its transfer to the organic phase.

  • Extraction:

    • Add 1 mL of ethyl acetate to the microcentrifuge tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • The dried extract is now ready for derivatization and GC-MS analysis.

III. Extraction Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes an anion exchange mechanism to isolate acidic compounds.[2]

Materials:

  • Cell lysate in 80% methanol

  • Internal Standard (IS)

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., Oasis MAX)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 5% solution

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid, 5% in methanol

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell lysate.

  • Sample pH Adjustment: Adjust the pH of the cell lysate to approximately 9 with 5% ammonium hydroxide. This ensures the carboxylic acid is deprotonated and will bind to the anion exchange sorbent.

  • Cartridge Conditioning:

    • Pass 4 mL of methanol through the SAX cartridge.

    • Pass 4 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 4 mL of 5% ammonium hydroxide to remove neutral and basic impurities.

    • Wash the cartridge with 4 mL of methanol to remove non-polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound with two aliquots of 2 mL of 5% formic acid in methanol. The formic acid protonates the analyte, releasing it from the sorbent.

  • Evaporation: Combine the eluates and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

  • The dried extract is now ready for derivatization and GC-MS analysis.

IV. Derivatization for GC-MS Analysis

Since this compound is a polar and non-volatile compound, derivatization is necessary to convert it into a volatile and thermally stable derivative for GC-MS analysis. Silylation is a common derivatization technique for organic acids.[2]

Materials:

  • Dried extract from LLE or SPE

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be part of the catabolic pathway of the branched-chain amino acid L-leucine.[5][6]

Leucine_Catabolism cluster_0 Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH HMHPA This compound KIC->HMHPA Reduction? MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) MethylglutaconylCoA->HMGCoA AUH AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGCL Acetoacetate Acetoacetate BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase IVD Isovaleryl-CoA dehydrogenase MCC 3-Methylcrotonyl-CoA carboxylase AUH 3-Methylglutaconyl-CoA hydratase HMGCL HMG-CoA lyase

Caption: Proposed biosynthetic pathway of this compound from L-leucine catabolism.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from cell cultures.

Extraction_Workflow cluster_extraction Extraction Start Cell Culture Harvest Harvesting and Quenching Start->Harvest Lyse Cell Lysis (80% Methanol) Harvest->Lyse LLE Liquid-Liquid Extraction (Ethyl Acetate) Lyse->LLE Option 1 SPE Solid-Phase Extraction (Anion Exchange) Lyse->SPE Option 2 Drydown Evaporation to Dryness LLE->Drydown SPE->Drydown Derivatize Derivatization (Silylation with BSTFA) Drydown->Derivatize Analysis GC-MS Analysis Derivatize->Analysis

Caption: General experimental workflow for this compound extraction and analysis.

References

Application of 3-Hydroxy-4-methylpentanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylpentanoic acid, also known as β-hydroxyisocaproic acid, is a hydroxy fatty acid that is gaining attention in metabolic research.[1][2] Its presence and concentration in biological fluids can be indicative of specific metabolic states or dysregulations, particularly those involving branched-chain amino acid metabolism. This document provides detailed application notes and protocols for the study of this compound, aimed at facilitating its use as a biomarker in metabolic studies and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for the development of analytical methods and for its synthesis.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms β-Hydroxyisocaproic acid[1][2]
Molecular Formula C₆H₁₂O₃[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
CAS Number 5980-21-2[2][3]

Role in Metabolic Pathways

This compound is primarily associated with the metabolism of the branched-chain amino acid, leucine (B10760876).[4] In certain metabolic conditions, incomplete catabolism of leucine can lead to the accumulation of intermediate metabolites, including this compound. Its detection can, therefore, be an indicator of disruptions in this pathway, potentially linked to inborn errors of metabolism or other metabolic disorders.[4][5][6]

Below is a diagram illustrating a simplified overview of the potential metabolic origin of this compound from leucine catabolism.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Metabolic_Block Metabolic Block (e.g., Inborn Error of Metabolism) Isovaleryl_CoA->Metabolic_Block beta_Hydroxyisovaleryl_CoA β-Hydroxyisovaleryl-CoA Metabolic_Block->beta_Hydroxyisovaleryl_CoA Alternative Pathway HMPA This compound beta_Hydroxyisovaleryl_CoA->HMPA

Caption: Simplified pathway of Leucine catabolism leading to this compound.

Analytical Methods for Quantification

The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and to concentrate the analyte of interest. A generic workflow for sample preparation from plasma or serum is outlined below.

Sample_Preparation_Workflow Start Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (for GC-MS) Supernatant_Collection->Derivatization Analysis LC-MS/MS or GC-MS Analysis Supernatant_Collection->Analysis Direct injection Derivatization->Analysis

Caption: General workflow for biological sample preparation.

Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a general method for the quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (e.g., D3-3-Hydroxy-4-methylpentanoic acid)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (control and study samples)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of the standard. A plausible transition would be based on the deprotonated molecule [M-H]⁻. For C₆H₁₂O₃, the precursor ion would be m/z 131.1. The product ion would be a characteristic fragment.

4. Data Analysis:

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Application in Metabolic Disorder Research

Elevated levels of this compound could serve as a potential biomarker for certain inborn errors of metabolism affecting the leucine degradation pathway.[4][5] For instance, deficiencies in enzymes downstream of isovaleryl-CoA could lead to the shunting of metabolites into alternative pathways, resulting in the production of this hydroxy acid.

The logical relationship for its use as a biomarker is depicted below.

Biomarker_Logic Metabolic_Dysfunction Metabolic Dysfunction (e.g., Enzyme Deficiency) Substrate_Accumulation Upstream Metabolite Accumulation Metabolic_Dysfunction->Substrate_Accumulation Alternative_Pathway Activation of Alternative Metabolic Pathways Substrate_Accumulation->Alternative_Pathway HMPA_Production Increased Production of This compound Alternative_Pathway->HMPA_Production Biomarker_Detection Detection of Elevated Levels in Biofluids HMPA_Production->Biomarker_Detection

Caption: Logical flow for biomarker application.

Conclusion

This compound is an emerging metabolite of interest with potential applications as a biomarker in studies of metabolic disorders, particularly those related to branched-chain amino acid metabolism. The analytical protocols and metabolic context provided in this document offer a foundational resource for researchers and professionals in the field of metabolic studies and drug development to explore its utility further. Robust analytical validation and further clinical studies are necessary to establish its definitive role as a clinical biomarker.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in 3-hydroxy fatty acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of 3-hydroxy fatty acids (3-OH-FAs).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 3-OH-FA analysis, focusing on poor peak shape.

Guide 1: Addressing Peak Tailing

Peak tailing, where the latter part of the peak is elongated, is a common issue that can compromise quantification and resolution. It is often caused by active sites within the GC system interacting with the polar hydroxyl and carboxyl groups of the derivatized 3-OH-FAs.[1][2]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing or just 3-OH-FAs? start->check_all_peaks all_peaks All Peaks Tailing (Likely Physical Issue) check_all_peaks->all_peaks All polar_peaks Only 3-OH-FAs Tailing (Likely Chemical Issue) check_all_peaks->polar_peaks Only 3-OH-FAs cut_column 1. Check column cut and re-install all_peaks->cut_column inlet_maintenance 1. Perform inlet maintenance (replace liner & septum) polar_peaks->inlet_maintenance replace_liner 2. Replace inlet liner cut_column->replace_liner leak_check 3. Perform leak check replace_liner->leak_check resolved Problem Resolved leak_check->resolved If Yes contact_support Contact Technical Support leak_check->contact_support If No trim_column 2. Trim 10-20 cm from column inlet inlet_maintenance->trim_column check_derivatization 3. Verify derivatization completeness trim_column->check_derivatization check_derivatization->resolved If Yes check_derivatization->contact_support If No

Caption: Troubleshooting workflow for peak tailing in 3-OH-FA analysis.

Step-by-Step Actions to Resolve Peak Tailing:

  • Inspect and Re-install the GC Column : A poor column cut or incorrect installation height can create turbulence in the flow path, causing all peaks to tail.[3][4] Carefully re-cut the column inlet to ensure a clean, 90° cut and reinstall it at the manufacturer-recommended height.[1]

  • Perform Inlet Maintenance : The inlet is a common source of activity and contamination. Replace the inlet liner with a fresh, deactivated one and replace the septum.[1][5]

  • Trim the Column Inlet : If the issue persists, the front section of the column may be contaminated with non-volatile residues. Trimming 10-20 cm from the inlet end can remove these active sites.[1][5]

  • Verify Derivatization Efficiency : Incomplete derivatization leaves polar hydroxyl and carboxyl groups exposed, which strongly interact with active sites.[1] Ensure your derivatization protocol is followed correctly and that reagents are fresh.

Guide 2: Addressing Peak Fronting

Peak fronting, where the beginning of the peak is sloped, is most commonly caused by column overload.[1] This occurs when the amount of analyte injected exceeds the capacity of the column.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed reduce_conc 1. Reduce sample concentration (dilute) start->reduce_conc reduce_vol 2. Decrease injection volume reduce_conc->reduce_vol check_split 3. Check split ratio (if applicable) reduce_vol->check_split check_solvent 4. Verify solvent compatibility check_split->check_solvent resolved Problem Resolved check_solvent->resolved If Yes contact_support Contact Technical Support check_solvent->contact_support If No

Caption: Troubleshooting workflow for peak fronting in 3-OH-FA analysis.

Step-by-Step Actions to Resolve Peak Fronting:

  • Reduce Sample Concentration : The most effective way to address column overload is to dilute the sample.[1]

  • Decrease Injection Volume : If dilution is not possible or desirable, reducing the injection volume can also alleviate overloading.[1]

  • Increase Split Ratio : For split injections, increasing the split ratio will reduce the amount of sample that reaches the column.[1]

  • Verify Solvent Compatibility : Injecting a sample dissolved in a solvent that is not compatible with the stationary phase can sometimes cause peak distortion.[1] Ensure the solvent is appropriate for your column.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 3-hydroxy fatty acids?

A1: Direct analysis of 3-OH-FAs is challenging due to their low volatility and the presence of polar carboxyl and hydroxyl groups.[6] These functional groups can interact with active sites in the GC system, leading to poor peak shape (tailing), low sensitivity, and poor reproducibility.[7][8] Derivatization converts these polar groups into less polar and more volatile derivatives (e.g., trimethylsilyl (B98337) ethers/esters or fatty acid methyl esters), resulting in sharper, more symmetrical peaks suitable for GC-MS analysis.[6][7]

Q2: What are the common derivatization methods for 3-hydroxy fatty acids?

A2: The two most common derivatization approaches for 3-OH-FAs for GC-MS analysis are silylation and a two-step esterification followed by silylation.

  • Silylation : This is a one-step method where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is used to convert both the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) esters and ethers, respectively.[6][9]

  • Esterification followed by Silylation : This involves first converting the carboxylic acid to a methyl ester (FAME) using a reagent like boron trifluoride (BF₃) in methanol, followed by a separate silylation step to derivatize the hydroxyl group.[10]

Q3: What type of GC column is recommended for the analysis of derivatized 3-hydroxy fatty acids?

A3: For the analysis of derivatized 3-OH-FAs, low- to mid-polarity columns are generally recommended. A popular choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5).[9] These columns provide good resolution and are robust for routine analysis. For separating isomers, more polar columns like those with a polyethylene (B3416737) glycol (WAX) or cyanopropyl phase might be considered, though they may have lower temperature limits.[11][12]

Q4: What are the typical GC-MS parameter settings for 3-OH-FA analysis?

A4: Optimal parameters can vary, but a typical starting point for the analysis of silylated 3-OH-FAs is summarized in the table below.

ParameterTypical Value/Setting
GC System Agilent 5890/7890 GC with 5975/5977 MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column[9]
Carrier Gas Helium at a constant flow of approximately 1.0-1.2 mL/min
Injector Split/Splitless
Injector Temperature 250 - 290 °C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (can be optimized based on concentration)
Oven Program Initial temp 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; ramp at 15°C/min to 290°C, hold for 6 min.[9]
MS Transfer Line Temp 280 - 300 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[9]

Q5: My peaks are splitting. What could be the issue?

A5: Peak splitting can arise from several issues:

  • Poor Injection Technique : In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can cause inefficient analyte focusing at the head of the column.[3]

  • Column Issues : A damaged or contaminated column, or a poorly cut column end, can disrupt the sample band.[1]

  • Inlet Problems : A dirty or active inlet liner can also lead to peak splitting.[1]

Experimental Protocols

Protocol 1: Silylation of 3-Hydroxy Fatty Acids for GC-MS Analysis

This protocol describes a common one-step derivatization method using BSTFA with TMCS.

Materials:

  • Dried lipid extract containing 3-OH-FAs

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation : Ensure the lipid extract is completely dry. Place the dried extract in a 2 mL reaction vial.

  • Reagent Addition : Add 100 µL of BSTFA + 1% TMCS to the dried sample.[9] If the sample is difficult to dissolve, a small amount of pyridine or acetonitrile can be added as a co-solvent.

  • Reaction : Cap the vial tightly and vortex briefly. Heat the vial at 80°C for 60 minutes.[9]

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS. A typical injection volume is 1 µL.[9]

Protocol 2: GC Inlet Liner Replacement

This protocol provides a general guideline for replacing the inlet liner, a key step in routine maintenance to prevent peak tailing.

Materials:

  • New, deactivated inlet liner appropriate for your GC model

  • New O-ring for the liner

  • Clean, lint-free tweezers

  • Powder-free gloves

Procedure:

  • Cool Down and Depressurize : Ensure the GC inlet has cooled to a safe temperature (typically < 50°C). Turn off the carrier gas flow to the inlet.

  • Access Liner : Loosen and remove the septum retainer nut and the old septum. Lift the septum retaining assembly to access the inlet liner.

  • Remove Old Liner : Using clean tweezers, carefully pull the old liner out of the inlet.[5]

  • Inspect Inlet : Check the gold seal or other surfaces at the bottom of the inlet for any debris or septum fragments and clean if necessary.

  • Install New Liner : While wearing gloves, place a new O-ring onto the new liner. Carefully insert the new liner into the inlet until it is properly seated.[5]

  • Reassemble : Replace the septum retaining assembly and a new septum, then tighten the retainer nut.

  • Purge and Leak Check : Restore carrier gas flow and purge the inlet for 10-15 minutes before heating. Perform a leak check at the inlet fitting.

References

Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy-4-methylpentanoic Acid (3-HMPA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Hydroxy-4-methylpentanoic acid (3-HMPA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 3-HMPA?

A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a sample other than the analyte of interest, 3-HMPA. This includes endogenous substances like proteins, lipids, salts, and metabolites.[1] Matrix effects arise when these co-eluting components interfere with the ionization of 3-HMPA in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for 3-HMPA.[2]

Q2: What are the typical signs that suggest matrix effects are affecting my 3-HMPA analysis?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the overall sensitivity of the assay. You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I identify and quantify matrix effects in my 3-HMPA analysis?

A3: A standard method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the response of 3-HMPA in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value of 100% implies the absence of a matrix effect.

Q4: What is the most effective strategy to compensate for matrix effects in 3-HMPA quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[4] A SIL-IS for 3-HMPA, such as a deuterated or ¹³C-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte.[5] This means it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of quantification.[6]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Possible Cause: Co-elution of interfering matrix components with 3-HMPA. Phospholipids are common culprits in plasma and serum samples.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4]

      • Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids.[7]

      • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning 3-HMPA into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[7]

      • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a sorbent that retains 3-HMPA while allowing interfering components to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective for removing a broad range of interferences.[7]

    • Modify Chromatographic Conditions: Adjust the LC method to improve the separation between 3-HMPA and interfering matrix components. This can involve altering the mobile phase composition, gradient profile, or using a different type of analytical column.[8]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of 3-HMPA.[9]

Issue 2: Poor Reproducibility and High Variability in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the matrix composition between different biological samples.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most robust way to correct for variability in matrix effects, as it is affected in the same way as the analyte.[5][6]

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and QCs to minimize variability in extraction efficiency and matrix component removal.

    • Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples. This helps to ensure that the standards and QCs experience similar matrix effects as the unknown samples.

Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves

  • Possible Cause: Uncorrected matrix effects that disproportionately affect different concentrations of 3-HMPA, leading to a non-linear response.

  • Troubleshooting Steps:

    • Evaluate and Optimize Sample Cleanup: Re-evaluate the effectiveness of your sample preparation method. A more rigorous cleanup technique like SPE may be necessary to remove the interferences causing the non-linearity.[7]

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS can often correct for non-linearity caused by matrix effects.

    • Adjust Calibration Curve Model: If non-linearity persists even with an optimized method, consider using a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve, which can give less weight to the higher concentration points that may be more affected by saturation effects in the ion source.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of typical performance characteristics for different extraction methods for small organic acids.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect MitigationThroughput
Protein Precipitation (PPT) Good to High (>85%)[10]Low to Moderate[7]High
Liquid-Liquid Extraction (LLE) Moderate to High (can be variable)[11]Moderate to High[7]Moderate
Solid-Phase Extraction (SPE) High and Consistent (>90%)[11]High[7]Moderate to High (with automation)

Note: The actual performance will depend on the specific protocol, analyte, and matrix. A study on 3-hydroxypentanoic acid, a structurally similar compound, demonstrated recoveries of over 88% with a simple protein precipitation method and observed no significant matrix effect in human plasma.[10][12] Another study comparing LLE and SPE for urinary organic acids found mean recoveries of 77.4% for LLE and 84.1% for SPE.[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for 3-HMPA in Plasma

This protocol is adapted from a validated method for the structurally similar compound, 3-hydroxypentanoic acid.[10][12]

  • Sample Preparation: To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., 3-HMPA-d3).

  • Precipitation: Add 400 µL of cold methanol (B129727) containing 0.2% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for 3-HMPA in Urine

This is a general protocol for organic acids and should be optimized for 3-HMPA.[1]

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M acetic acid.

  • Sample Loading: Take 1 mL of urine, add the SIL-IS, and adjust the pH to ~3 with formic acid. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences, followed by 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute 3-HMPA from the cartridge with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Extract Clean Extract Extraction->Extract LC_Separation LC Separation Extract->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Matrix_Effect_Mechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte 3-HMPA Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Gas_Phase_Ions Gas Phase Ions Matrix->Gas_Phase_Ions Suppression/ Enhancement Droplet->Gas_Phase_Ions Ionization Detector_Signal Detector Signal Gas_Phase_Ions->Detector_Signal SID_Principle Analyte 3-HMPA (Analyte) Matrix_Effect Matrix Effect (e.g., Ion Suppression) Analyte->Matrix_Effect SIL_IS 3-HMPA-d3 (SIL-IS) SIL_IS->Matrix_Effect Measured_Analyte Measured Analyte Signal (Inaccurate) Matrix_Effect->Measured_Analyte Measured_IS Measured IS Signal (Affected Similarly) Matrix_Effect->Measured_IS Ratio Ratio (Analyte/IS) (Accurate) Measured_Analyte->Ratio Measured_IS->Ratio

References

Technical Support Center: 3-Hydroxy-4-methylpentanoic acid Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery of 3-Hydroxy-4-methylpentanoic acid from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during common extraction procedures.

Protein Precipitation (PPT)

Question: My recovery of this compound is low after protein precipitation. What are the potential causes and solutions?

Answer: Low recovery after protein precipitation is a common issue that can often be resolved by optimizing the precipitation conditions.

Potential Causes & Recommended Solutions:

  • Incomplete Protein Precipitation: The ratio of organic solvent to plasma may be insufficient to crash out all proteins, potentially trapping the analyte.

    • Solution: Increase the solvent-to-plasma ratio. A 3:1 or 4:1 ratio of cold acetonitrile (B52724) to plasma is often effective. Ensure thorough vortexing and allow for an adequate incubation period, for instance, 10 minutes at 4°C, to facilitate complete precipitation.[1][2]

  • Co-precipitation of the Analyte: this compound might be getting trapped within the precipitated protein pellet.

    • Solution: Experiment with different precipitation solvents. Acetonitrile is frequently preferred as it tends to yield a cleaner supernatant compared to methanol (B129727).[1] A study comparing methanol and acetonitrile for extracting 19 serum organic acids found that methanol generally provided better recovery.[3] Therefore, testing both is recommended to determine the optimal solvent for your specific workflow.

  • Analyte Instability: Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided.

    • Solution: Perform the precipitation steps on ice and minimize the time the sample is exposed to extreme pH conditions before analysis.[1]

Liquid-Liquid Extraction (LLE)

Question: I'm experiencing poor recovery and emulsions with my LLE protocol. How can I improve my results?

Answer: Liquid-liquid extraction performance is highly dependent on pH control, solvent choice, and proper mixing.

Potential Causes & Recommended Solutions:

  • Incorrect Sample pH: For efficient extraction into an organic solvent, carboxylic acids like this compound must be in their neutral, protonated form.

    • Solution: The pKa of the carboxylic acid group for small organic acids is typically around 3-5.[1] Adjust the pH of the plasma sample to be at least 2 units below the pKa (i.e., pH < 2) using a strong acid like hydrochloric acid (HCl).[1] This ensures the analyte is uncharged and partitions into the organic phase.

  • Suboptimal Organic Solvent: The chosen solvent may not have the appropriate polarity to efficiently extract the analyte.

    • Solution: Ethyl acetate (B1210297) is a commonly used and effective solvent for small organic acids.[1] Methyl tert-butyl ether is another effective option.[4] If recovery remains low, consider testing a more polar solvent or a mixture of solvents, ensuring it is immiscible with the aqueous plasma sample.[1]

  • Formation of Emulsions: Emulsions create a stable mixture of the aqueous and organic layers, trapping the analyte and preventing clean phase separation.

    • Solution: Centrifugation is the most common method to break emulsions.[1] If that fails, adding a small amount of a different organic solvent or salt can also help disrupt the emulsion.

  • Insufficient Mixing: Inadequate contact between the two phases will result in poor extraction efficiency.

    • Solution: Ensure vigorous mixing by vortexing the sample and solvent mixture for at least 1-2 minutes to maximize the surface area for partitioning.[1]

Solid-Phase Extraction (SPE)

Question: My analyte is not being retained on the SPE column, or I'm seeing low recovery during elution. What should I check?

Answer: Successful SPE relies on selecting the correct sorbent and optimizing each step of the process: conditioning, loading, washing, and eluting.

Potential Causes & Recommended Solutions:

  • Inappropriate Sorbent Material: The stationary phase is not suitable for retaining an acidic analyte.

    • Solution: For a carboxylic acid, an anion exchange sorbent is a strong choice. The plasma sample should be loaded at a pH above the analyte's pKa (e.g., pH > 5) to ensure the carboxyl group is deprotonated and negatively charged, allowing it to bind to the positively charged sorbent.[1] Alternatively, a polymeric reversed-phase sorbent can be used, where the sample is loaded under acidic conditions (pH < 2) to retain the neutral form of the analyte.[5]

  • Incorrect pH During Loading: As described above, the sample pH is critical for ensuring the analyte is in the correct ionic state for retention on the chosen sorbent.

    • Solution: For anion exchange, ensure sample pH > pKa. For reversed-phase, ensure sample pH < pKa.[1][5]

  • Inefficient Elution: The elution solvent is not strong enough to release the analyte from the sorbent.

    • Solution: For anion exchange, elute with a solvent that neutralizes the analyte's charge (e.g., an acidic solvent) or has a high ionic strength to disrupt the ionic interaction.[1] For reversed-phase, use a less polar, non-aqueous solvent like methanol or acetonitrile.[5] Consider performing a second elution step or increasing the elution solvent volume to ensure complete recovery.[1]

  • Column Overload: The amount of analyte or total sample matrix being loaded exceeds the binding capacity of the SPE cartridge.

    • Solution: Dilute the plasma sample before loading or switch to a cartridge with a larger sorbent bed mass.[1]

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important? While the exact pKa is not available in the cited literature, similar small organic acids have a pKa for their carboxylic acid group in the range of 3 to 5.[1] This value is critical for developing extraction methods. For LLE and reversed-phase SPE, the sample pH should be adjusted to approximately 2 units below the pKa to ensure the molecule is in its neutral, more hydrophobic form. For anion exchange SPE, the pH should be adjusted to be above the pKa to ensure the molecule is in its negatively charged, anionic form.[1][5]

Q2: Which is the best extraction method: PPT, LLE, or SPE? The "best" method depends on the specific requirements of your assay, such as required cleanliness, throughput, and available equipment.

  • Protein Precipitation (PPT): A fast and simple method, but it may result in a less clean extract, which can lead to ion suppression in LC-MS analysis.[6]

  • Liquid-Liquid Extraction (LLE): Can produce a cleaner extract than PPT but is often more labor-intensive, uses larger volumes of organic solvents, and can be difficult to automate.[7][8]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly selective.[8] It is easily automated for high-throughput applications but requires more extensive method development.[4]

Q3: How should I store my plasma samples to ensure the stability of this compound? For similar small organic acids, studies have shown stability in plasma for at least 24 hours at room temperature and 4°C. For long-term storage, freezing at -80°C is recommended to prevent degradation. The analyte is also typically stable through at least three freeze-thaw cycles.[1]

Q4: Can I use the same extraction method for both plasma and serum? Yes, the extraction methods described (PPT, LLE, SPE) are generally applicable to both plasma and serum. However, some studies suggest that plasma may yield slightly better performance and repeatability for organic acid analysis compared to serum.[9] It is always best to validate the method for the specific matrix you are using.

Quantitative Data Summary

The choice of solvent and method can significantly impact recovery rates. The following tables summarize relevant data from studies on organic acid extraction.

Table 1: Comparison of Protein Precipitation Solvents for Organic Acid Recovery

SolventAverage Recovery RateObservationSource
Methanol>63% for all compounds testedGenerally provided better recovery than acetonitrile for a panel of 19 organic acids.[3]
Acetonitrile<40% for many compounds testedTends to produce a cleaner supernatant, but may result in lower recovery for some organic acids.[1][3]

Table 2: Summary of Recovery Rates for Phenolic Acids in Plasma using SPE

MethodRecovery RangePrecision (Intra-day)Precision (Inter-day)Source
UPLC-MS after SPE88% - 117%< 13.7%< 14.0%[10]

Note: This data is for phenolic acids but provides a general benchmark for the expected performance of SPE with acidic analytes in plasma.

Experimental Protocols

The following are generalized protocols that should be used as a starting point and optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)
  • Aliquoting: Transfer 100 µL of thawed plasma into a clean microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[2]

  • Centrifugation: Centrifuge at ≥14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 200 µL of plasma to a clean glass tube.

  • Internal Standard: Add the internal standard.

  • Acidification: Add a sufficient amount of an acid (e.g., 1M HCl) to adjust the sample pH to < 2. Verify with a pH meter or strip.[1]

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1][4]

  • Mixing: Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS analysis.[1]

Protocol 3: Solid-Phase Extraction (SPE) - Anion Exchange
  • Conditioning: Condition the anion exchange cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH similar to the loading sample (e.g., pH 7.4).

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of a neutral or slightly basic buffer (pH > 5) to ensure the analyte is deprotonated.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound with 500 µL of an acidic solution (e.g., 1% formic acid in methanol).

  • Post-Elution: The eluate can be directly injected or evaporated and reconstituted for analysis.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and sample preparation.

Caption: A logical workflow for troubleshooting low analyte recovery.

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute Analyte (e.g., Acidified Methanol) Wash->Elute Analyze 6. Analyze Eluate Elute->Analyze

Caption: Standard workflow for Solid-Phase Extraction (SPE).

LLE_Workflow start Start with Plasma Sample acidify 1. Acidify Sample (pH < 2) start->acidify add_solvent 2. Add Organic Solvent acidify->add_solvent mix 3. Vortex / Mix Vigorously add_solvent->mix centrifuge 4. Centrifuge for Phase Separation mix->centrifuge collect 5. Collect Organic Layer centrifuge->collect dry_recon 6. Evaporate & Reconstitute collect->dry_recon analyze 7. Analyze dry_recon->analyze

Caption: Standard workflow for Liquid-Liquid Extraction (LLE).

References

Baseline instability issues in 3-hydroxy fatty acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address baseline instability issues commonly encountered during the analysis of 3-hydroxy fatty acids (3-OH-FAs) by chromatography.

Troubleshooting Guides

Issue 1: Baseline Drift

A continuous upward or downward slope in the baseline can significantly impact the accuracy of peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Change Ensure mobile phase components are thoroughly mixed and degassed.[1] Prepare fresh mobile phase daily, especially if volatile solvents or buffers are used. For gradient elution, ensure the composition of the mobile phase additives is consistent across both mobile phase A and B to avoid baseline shifts.[2]
Temperature Fluctuations Use a column oven and a thermostatically controlled autosampler to maintain a stable temperature throughout the analysis.[3] Insulate any exposed tubing to minimize the impact of ambient temperature changes.
Column Bleed Condition new columns according to the manufacturer's instructions. Operate the column within its recommended temperature and pH limits to prevent degradation of the stationary phase. If column bleed is suspected, perform a blank gradient run without an injection to confirm.
Contaminated Mobile Phase Use high-purity (HPLC or LC-MS grade) solvents and reagents.[4] Filter all mobile phases through a 0.2 µm or 0.45 µm filter before use to remove particulate matter.[1]
Detector Instability Allow the detector lamp to warm up sufficiently before starting the analysis. If the lamp is old or nearing the end of its lifespan, replace it. Ensure the detector flow cell is clean and free of air bubbles.
Issue 2: Baseline Noise

High-frequency, random fluctuations in the baseline can obscure small peaks and lead to a poor signal-to-noise ratio (S/N).

Possible Causes and Solutions:

CauseSolution
Air Bubbles in the System Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[3] Prime the pump to remove any trapped air bubbles. Check for leaks at all fittings and connections.
Pump Malfunction Regularly maintain the pump, including checking and replacing seals, pistons, and check valves as needed. Ensure the pulse dampener is functioning correctly.
Detector Issues A dirty flow cell can contribute to noise; flush the flow cell with a strong, appropriate solvent. Electrical interference from nearby instruments can also be a source of noise; ensure the HPLC system is properly grounded.
Mobile Phase Contamination Impurities in the mobile phase can create small, spurious peaks that appear as noise. Use high-purity solvents and freshly prepared mobile phase.
Column Contamination A contaminated guard column or analytical column can leach impurities, causing a noisy baseline. Clean the column according to the manufacturer's recommendations or replace it if necessary.
Issue 3: Ghost Peaks

Unexpected peaks that appear in the chromatogram, often in blank runs, can interfere with the identification and quantification of target analytes.

Possible Causes and Solutions:

CauseSolution
Carryover from Previous Injections Implement a robust needle wash protocol using a strong solvent that can effectively remove residual 3-OH-FAs from the injector. Injecting one or more blank samples after a high-concentration sample can help confirm and mitigate carryover.[5]
Contaminated Mobile Phase or Solvents Impurities in the mobile phase or sample diluent can accumulate on the column and elute as ghost peaks, especially during gradient runs.[5] Use high-purity solvents and prepare fresh mobile phases and sample diluents.
Sample Preparation Contamination Contaminants can be introduced from glassware, plasticware, or reagents used during sample extraction and preparation.[6] Ensure all materials are scrupulously clean. Run a method blank (the entire sample preparation procedure without the sample) to identify the source of contamination.
Column Bleed Degradation of the column's stationary phase can lead to the elution of ghost peaks. This is more common at high temperatures or extreme pH values.
System Contamination Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector. Regularly flush the entire system with a strong solvent to remove any buildup.

Frequently Asked Questions (FAQs)

Q1: Why is baseline instability a common problem in 3-hydroxy fatty acid analysis?

A1: 3-Hydroxy fatty acids possess both a polar hydroxyl group and a carboxylic acid group. These functional groups can lead to challenges such as:

  • Strong interactions with the stationary phase: This can cause peak tailing and potential carryover if the column is not properly equilibrated or washed.

  • Ion suppression in LC-MS: The polar nature of 3-OH-FAs can make them susceptible to ion suppression from co-eluting matrix components, which can manifest as baseline instability or reduced signal intensity.[7]

  • Dependence on mobile phase pH: The ionization state of the carboxylic acid is pH-dependent, which can affect retention time and peak shape. Inconsistent mobile phase pH can lead to baseline drift.

Q2: What are acceptable levels of baseline noise and drift for 3-OH-FA quantification?

A2: While specific values can depend on the detector and the required limit of quantification (LOQ), a good starting point is to aim for a signal-to-noise ratio (S/N) of at least 10:1 for the lowest calibration standard. For baseline drift, a change of less than 5-10% of the peak height of the smallest analyte of interest over the course of the run is generally considered acceptable. For highly sensitive assays, a stable baseline with minimal drift is crucial.

Q3: Can derivatization of 3-hydroxy fatty acids help with baseline issues?

A3: Yes, derivatization can indirectly improve baseline stability. By converting the polar carboxyl and hydroxyl groups into less polar esters or ethers, derivatization can:

  • Improve peak shape: Reducing the polarity can minimize interactions with active sites on the column, leading to sharper, more symmetrical peaks.

  • Increase volatility (for GC analysis): This is essential for preventing on-column degradation and improving chromatographic performance.[2]

  • Enhance ionization efficiency in LC-MS: This can lead to a stronger signal and potentially reduce the impact of ion suppression.[2][8]

Q4: How can I differentiate between baseline instability caused by the instrument versus the sample matrix?

A4: To differentiate the source of the instability, perform the following checks:

  • Run a blank gradient: Inject a blank solvent (ideally your mobile phase) and run your analytical method. If the baseline instability persists, the issue is likely with the instrument (e.g., pump, detector, mobile phase contamination).

  • Inject a pure standard: Prepare a standard of a 3-OH-FA in a clean solvent. If the baseline is stable with the standard but unstable with your sample, the issue is likely due to matrix effects from your sample.

  • Post-column infusion: In LC-MS, continuously infuse a standard solution of your analyte post-column while injecting a blank matrix extract. A dip in the signal as the matrix components elute indicates ion suppression.

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy Fatty Acids from Human Plasma by HPLC-MS/MS

This protocol is adapted from a method for the extraction and quantification of free 3-OH-FAs.[9]

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated 3-OH-FA).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System High-Performance or Ultra-High-Performance Liquid Chromatography system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (7:3, v/v)
Gradient 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

3. Mass Spectrometer Settings:

ParameterRecommended Conditions
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM) for targeted quantification

Quantitative Data Summary

The following table summarizes representative concentration ranges of various 3-hydroxy fatty acids found in the plasma of healthy humans. These values can serve as a general reference, but it is important to establish in-house reference ranges.

3-Hydroxy Fatty AcidConcentration Range (µM) in Human Plasma[9]
3-OH-Hexanoic acid (C6)0.01 - 0.1
3-OH-Octanoic acid (C8)0.01 - 0.1
3-OH-Decanoic acid (C10)0.02 - 0.2
3-OH-Dodecanoic acid (C12)0.02 - 0.2
3-OH-Tetradecanoic acid (C14)0.03 - 0.3
3-OH-Hexadecanoic acid (C16)0.05 - 0.5

Visualizations

Troubleshooting_Workflow Start Baseline Instability Observed Check_Blank Inject Blank Solvent Start->Check_Blank Problem_Persists Problem Persists? Check_Blank->Problem_Persists Instrument_Issue Instrument Issue Problem_Persists->Instrument_Issue Yes Matrix_Effect Sample Matrix Effect Problem_Persists->Matrix_Effect No Check_Mobile_Phase Check Mobile Phase (Fresh, Degassed, High-Purity) Instrument_Issue->Check_Mobile_Phase Optimize_Sample_Prep Optimize Sample Prep (SPE, LLE) Matrix_Effect->Optimize_Sample_Prep Check_Pump Check Pump (Seals, Check Valves) Check_Mobile_Phase->Check_Pump Check_Detector Check Detector (Lamp, Flow Cell) Check_Pump->Check_Detector Check_Temp Check Temperature Stability Check_Detector->Check_Temp End Stable Baseline Check_Temp->End Dilute_Sample Dilute Sample Optimize_Sample_Prep->Dilute_Sample Check_Chromatography Optimize Chromatography (Gradient, Column) Dilute_Sample->Check_Chromatography Check_Chromatography->End

Caption: Troubleshooting workflow for baseline instability.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid β-Oxidation Pathway.

References

Ion suppression effects in ESI-MS analysis of 3-Hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 3-Hydroxy-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2] The suppression can be caused by various matrix components, including salts, endogenous metabolites, and formulation excipients, which compete with the analyte for ionization or alter the physical properties of the ESI droplets.[1][2][3]

Q2: I am observing a weaker than expected signal for this compound in my plasma samples compared to the standard solution. Could this be ion suppression?

A2: Yes, a significantly lower signal in a biological matrix compared to a clean solvent is a strong indicator of ion suppression.[1] To confirm this, a post-column infusion experiment is a highly effective method for identifying regions in your chromatogram where ion suppression is occurring.[4][5]

Q3: What are the most common causes of ion suppression for an acidic compound like this compound?

A3: For acidic compounds analyzed in negative ion mode, common causes of ion suppression include:

  • High concentrations of salts: Non-volatile salts from buffers (e.g., phosphate (B84403) buffers) can crystallize on the ESI droplet surface, hindering the ionization of the analyte.[6]

  • Phospholipids (B1166683): In biological matrices like plasma, phospholipids are notorious for causing ion suppression, often eluting in the middle of reversed-phase chromatographic runs.[7]

  • Mobile phase additives: While necessary for chromatography, certain additives like trifluoroacetic acid (TFA) can cause significant signal suppression in negative ion mode.[1][6] It is generally recommended to use volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations.[1][8]

  • Co-eluting metabolites: Endogenous compounds with similar properties to this compound can co-elute and compete for ionization.

Q4: How can I mitigate ion suppression in my assay for this compound?

A4: Several strategies can be employed to reduce or eliminate ion suppression:

  • Sample Preparation: Implement more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the regions of ion suppression.[1][9] This can involve changing the column, mobile phase composition, or gradient profile.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the analyte concentration is high enough for detection after dilution.[1][2]

  • Use of an Internal Standard: Employing a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte.[6][9]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to ion suppression in the analysis of this compound.

Problem: Poor sensitivity and inconsistent results for this compound in biological samples.
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Perform a Post-Column Infusion Experiment: This will identify the retention time windows where ion suppression is most severe. 2. Modify Chromatographic Conditions: Adjust the LC gradient to elute this compound outside the suppression zones. 3. Improve Sample Cleanup: Switch from a simple protein precipitation to a more selective technique like SPE or LLE.
Suboptimal Ionization 1. Optimize ESI Source Parameters: Systematically adjust parameters such as capillary voltage, gas flow rates, and temperature. 2. Check Mobile Phase pH: For negative ion mode analysis of an acid, ensure the mobile phase pH is sufficiently high to deprotonate the analyte.
Matrix Effects Other Than Suppression 1. Evaluate Ion Enhancement: While less common for this type of analyte, consider the possibility of signal enhancement by co-eluting compounds. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for matrix effects.[9][10]
Problem: Drifting retention times and peak shape issues for this compound.
Possible Cause Troubleshooting Steps
Column Contamination 1. Implement a Column Wash Step: Include a high organic wash at the end of each gradient to remove strongly retained matrix components. 2. Use a Guard Column: A guard column will protect the analytical column from irreversible contamination.
Inadequate Equilibration 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Issues 1. Freshly Prepare Mobile Phase: Use freshly prepared mobile phases to avoid changes in composition due to evaporation or degradation. 2. Check for Precipitation: Ensure that all mobile phase components are fully soluble in all proportions used in the gradient.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-connector

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (e.g., protein-precipitated plasma from a control subject)

  • Solvent blank (initial mobile phase)

Procedure:

  • Set up the LC-MS/MS system with the analytical column in place.

  • Connect the outlet of the LC column to one inlet of a tee-connector.

  • Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-connector.

  • Connect the outlet of the tee-connector to the ESI source of the mass spectrometer.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Start the LC flow with the initial mobile phase conditions.

  • Monitor the signal of this compound in the mass spectrometer. A stable baseline should be observed.

  • Inject a solvent blank to confirm a stable baseline.

  • Inject the blank matrix extract.

  • Data Analysis: A dip in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of matrix components causing the suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low/Inconsistent Analyte Signal PCI Post-Column Infusion Problem->PCI Investigate MME Matrix Matched vs. Neat Standards Problem->MME Quantify Effect Chroma Optimize Chromatography PCI->Chroma Identifies Suppression Zone SP Improve Sample Preparation (SPE, LLE) MME->SP Indicates Matrix Effect Validation Method Validation SP->Validation Chroma->Validation Dilute Sample Dilution Dilute->Validation IS Use Stable Isotope-Labeled Internal Standard IS->Validation

Caption: A workflow for diagnosing and mitigating ion suppression.

PostColumnInfusion LC LC System Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee

Caption: Experimental setup for a post-column infusion experiment.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to quantify and mitigate ion suppression for this compound.

Table 1: Quantification of Matrix Effect

Sample Type Mean Peak Area (n=3) Matrix Effect (%)
Neat Standard (in mobile phase) 1,250,000N/A
Post-extraction Spike (in plasma extract) 450,00036% (Suppression)

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Table 2: Effect of Sample Preparation on Signal Intensity

Sample Preparation Method Mean Peak Area (n=3) Signal Recovery (%)
Protein Precipitation 450,00036%
Liquid-Liquid Extraction (LLE) 890,00071%
Solid-Phase Extraction (SPE) 1,150,00092%

Signal Recovery (%) is relative to the neat standard.

References

Technical Support Center: Method Refinement for Derivatization of Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of polar metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for refining experimental techniques. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to enhance the accuracy and reproducibility of your metabolomics analyses.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing polar metabolites, particularly for Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: Derivatization is a critical sample preparation step for the analysis of polar metabolites by GC-MS.[1][2] Polar molecules, such as amino acids, organic acids, and sugars, are often non-volatile and thermally unstable.[2][3] The derivatization process chemically modifies these metabolites to:

  • Increase Volatility: By replacing active hydrogens on functional groups (e.g., -OH, -COOH, -NH2) with less polar groups (like trimethylsilyl (B98337), TMS), the boiling point of the metabolites is lowered, allowing them to be vaporized in the GC inlet without thermal degradation.[2][4][5]

  • Increase Thermal Stability: The resulting derivatives are more stable at the high temperatures used in GC analysis.[2][6]

  • Improve Chromatographic Performance: Derivatization reduces the polarity of the metabolites, leading to better peak shapes, improved resolution, and reduced tailing on common non-polar GC columns.[1]

Q2: What are the most common derivatization methods for polar metabolites in metabolomics?

A2: The most widely used method is a two-step process involving methoximation followed by silylation.[1][4]

  • Methoximation (MeOx): This initial step targets carbonyl groups (aldehydes and ketones) found in reducing sugars and some organic acids.[4][5] It prevents the formation of multiple isomers (tautomers) in subsequent steps, which simplifies the resulting chromatogram.[4][5]

  • Silylation: This is the primary derivatization step where active hydrogens are replaced with a silyl (B83357) group, typically a trimethylsilyl (TMS) group.[7] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[7] Silylation is effective for a broad range of functional groups including hydroxyls, carboxyls, amines, and thiols.[5]

Q3: How does the presence of water affect derivatization reactions?

A3: The presence of even trace amounts of water can severely compromise the derivatization process. Silylating reagents are highly sensitive to moisture and will react preferentially with water instead of the target metabolites.[8] This can lead to:

  • Decomposition of the derivatization reagent.

  • A significant reduction in the yield of the desired derivatives.

  • Incomplete or failed reactions. Therefore, it is crucial to ensure all samples, solvents, and labware are thoroughly dried (anhydrous) before starting the derivatization procedure.[4]

Q4: Can derivatization be used to improve Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of polar metabolites?

A4: Yes, while often associated with GC-MS, derivatization can also enhance LC-MS analysis. For LC-MS, the goal is typically not to increase volatility but to improve chromatographic retention and ionization efficiency.[9][10][11] By attaching a hydrophobic chemical tag to polar metabolites, their retention on reversed-phase liquid chromatography (RPLC) columns is significantly improved.[9][10] Additionally, certain derivatization reagents can introduce easily ionizable groups, which enhances the detection sensitivity in the mass spectrometer.[9][12]

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of polar metabolites.

Problem 1: I see poor peak shape (tailing) and low signal intensity for my target analytes.

  • Possible Cause: Incomplete derivatization. This is one of the most common issues, where a significant portion of the polar analyte remains in its underivatized, highly polar state.[8]

  • Solutions:

    • Eliminate Moisture: Ensure samples are completely dry. Lyophilization (freeze-drying) is a highly effective method.[4] Use anhydrous solvents and store derivatization reagents in a desiccator.

    • Optimize Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion. A general guideline is at least a 2:1 molar ratio of silylating reagent to active hydrogens. For complex samples, a higher excess may be required.[13]

    • Optimize Reaction Conditions: The time and temperature of the reaction may be insufficient.[8] While some reactions are fast, others, especially with sterically hindered groups, may require longer incubation times or higher temperatures to complete.[13] Refer to the tables below for starting points.

    • Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents for optimal results.[8]

Problem 2: My chromatogram shows multiple peaks for a single metabolite.

  • Possible Cause 1: Incomplete silylation of a compound with multiple active sites. This results in a mixture of partially and fully derivatized products, each producing a different peak.[8]

  • Solution: Re-optimize the reaction conditions as described above (increase reagent excess, time, or temperature) to ensure all reactive sites are derivatized.[8]

  • Possible Cause 2: Formation of tautomers (isomers) of carbonyl-containing compounds (e.g., sugars). If the methoximation step is skipped or incomplete, these compounds can exist in different forms (e.g., open-chain and ring structures), each of which can be silylated to produce a different derivative.[4][5]

  • Solution: Ensure the methoximation step is performed prior to silylation. Verify that the methoxyamine hydrochloride (MeOx) reagent is active and that the reaction conditions are adequate to convert all carbonyl groups to their oxime derivatives.[4]

Problem 3: The baseline in my chromatogram is high and noisy.

  • Possible Cause: Excess derivatization reagent or byproducts being injected into the instrument.[6][8]

  • Solutions:

    • Reduce Injected Reagent: While a molar excess is needed for the reaction, injecting a large surplus can lead to a rising baseline and contaminate the GC inlet and column.[8] If possible, reduce the amount of excess reagent used, or consider a sample cleanup step after derivatization.

    • Use Appropriate Inlet Liners: Employing packed inlet liners can help trap non-volatile residues and protect the analytical column from contamination.[6]

    • Perform a Blank Run: Inject a "reagent blank" (containing only the solvent and derivatization reagents) to identify peaks that are related to the reagents themselves or their byproducts.

Problem 4: My results are not reproducible between batches.

  • Possible Cause: Inconsistent reaction times and conditions, especially in manual, batch-wise processing. Since many TMS derivatives are somewhat unstable, the time a sample waits in the autosampler before injection can affect the results.[1][7]

  • Solution:

    • Automate the Process: An automated, on-line derivatization method provides the most consistent and reproducible results, as each sample is derivatized and injected in an identical manner.[1]

    • Standardize Equilibration Time: If using a manual process, standardize the "equilibration time" – the period after derivatization and before injection.[1] While longer times may help complete slow reactions, they can also lead to the degradation of less stable derivatives.[1] This time should be optimized and kept constant for all samples in a batch.

    • Randomize Sample Injection Order: To mitigate any time-dependent effects across a batch, randomize the injection sequence of your samples and quality controls.[3]

Data & Experimental Parameters

Table 1: Optimized On-Line Derivatization Protocol Parameters

This table summarizes the final optimized parameters for a fully automated on-line derivatization method for GC-MS analysis, demonstrating excellent reproducibility.[1]

ParameterConditionRationale
Step 1: Methoximation 20 µL of Methoxyamine (MeOx) in PyridineProtects carbonyl groups and prevents isomer formation.[1]
Incubation Time & Temp60 minutes at 30°COptimized for efficient conversion of carbonyls.[1]
Step 2: Silylation 80 µL of MSTFAReplaces active hydrogens to increase volatility.[1]
Incubation Time & Temp30 minutes at 30°COptimized for the silylation of a broad range of metabolites.[1]
Equilibration Time 4 hoursA compromise allowing for the completion of slower reactions without significant degradation of unstable derivatives.[1]
Table 2: Effect of Derivatization Temperature on Reproducibility

The following data illustrates the impact of reaction temperature on the reproducibility (measured as median Relative Standard Deviation, RSD) for a set of 38 metabolites.

Derivatization TemperatureMedian RSD (%)Number of Compounds Detected
30°C10%38
37°C10%37
45°C21%36
Data adapted from a study on automated derivatization optimization.[1] Lower temperatures demonstrated significantly better reproducibility.

Experimental Protocols

Protocol: Two-Step Methoxyimation and Silylation for GC-MS Analysis

This protocol provides a comprehensive, step-by-step method for the derivatization of polar metabolites from dried biological extracts.

Materials:

  • Dried sample extract in a GC vial.

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS as a catalyst.

  • Anhydrous pyridine.

  • Internal standards (optional, added before extraction).

  • Thermal shaker or heating block.

  • Vortex mixer.

Procedure:

  • Sample Preparation:

    • Ensure the metabolite extract is completely dry. This is a critical step. Lyophilization (freeze-drying) is highly recommended.[4][14]

    • Transfer the dried extract to a 1.5 mL glass GC vial with an appropriate insert.

  • Step 1: Methoximation

    • Add 50 µL of the MeOx solution to the dried sample.[15]

    • Cap the vial tightly and vortex for 1 minute to ensure the pellet is fully dissolved.

    • Incubate the vial in a thermal shaker at 37°C for 90 minutes with constant agitation (e.g., 1200 rpm).[4][14] This step converts carbonyl groups into their methoxime derivatives, preventing the formation of multiple sugar isomers.[4][5]

  • Step 2: Silylation (TMS Derivatization)

    • After the methoximation step, cool the vial to room temperature.

    • Add 50 µL of MSTFA to the vial.[15]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 37°C for 30 minutes with agitation.[4][14] This reaction replaces active hydrogens on hydroxyl, carboxyl, and amine groups with TMS groups, increasing the volatility of the metabolites.[5]

  • Sample Analysis:

    • After incubation, the sample is ready for injection into the GC-MS system.

    • It is recommended to analyze the samples within a reasonable timeframe, as some TMS derivatives can be unstable over long periods.[16] For large batches, consistent timing between derivatization and injection is crucial for reproducibility.[1]

Visualizations

Experimental Workflow and Troubleshooting

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis & Troubleshooting start Start: Biological Sample extract Metabolite Extraction start->extract dry Complete Drying (Lyophilization) extract->dry meox Step 1: Methoximation (e.g., MeOx in Pyridine) dry->meox silylation Step 2: Silylation (e.g., MSTFA) meox->silylation gcms GC-MS Analysis silylation->gcms results Acceptable Results? gcms->results troubleshoot Troubleshoot: - Check for moisture - Optimize time/temp - Check reagent excess results->troubleshoot No end End: Data Acquired results->end Yes troubleshoot->dry Re-prepare Sample

Caption: A general workflow for the two-step derivatization of polar metabolites for GC-MS analysis.

Troubleshooting_Flowchart start Issue: Incomplete Derivatization (e.g., peak tailing, low intensity) q1 Is the sample completely dry? start->q1 a1_no Action: Re-dry sample (lyophilize) and use anhydrous solvents. q1->a1_no No q2 Is there sufficient reagent excess? q1->q2 Yes a1_no->q1 a2_no Action: Increase molar excess of derivatization reagent. q2->a2_no No q3 Are reaction time and temperature optimal? q2->q3 Yes a2_no->q2 a3_no Action: Increase incubation time and/or temperature. Consult literature. q3->a3_no No q4 Are reagents fresh and stored properly? q3->q4 Yes a3_no->q3 a4_no Action: Use a fresh batch of reagents. Store in a desiccator. q4->a4_no No end_node Problem Resolved q4->end_node Yes a4_no->q4

Caption: A logical flowchart for troubleshooting incomplete derivatization reactions.

Reagent_Selection cluster_groups Metabolite Functional Groups cluster_reagents Common Derivatization Reagents carbonyl Carbonyls (Aldehydes, Ketones) meox Methoximation (e.g., Methoxyamine HCl) carbonyl->meox Protects group, prevents isomers hydroxyl Hydroxyls (Alcohols, Phenols, Sugars) silylation Silylation (e.g., MSTFA, BSTFA) hydroxyl->silylation carboxyl Carboxylic Acids carboxyl->silylation alkylation Alkylation / Esterification (e.g., BF3-Methanol, MCF) carboxyl->alkylation Forms esters amine Amines amine->silylation

Caption: Relationship between polar functional groups and appropriate derivatization strategies.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of 3-Hydroxy-4-methylpentanoic acid (HMPA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing step-by-step solutions.

Issue 1: Low or No Signal in LC-MS/MS Analysis

Question: I am not seeing a signal, or the signal for my this compound is very low during LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal for your analyte can stem from several factors, ranging from sample preparation to instrument parameters. Follow these troubleshooting steps:

  • Verify Sample Preparation:

    • Incomplete Protein Precipitation: If analyzing biological samples like plasma, ensure complete protein removal. Inefficient precipitation can lead to ion suppression and column clogging. Consider optimizing the type and volume of the precipitation solvent (e.g., methanol (B129727) with 0.2% formic acid).[1][2]

    • Analyte Degradation: Ensure samples are handled and stored correctly to prevent degradation. For instance, stability can be maintained at -80°C.[2]

    • pH Adjustment: The pH of your sample and mobile phase can significantly impact the ionization efficiency of carboxylic acids. Acidifying the mobile phase (e.g., with 0.1% formic acid) promotes the formation of protonated molecules in positive ion mode or deprotonated molecules in negative ion mode.[1][2]

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: this compound, being a carboxylic acid, generally shows a robust signal in negative electrospray ionization (ESI) mode.[1]

    • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions (precursor ion -> product ion). For a similar compound, 3-hydroxypentanoic acid, the transition m/z 117 -> 59 was used.[1] The exact mass of this compound is 132.0786 g/mol .[3] You will need to determine the appropriate precursor and product ions for your specific molecule.

    • Instrument Tuning: Optimize compound-dependent parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) using a pure standard of this compound.[1]

  • Check Chromatographic Conditions:

    • Column Choice: A C18 column is often suitable for separating small polar molecules like HMPA.[1][2]

    • Mobile Phase Gradient: An appropriate gradient elution using water and an organic solvent (e.g., methanol or acetonitrile) with an acid modifier is crucial for good peak shape and retention.[1][2]

    • Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size. A typical flow rate is around 0.3 mL/min.[1][2]

  • Consider Derivatization:

    • If sensitivity remains an issue, derivatization can significantly enhance the signal. Reagents like 2-picolylamine can be used to create derivatives that are highly responsive in positive ESI mode.[4] This can increase detection responses by several fold.[4]

Issue 2: Poor Peak Shape and Reproducibility in GC-MS Analysis

Question: My GC-MS analysis of this compound is showing poor peak shape (e.g., tailing) and inconsistent retention times. How can I improve this?

Answer:

Poor peak shape and reproducibility in GC-MS for polar analytes like HMPA are common issues, often related to the high polarity and low volatility of the compound.

  • Derivatization is Crucial:

    • Why Derivatize?: Carboxylic acids and hydroxyl groups are polar and can interact with active sites in the GC system, leading to peak tailing. Derivatization replaces the active hydrogens with less polar groups, increasing volatility and improving peak shape.[5][6][7]

    • Choosing a Reagent:

      • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize both hydroxyl and carboxyl groups.[8]

      • Alkylation (Esterification): Reagents like pentafluorobenzyl bromide (PFBBr) or boron trifluoride in methanol can be used to specifically derivatize the carboxylic acid group to form an ester.[7][8][9] This is a robust method for enhancing sensitivity.[9]

    • Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing temperature, time, and reagent concentration. Incomplete derivatization will result in split or tailing peaks.

  • Optimize GC Parameters:

    • Injector Temperature: A sufficiently high injector temperature is needed to ensure complete volatilization of the derivatized analyte without causing thermal degradation.

    • GC Column: Use a column with a suitable stationary phase for the analysis of your derivatized analyte. A mid-polar column is often a good starting point.

    • Temperature Program: Optimize the oven temperature program to ensure good separation from matrix components and a sharp peak for your analyte of interest.

  • System Maintenance:

    • Inlet Liner: Active sites in a dirty or non-deactivated inlet liner can cause peak tailing. Regularly replace the liner and use a deactivated liner.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Both LC-MS/MS and GC-MS can be highly sensitive methods for the detection of this compound.

  • LC-MS/MS is often preferred for its high selectivity and sensitivity without the need for derivatization, especially when analyzing complex biological matrices.[1][2] Optimization of ESI conditions and MRM transitions is key to achieving low detection limits.

  • GC-MS , particularly with negative chemical ionization (NCI), can offer extremely low detection limits (in the ng/L range) after derivatization with an electrophoric reagent like pentafluorobenzyl bromide (PFBBr).[9]

The choice between the two often depends on the available instrumentation, the sample matrix, and the required level of sensitivity.

Q2: How can I minimize matrix effects in my analysis?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge.

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components from your sample.[9]

  • Chromatographic Separation: Optimize your LC or GC method to separate the analyte from as many matrix components as possible.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will behave identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any signal variations.[10] If a SIL-IS is not available, a structural analog can be used, but with potentially less accuracy.

Q3: What are the expected mass transitions for this compound in LC-MS/MS?

A3: The monoisotopic mass of this compound (C6H12O3) is 132.0786 Da.[3]

  • In negative ion mode (ESI-) , the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 131.1.

  • In positive ion mode (ESI+) , the precursor ion could be the protonated molecule [M+H]⁺ at m/z 133.1 or an adduct with sodium [M+Na]⁺ at m/z 155.1.

The product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. For a similar compound, 3-hydroxypentanoic acid, a characteristic product ion at m/z 59 was observed from the precursor at m/z 117.[1]

Q4: Do I need to derivatize this compound for LC-MS/MS analysis?

A4: Derivatization is not always necessary for LC-MS/MS analysis of carboxylic acids, as they can be ionized directly.[1] However, if you are struggling with low sensitivity, derivatization can be a powerful tool to enhance the ionization efficiency and thus the signal intensity.[4] Derivatization can also improve chromatographic retention on reversed-phase columns for very polar analytes.

Quantitative Data Summary

The following tables summarize quantitative data for a closely related compound, 3-hydroxypentanoic acid, which can serve as a reference for method development for this compound.

Table 1: LC-MS/MS Method Parameters for 3-Hydroxypentanoic Acid

ParameterValue
Ionization ModeNegative Electrospray (ESI-)
MRM Transitionm/z 117 -> 59
ColumnPhenomenex Luna C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Retention Time3.85 min

Data sourced from a study on 3-hydroxypentanoic acid.[1]

Table 2: Validation Data for LC-MS/MS Analysis of 3-Hydroxypentanoic Acid in Human Plasma

ParameterValue
Validated Range0.078–5 µg/mL
Recovery>88%
Matrix EffectNot Observed

Data sourced from a study on 3-hydroxypentanoic acid.[1][2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from a validated method for a similar compound and serves as a starting point.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of methanol containing 0.2% formic acid.

    • Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled HMPA).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Column: C18 column (e.g., Phenomenex Luna C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Develop a suitable gradient to achieve good separation (e.g., start with low %B and ramp up).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: ESI Negative.

    • MRM Transition: To be determined for HMPA (precursor m/z 131.1).

    • Compound Parameters: Optimize declustering potential, collision energy, and cell exit potential.

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol provides a general workflow for derivatization and GC-MS analysis.

  • Sample Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the acidic components from the sample matrix.

  • Derivatization (Esterification with PFBBr):

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

    • Add pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., a tertiary amine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

    • Cool the reaction mixture and proceed to GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium.

    • Oven Program: Develop a temperature program to separate the derivatized analyte from other components.

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol + 0.2% Formic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection c18_column C18 Separation lc_injection->c18_column esi_neg ESI Negative Ionization c18_column->esi_neg mrm_detection MRM Detection esi_neg->mrm_detection quantification Quantification mrm_detection->quantification

Caption: LC-MS/MS experimental workflow for this compound.

experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing sample Biological Sample extraction Extraction (LLE or SPE) sample->extraction dry_down Evaporation extraction->dry_down derivatization Derivatization (e.g., PFBBr) dry_down->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ionization EI or NCI Ionization gc_separation->ionization sim_detection SIM Detection ionization->sim_detection quantification_gc Quantification sim_detection->quantification_gc

Caption: GC-MS with derivatization workflow for this compound.

troubleshooting_logic start Low Sensitivity Issue check_sample_prep Verify Sample Prep (Extraction, Cleanup) start->check_sample_prep check_ms_params Optimize MS Parameters (Ionization, MRM) start->check_ms_params check_chromatography Check Chromatography (Column, Mobile Phase) start->check_chromatography consider_deriv Consider Derivatization check_sample_prep->consider_deriv solution Sensitivity Enhanced check_sample_prep->solution Issue Resolved check_ms_params->consider_deriv check_ms_params->solution Issue Resolved check_chromatography->consider_deriv check_chromatography->solution Issue Resolved consider_deriv->solution

Caption: Logical troubleshooting flow for low sensitivity detection.

References

Technical Support Center: Column Selection for Optimal Separation of 3-Hydroxy Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimal selection of analytical columns for the separation of 3-hydroxy acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-hydroxy acid isomers?

A1: The main difficulties arise from the structural similarities between isomers. Enantiomers (R- and S-forms) of 3-hydroxy acids have identical physicochemical properties in a non-chiral environment, making their separation impossible on standard achiral columns.[1][2] Positional isomers (e.g., 2-hydroxy vs. 3-hydroxy) can also be challenging to resolve with standard reversed-phase HPLC due to similar polarities.[3] Additionally, 3-hydroxy acyl-CoAs are polar and can be unstable, particularly to hydrolysis.[2]

Q2: Which analytical techniques are most effective for separating 3-hydroxy acid isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques.[3] When coupled with Mass Spectrometry (MS), these methods provide high sensitivity and specific detection.[3][4][5] Supercritical Fluid Chromatography (SFC) is also an effective technique for chiral separations.[3]

Q3: What type of HPLC column is best for separating enantiomers of 3-hydroxy acids?

A3: For enantiomeric separation, a Chiral Stationary Phase (CSP) is essential.[1][3] Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), have shown excellent performance in resolving these enantiomers.[2][4] Macrocyclic glycopeptide-based columns are also effective, particularly for polar and ionizable compounds.[6]

Q4: Can I use a standard reversed-phase HPLC column for this separation?

A4: Standard reversed-phase HPLC is generally not suitable for separating enantiomers without using a chiral derivatizing agent or a chiral mobile phase additive.[3] While it might offer some separation of positional isomers, achieving baseline resolution is often difficult.[3] However, reversed-phase chromatography is a versatile technique for analyzing compounds based on hydrophobicity.[7]

Q5: Is derivatization necessary for the analysis of 3-hydroxy acids?

A5: While not always required, derivatization can significantly improve separation.[2] For GC analysis, fatty acids are typically converted to more volatile fatty acid methyl esters (FAMEs). For HPLC, derivatization can enhance chiral recognition on a CSP or create diastereomers that can be separated on a standard achiral column.[2] It can also improve ionization efficiency in mass spectrometry.[3]

Q6: What type of GC column is recommended for 3-hydroxy fatty acid analysis?

A6: For GC analysis of fatty acids, including 3-hydroxy fatty acids, high-polarity columns are typically used.[8] Columns like those with cyanopropyl silicone (e.g., CP-Sil 88, HP-88) or polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) phases are well-suited for the analysis of fatty acid methyl esters (FAMEs).[8] A non-polar phase can also be useful, especially for GC-MS applications.[9]

Troubleshooting Guides

HPLC Separation Issues

dot graph TD { subgraph "Troubleshooting Workflow for HPLC Separation of 3-Hydroxy Acid Isomers" A[Start: Poor or No Resolution] --> B{What type of isomers?}; B --> C[Enantiomers]; B --> D[Positional Isomers]; C --> E{Using a Chiral Stationary Phase (CSP)?}; E --> F[No]; E --> G[Yes]; F --> H["Use a suitable CSP (e.g., polysaccharide-based)"]; G --> I{Optimize Mobile Phase}; I --> J["Adjust organic modifier ratio (Methanol/Acetonitrile)"]; I --> K["Add acidic/basic modifier (e.g., 0.1% Formic Acid)"]; G --> L{Check Temperature}; L --> M["Lower temperature to improve resolution"]; G --> N{Check Flow Rate}; N --> O["Decrease flow rate to increase interaction time"]; D --> P{Optimize Mobile Phase}; P --> Q["Try a shallow gradient"]; P --> R["Test different organic modifiers (Methanol vs. Acetonitrile)"]; D --> S{Try a Different Column}; S --> T["Consider phenyl-hexyl or biphenyl (B1667301) columns for alternative selectivity"]; A --> U[Peak Tailing]; U --> V{Check for Secondary Interactions}; V --> W["Add acid (e.g., 0.1% Formic Acid) to mobile phase to suppress silanol (B1196071) interactions"]; U --> X{Column Overload?}; X --> Y["Reduce injection volume or sample concentration"]; A --> Z[Peak Splitting]; Z --> AA{Check Column Inlet}; AA --> BB["Back-flush or replace column frit"]; Z --> CC{Sample Solvent Incompatibility?}; CC --> DD["Dissolve sample in initial mobile phase"]; end

}

Figure 1. Troubleshooting workflow for HPLC separation.

Table 1: Common HPLC Problems and Solutions for 3-Hydroxy Acid Isomer Separation

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate column (achiral column used).Use a chiral stationary phase (CSP) column, such as a polysaccharide-based one.[1]
Mobile phase composition is not optimal.Optimize the ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer.[1]
Inappropriate temperature.Vary the column temperature; lower temperatures often improve resolution.[3]
Flow rate is too high.Decrease the flow rate to allow for more interaction time with the CSP.[3]
Peak Tailing Secondary interactions with residual silanol groups on the stationary phase.Add a small amount of an acid modifier (e.g., 0.1% formic or acetic acid) to the mobile phase.[1][10]
Column overload.Reduce the sample concentration or injection volume.[1][10]
Peak Splitting or Broadening Column degradation or contamination.Flush the column with a strong solvent; if the problem persists, replace the column.[1]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.[1][10]
Inconsistent Retention Times Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.[10]
Mobile phase composition changes.Prepare fresh mobile phase daily to avoid evaporation of volatile components.[10]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[10]
High Backpressure Blockage in the system (e.g., guard column, column frit).Systematically disconnect components to locate the blockage; back-flush the column if necessary.[1]
Particulate matter from the sample.Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
GC Separation Issues

dot graph TD { subgraph "Troubleshooting Workflow for GC Separation of 3-Hydroxy Acid Isomers" A[Start: Poor Separation] --> B{Is the sample derivatized?}; B --> C[No]; B --> D[Yes]; C --> E["Derivatize to FAMEs for better volatility"]; D --> F{Check Column Polarity}; F --> G["Ensure a high-polarity column is used (e.g., cyanopropyl or WAX phase)"]; D --> H{Optimize Temperature Program}; H --> I["Adjust initial temperature, ramp rate, and final temperature"]; D --> J{Check Carrier Gas Flow}; J --> K["Optimize flow rate for the specific column and carrier gas"]; A --> L[Peak Tailing]; L --> M{Active sites in the inlet or column?}; M --> N["Deactivate the inlet liner or use a deactivated column"]; L --> O{Incomplete Derivatization?}; O --> P["Ensure complete reaction by optimizing derivatization conditions"]; end

}

Figure 2. Troubleshooting workflow for GC separation.

Table 2: Common GC Problems and Solutions for 3-Hydroxy Fatty Acid Analysis

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation Incomplete derivatization.Ensure the derivatization reaction to FAMEs goes to completion.
Incorrect column polarity.Use a high-polarity column (e.g., cyanopropyl or WAX phase) for FAME analysis.[8]
Suboptimal temperature program.Optimize the oven temperature program, including initial temperature, ramp rate, and final temperature.[11]
Peak Tailing Active sites in the injector or column.Use a deactivated injector liner and a high-quality, well-deactivated capillary column.
Sample degradation.Ensure injector temperature is not too high, which can cause degradation of analytes.
Ghost Peaks Carryover from previous injections.Clean the injector and run solvent blanks to ensure the system is clean.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Separation of 3-Hydroxy Acid Enantiomers

This protocol provides a starting point for developing a chiral separation method for 3-hydroxy acids.

  • Column Selection:

    • Primary recommendation: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA-U, amylose tris(3,5-dimethylphenylcarbamate)).[4]

    • Alternative: Macrocyclic glycopeptide-based column (e.g., Chirobiotic™ V or T).[6]

  • Mobile Phase Preparation:

  • Chromatographic Conditions:

    • Gradient: A typical starting gradient would be to increase the percentage of Mobile Phase B over time.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 45 °C.[1]

    • Injection Volume: 5 - 10 µL.[1]

    • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Sample Preparation:

    • Dissolve the 3-hydroxy acid sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

Protocol 2: GC-MS Analysis of 3-Hydroxy Fatty Acids as FAMEs

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[5][11]

  • Sample Preparation and Derivatization:

    • Extraction: Extract the 3-hydroxy fatty acids from the sample matrix using a suitable solvent like ethyl acetate after acidification.[11]

    • Derivatization: Convert the extracted fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) using a reagent such as BF3-methanol or by acidic methanolysis.

  • Column Selection:

    • High-polarity capillary column, such as a HP-5MS, CP-Sil 88, or a WAX-type column.[8][11]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 5 minutes.

      • Ramp 1: Increase to 200 °C at 3.8 °C/min.

      • Ramp 2: Increase to 290 °C at 15 °C/min, hold for 6 minutes.[11]

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the 3-hydroxy FAMEs.[11]

Column Selection Guide

Table 3: Recommended Columns for 3-Hydroxy Acid Isomer Separation

Analytical TechniqueIsomer TypeRecommended Column TypeExample PhasesKey Considerations
HPLC EnantiomersPolysaccharide-based ChiralAmylose or cellulose tris(3,5-dimethylphenylcarbamate)Excellent for a broad range of chiral compounds.[2][4]
EnantiomersMacrocyclic Glycopeptide ChiralVancomycin or Teicoplanin-basedEffective for polar and ionizable analytes.[6]
Positional IsomersReversed-PhaseC18, C8, Phenyl-Hexyl, BiphenylSelectivity can be altered by changing the stationary phase chemistry.[10][12]
GC All types (as FAMEs)High-Polarity CapillaryCyanopropyl Silicone (e.g., HP-88), Polyethylene Glycol (e.g., DB-WAX)Essential for separating FAMEs based on chain length and unsaturation.[8]
All types (as FAMEs)Mid-Polarity Capillary5% Phenyl Polysiloxane (e.g., HP-5MS)Often used for GC-MS due to lower bleed and good general-purpose separation.[11]

References

Minimizing sample degradation during 3-Hydroxy-4-methylpentanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample degradation during the analysis of 3-hydroxy-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: Degradation of this compound can primarily be attributed to its chemical structure, which includes a hydroxyl and a carboxylic acid group. These functional groups make the molecule susceptible to:

  • Oxidation: The hydroxyl group can be oxidized, especially in the presence of contaminants or inappropriate solvent conditions.

  • Esterification: The carboxylic acid group can react with alcohols present in solvents or contaminants, particularly under acidic conditions.

  • Thermal Decomposition: Excessive heat during sample preparation (e.g., evaporation) or analysis (e.g., GC inlet) can lead to decarboxylation or dehydration.

  • pH Instability: Extreme pH conditions during extraction or storage can catalyze degradation reactions. Inorganic acids and bases, in particular, can be harsh on both the analyte and the analytical column.[1]

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to slow down chemical reactions and enzymatic activity.[2] Multiple freeze-thaw cycles should be avoided as they can accelerate degradation.[2]

Q3: My peak areas for this compound are decreasing with subsequent injections. What could be the cause?

A3: A gradual decrease in peak area often suggests sample degradation in the autosampler.[3] To mitigate this, consider using a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2][3] If the decrease is sudden, it might indicate a leak in the system.[3] Another possibility is the adsorption of the analyte onto the column, which can be addressed by using a guard column or appropriate sample cleanup.[4]

Q4: I am observing poor peak shape and tailing. How can I troubleshoot this?

A4: Poor peak shape for an organic acid like this compound can be due to several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the column. For GC analysis, proper derivatization is crucial to cap the polar hydroxyl and carboxylic acid groups.[5] For LC analysis, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.

  • Column Contamination: Strongly retained materials from the sample matrix can accumulate at the head of the column.[4] Using a guard column and appropriate sample preparation techniques like Solid Phase Extraction (SPE) can prevent this.[4][6]

  • Inappropriate Sample Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase in LC to avoid peak distortion.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Extraction Review and optimize the pH during liquid-liquid extraction. Acidifying the sample to pH 1-2 ensures the protonation of the carboxylic acid group, enhancing its extraction into an organic solvent.[7] Consider using a salting-out agent (e.g., NaCl) to improve extraction efficiency.[7]Increased analyte signal and improved recovery.
Analyte Adsorption Deactivate all glassware by silanizing to prevent adsorption of the analyte onto the glass surface.[5]Minimized sample loss and more accurate quantification.
Degradation during Evaporation If using a nitrogen evaporator to dry the sample, ensure the temperature is not excessive (e.g., keep it around 40°C).[8] Evaporate just to dryness to avoid prolonged exposure to heat.Preservation of the analyte and higher recovery.
Issue 2: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Sample Inhomogeneity Ensure thorough mixing (e.g., vortexing) of the sample before taking an aliquot.[8][9] For solid samples like soil, homogenize by grinding and sieving.[8]Reduced variability between replicate injections and more precise results.
Inconsistent Derivatization (for GC-MS) Optimize derivatization conditions (time, temperature, reagent volume).[7] Ensure the sample is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction. Use a catalyst like pyridine (B92270) if necessary.[7]Consistent and complete derivatization leading to reproducible peak areas.
Instrument Variability Check for leaks in the injection system. Ensure consistent injection volumes. Run system suitability tests to confirm the stability of the analytical instrument.Stable and reproducible chromatographic performance.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis
  • Thawing and Aliquoting: Thaw frozen plasma or serum samples at room temperature. Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.[9]

  • Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled this compound, to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid) to precipitate proteins.[9]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]

Protocol 2: Extraction and Derivatization from Soil for GC-MS Analysis
  • Soil Preparation: Air-dry the soil sample until it reaches a constant weight. Grind and pass it through a 2 mm sieve to ensure homogeneity.[8]

  • Extraction: Weigh 10 g of the prepared soil into a 50 mL polypropylene (B1209903) centrifuge tube. Add 25 mL of a 5% ammonium (B1175870) hydroxide (B78521) solution. Vortex for 1 minute, then shake for 30 minutes.[8]

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a strong anion exchange (SAX) SPE cartridge.[8]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a neutral solvent to remove impurities.

    • Elute the this compound with an acidic solvent (e.g., ethyl acetate (B1210297) with formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Derivatization:

    • Reconstitute the dried residue in a suitable solvent (e.g., pyridine).[7]

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Cap the vial tightly and heat at approximately 75°C for 30 minutes.[7]

    • Cool the vial to room temperature and transfer the derivatized sample to a GC vial with a micro-insert for analysis.[8]

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Soil, etc.) Extraction Extraction of Analyte Sample->Extraction Homogenization Cleanup Sample Cleanup (SPE, Filtration) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Injection Chromatographic Injection Cleanup->Injection Derivatization->Injection Optional Separation Separation (GC or LC) Injection->Separation Detection Detection (MS) Separation->Detection Data Data Analysis Detection->Data

General workflow for this compound analysis.

Degradation Sample Degradation Observed (Low Recovery, Extra Peaks) Temp High Temperature? Degradation->Temp pH Extreme pH? Degradation->pH Storage Improper Storage? Degradation->Storage Sol_Temp Reduce temperature during evaporation and in GC inlet. Temp->Sol_Temp Yes Sol_pH Neutralize sample or use milder acids/bases. pH->Sol_pH Yes Sol_Storage Store samples at -80°C. Avoid freeze-thaw cycles. Storage->Sol_Storage Yes

Troubleshooting logic for sample degradation.

References

Validation & Comparative

Validation of an analytical method for 3-Hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for 3-Hydroxy-4-methylpentanoic acid, presenting a comparative analysis of relevant chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methods

Performance Characteristics

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods, derived from studies on analogous short-chain hydroxy acids and methylpentanoic acids. These values can be considered as benchmarks for the validation of a method for this compound.

ParameterLC-MS/MS (for 3-Hydroxypentanoic Acid)GC-MS (for Methylpentanoic Acids)
Linearity Range 0.1 - 10 µg/mL0.005 - 5 µg/L
Accuracy (% Recovery) 95 - 105%~100% (Signal Recovery)
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.1 µg/mL0.4 - 2.4 ng/L
Limit of Quantitation (LOQ) 0.1 µg/mLNot explicitly stated
Specificity High (based on MRM transitions)High (based on NCI-MS)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.

LC-MS/MS Method (Adapted from 3-Hydroxypentanoic Acid Analysis)[1]

This method is suitable for the quantification of this compound in biological matrices such as plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex and transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1]

2. Chromatographic Conditions

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be optimized.

GC-MS Method (Adapted from Methylpentanoic Acid Analysis)[3][4]

This method is highly sensitive and suitable for detecting trace amounts of this compound.

1. Sample Preparation (Solid Phase Extraction and Derivatization)

  • Solid Phase Extraction (SPE): Use a non-specific SPE with an apolar sorbent for initial sample cleanup and concentration.

  • Derivatization: The carboxyl group of this compound needs to be derivatized to improve its volatility for GC analysis. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). The reaction is typically carried out at room temperature.

2. Gas Chromatography Conditions

  • Column: A suitable capillary column for separating fatty acid derivatives.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Chemical Ionization (NCI).

  • Detection: Selected Ion Monitoring (SIM) of the characteristic ions of the derivatized analyte.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results.[2] The general workflow for validating an analytical method is depicted below.

Analytical Method Validation Workflow cluster_params Key Validation Parameters Define_Purpose Define Analytical Method Purpose Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Pre_Validation Pre-Validation/ System Suitability Develop_Method->Pre_Validation Validation_Parameters Define Validation Parameters Pre_Validation->Validation_Parameters Execute_Validation Execute Validation Experiments Validation_Parameters->Execute_Validation Analyze_Data Analyze Data & Evaluate Results Execute_Validation->Analyze_Data Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Documentation Document Validation Report Analyze_Data->Documentation Implementation Implement Validated Method Documentation->Implementation

Caption: General workflow for the validation of an analytical method.

This diagram outlines the logical progression from defining the analytical requirements to the final implementation of a fully validated method. Key validation parameters that must be assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Signaling Pathways and Logical Relationships

For the analysis of this compound, which can be a biomarker in various metabolic studies, understanding the overall process from sample collection to data interpretation is crucial. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Method_Validation Method Validation (Accuracy, Precision, etc.) Data_Processing->Method_Validation Results_Reporting Results Reporting Method_Validation->Results_Reporting

Caption: A typical experimental workflow for the analysis of this compound.

This workflow highlights the sequential steps involved in the quantitative analysis of the target analyte, emphasizing the importance of method validation in ensuring the reliability of the final reported results.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is pivotal for delving into their roles in diverse biological processes, ranging from bacterial signaling to human metabolic disorders. The selection of the appropriate analytical technique is a critical determinant of experimental success. This guide provides an objective comparison of two powerful methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for 3-OH-FA analysis, supported by experimental data and detailed protocols.

While both techniques are capable of identifying and quantifying 3-OH-FAs, they differ fundamentally in their sample preparation requirements, instrumentation, and suitability for different types of 3-OH-FAs. A key distinction lies in the need for derivatization. GC-MS analysis of 3-OH-FAs is contingent upon a derivatization step to increase the analyte's volatility, a process that is often not required for LC-MS/MS.[1][2][3] This makes LC-MS/MS an inherently more direct and often more robust approach for larger, less volatile, and thermally labile 3-OH-FAs.[2]

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often hinges on the specific requirements of the analysis, such as sensitivity, precision, and sample throughput. The following table summarizes key performance parameters for both techniques based on published data for the analysis of fatty acids.

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99[3]>0.99[3]
Limit of Detection (LOD) 0.05 - 1.0 pg on column[3]0.8 - 10.7 nmol/L[3]
Limit of Quantitation (LOQ) 9 - 88 ng[3]2.4 - 285.3 nmol/L[3]
Precision (RSD) <15%[3]<10% (intraday), <10% (interday)[3]
Recovery 88.0 - 99.2%[3]83.4 - 112.8%[3]
Derivatization Mandatory[1][3]Often not required, but can enhance sensitivity[3][4]
Sample Throughput Lower[3]Higher[3]

Experimental Workflows

To visually delineate the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows for 3-OH-FA analysis by GC-MS and LC-MS/MS.

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Extraction Lipid Extraction (e.g., LLE) Sample->Extraction 1 Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization 2 GC_MS GC-MS Analysis Derivatization->GC_MS 3 Data_Analysis Data Analysis GC_MS->Data_Analysis 4

GC-MS Workflow for 3-OH-FA Analysis.

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Extraction Lipid Extraction (e.g., SPE) Sample->Extraction 1 LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS 2 Data_Analysis Data Analysis LC_MS_MS->Data_Analysis 3

LC-MS/MS Workflow for 3-OH-FA Analysis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in 3-OH-FA analysis. Below are representative protocols for both GC-MS and LC-MS/MS methodologies.

GC-MS Protocol for 3-Hydroxy Fatty Acid Analysis

This protocol involves lipid extraction, derivatization to form trimethylsilyl (B98337) (TMS) ethers, and subsequent GC-MS analysis.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Extraction:

    • To 500 µL of serum or plasma, add an appropriate internal standard.[5]

    • Acidify the sample with 6 M HCl.[5]

    • Extract the lipids twice with 3 mL of ethyl acetate.[5]

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen at 37°C.[5]

  • Derivatization (Silylation):

    • To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][5]

    • Cap the vial and heat at 80°C for 60 minutes.[1][5]

    • After cooling, the sample is ready for injection into the GC-MS.[1]

2. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 250°C.[6]

  • Column: Use a suitable capillary column for fatty acid analysis (e.g., HP-5MS).[5]

  • Oven Temperature Program: Start at 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min with a 6-minute hold.[5]

  • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted analysis.[5][7]

LC-MS/MS Protocol for 3-Hydroxy Fatty Acid Analysis

This protocol outlines a direct analysis of 3-OH-FAs without derivatization, suitable for a high-throughput workflow.

1. Sample Preparation (Protein Precipitation and SPE)

  • Protein Precipitation:

    • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an internal standard.[8]

    • Vortex and centrifuge to precipitate proteins.[8]

  • Solid-Phase Extraction (SPE):

    • Dilute the supernatant with 1 mL of water and load it onto a pre-conditioned SPE cartridge.[8]

    • Wash the cartridge to remove interferences.

    • Elute the 3-OH-FAs with an appropriate solvent.[8]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.[9]

2. LC-MS/MS Instrumental Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3][10]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[3][10]

  • Flow Rate: 0.3 - 0.5 mL/min.[3]

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.[3]

Signaling Pathway Involvement

3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid β-oxidation spiral, a critical pathway for energy production. The accurate measurement of these molecules can provide insights into the functioning of this pathway and help diagnose related metabolic disorders.[7][11]

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty_Acyl_CoA trans_Enoyl_CoA trans_Enoyl_CoA Fatty_Acyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3_Ketoacyl_CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty_Acyl_CoA_n2 Fatty Acyl-CoA (n-2) 3_Ketoacyl_CoA->Fatty_Acyl_CoA_n2 Thiolase Acetyl_CoA Acetyl_CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase

References

A Comparative Guide to Leucine Metabolites as Biomarkers: α-Hydroxyisocaproic Acid (HICA) vs. β-Hydroxy β-Methylbutyrate (HMB)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Nomenclature: It is crucial to begin by clarifying a potential point of confusion in chemical naming. The terms "3-Hydroxy-4-methylpentanoic acid" and "β-Hydroxyisocaproic acid" refer to the exact same chemical compound. "Isocaproic acid" is the common name for 4-methylpentanoic acid, and the beta (β) position corresponds to the number 3 carbon in the IUPAC naming system.[1][2] Therefore, a direct comparison would be redundant.

This guide will instead focus on a more scientifically pertinent comparison between two distinct, yet related, metabolites of the essential amino acid leucine (B10760876): α-Hydroxyisocaproic acid (HICA) and β-Hydroxy β-methylbutyrate (HMB) . Both are downstream products of leucine metabolism and have garnered significant interest for their physiological roles and potential as biomarkers, particularly in the contexts of muscle metabolism, exercise physiology, and various clinical conditions.[3][4]

Introduction to Leucine Metabolites

Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role beyond being a simple building block for proteins. It acts as a potent signaling molecule, primarily activating the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of protein synthesis, cell growth, and energy metabolism.[3][5] Approximately 80% of dietary leucine is utilized for protein synthesis, while the remaining 20% is catabolized into two key metabolites: α-ketoisocaproate (KIC) and, to a lesser extent, HMB.[3] KIC can be further metabolized into other compounds, including HICA.[6]

  • α-Hydroxyisocaproic Acid (HICA): Also known as leucic acid, HICA is formed from the reduction of KIC.[6] It is an end-product of leucine metabolism in human tissues like muscle and is also produced by lactic acid bacteria in fermented foods.[6][7] HICA is primarily recognized for its potential anti-catabolic properties, meaning it may help prevent muscle protein breakdown.[8][9]

  • β-Hydroxy β-Methylbutyrate (HMB): HMB is produced from the oxidation of KIC.[10] Only about 5-10% of leucine is converted to HMB.[11] It has been extensively studied for its dual ability to stimulate muscle protein synthesis and inhibit muscle protein degradation, making it a popular nutritional supplement among athletes and in clinical settings to combat muscle wasting (sarcopenia).[12][13][14]

Metabolic Pathways and Biological Roles

Both HICA and HMB originate from the catabolism of leucine, but through different enzymatic steps, leading to distinct biological activities.

The initial step in leucine breakdown is its transamination to α-ketoisocaproate (KIC), primarily in skeletal muscle.[10][15] From there, the pathways for HICA and HMB diverge.

  • HICA Pathway: KIC can be reversibly converted to HICA. This process occurs in human tissues like muscle and connective tissue.[6]

  • HMB Pathway: A small fraction of KIC is converted to HMB in the liver by the enzyme KIC-dioxygenase.[10] HMB is thought to exert its effects by up-regulating the mTOR pathway to stimulate protein synthesis and inhibiting the ubiquitin-proteasome pathway to reduce protein breakdown.[13]

Leucine_Metabolism cluster_legend Legend Leucine Leucine KIC KIC Leucine->KIC BCAT HICA HICA KIC->HICA HicD HMB HMB KIC->HMB KIC-dioxygenase Protein_Degradation Protein_Degradation HICA->Protein_Degradation Inhibits HMB->Protein_Degradation Inhibits mTOR mTOR HMB->mTOR Activates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes BCAT BCAT: Branched-chain aminotransferase HicD HicD: Hydroxyisocaproate dehydrogenase

Caption: Simplified Leucine Metabolism Pathway.

Comparative Data for Biomarker Potential

The utility of a biomarker depends on its ability to reflect a physiological state, disease process, or response to therapy. Both HICA and HMB have been investigated in various contexts, from athletic performance to clinical conditions involving muscle atrophy.

Parameterα-Hydroxyisocaproic Acid (HICA)β-Hydroxy β-Methylbutyrate (HMB)
Primary Mechanism Primarily considered anti-catabolic (inhibits protein breakdown).[8][9]Anabolic (stimulates protein synthesis) and anti-catabolic (inhibits protein breakdown).[13][14]
Typical Use Investigated for reducing symptoms of muscle soreness and protecting against exercise-induced catabolism.[9]Widely used as a supplement to increase muscle mass, strength, and aid recovery; studied for preventing muscle wasting in aging and disease.[12][13]
Endogenous Levels Found in bovine milk (32-37 µg/L) and yogurt (3.0-15.2 mg/L).[16]Found in bovine milk (<20-29 µg/L) and yogurt (<5 mg/L).[16]
Biomarker Associations Elevated levels may indicate metabolic disorders like Maple Syrup Urine Disease (MSUD) or inefficiencies in protein metabolism.[6][17] May also be an indicator of oxidative stress.Used as a biomarker for compliance with supplementation protocols. Its efficacy in preserving muscle mass has been demonstrated in multiple clinical trials.[12]
Clinical Evidence Some studies show benefits in increasing lean body mass and speeding recovery after disuse atrophy.[8][18] Other studies show no significant effect over placebo on body composition with resistance training.[4][19]Numerous studies and meta-analyses support its efficacy in preserving lean muscle mass, particularly in older adults and clinical populations with muscle wasting conditions.[12][14][20] Effects in young, trained athletes are more varied.[21][22]

Experimental Protocols: Quantification in Biological Fluids

The standard method for quantifying small molecules like HICA and HMB in biological matrices (e.g., plasma, urine, milk) is liquid chromatography-mass spectrometry (LC-MS), often using a triple quadrupole instrument (LC-MS/MS) for high sensitivity and specificity.

General Protocol: LC-MS/MS Quantification of HICA and HMB

This protocol provides a general workflow. Specific parameters such as column choice, mobile phase composition, and mass spectrometer settings must be optimized for each application.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Objective: To remove proteins and other interfering substances from the sample matrix.

  • Procedure:

    • Pipette 200 µL of the biological sample (e.g., plasma, serum, or milk) into a microcentrifuge tube.

    • Add 600 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an appropriate internal standard (e.g., a stable isotope-labeled version of HICA or HMB).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

2. Chromatographic Separation (HPLC):

  • Objective: To separate HICA and HMB from each other and from other remaining matrix components.

  • Typical System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a Hydrophilic Interaction Chromatography (HILIC) column is typically used.

  • Mobile Phase: A gradient elution is common, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.

  • Flow Rate: Typical flow rates are 0.2-0.5 mL/min for UHPLC.

  • Injection Volume: 5-10 µL.

3. Detection and Quantification (Mass Spectrometry):

  • Objective: To detect and quantify the separated analytes based on their mass-to-charge ratio (m/z).

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for these acidic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for HICA, HMB, and their internal standards to ensure high selectivity and accurate quantification.

  • Quantification: A calibration curve is generated using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against concentration to determine the amount of HICA or HMB in the unknown samples.[16][23]

Experimental_Workflow start Biological Sample (Plasma, Urine, etc.) prep Sample Preparation (Protein Precipitation, Extraction) start->prep Add Internal Std. & Acetonitrile separation LC Separation (e.g., UHPLC C18) prep->separation Inject Extract detection MS/MS Detection (MRM Mode) separation->detection Ionize & Fragment analysis Data Analysis (Quantification) detection->analysis Generate Chromatograms

Caption: General workflow for LC-MS/MS analysis.

Conclusion and Future Directions

Both HICA and HMB offer potential as biomarkers, though their applications and the strength of supporting evidence differ.

  • HMB is a well-established marker and therapeutic agent for muscle health, particularly in contexts of sarcopenia and cachexia. Its dual anabolic and anti-catabolic actions are supported by a larger body of clinical evidence.[12][13] As a biomarker, its measurement is primarily useful for confirming supplementation and studying the metabolic response to leucine.

  • HICA is more of an emerging biomarker. Its primary role appears to be anti-catabolic.[8] While some studies are promising, particularly regarding recovery from disuse atrophy and exercise-induced muscle damage, its efficacy is less consistently demonstrated than HMB.[4][8] Elevated HICA may also serve as a non-specific marker for certain metabolic disturbances or oxidative stress.[17]

For researchers, scientists, and drug development professionals, the choice between these metabolites as a biomarker depends on the specific biological question. HMB is the more robust choice for studies focused on anabolic responses and interventions for muscle wasting. HICA may be more relevant for investigating mechanisms of muscle protein breakdown, recovery from specific stressors like immobilization, or as part of a broader metabolomics panel to screen for metabolic dysregulation. Further research is needed to fully delineate the specific clinical contexts where HICA provides unique and actionable information.

References

Cross-Validation of Quantification Methods for 3-Hydroxy-4-methylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 3-Hydroxy-4-methylpentanoic acid is crucial for robust study outcomes. The selection of an appropriate analytical technique is a critical decision that influences the reliability and efficiency of the research. This guide provides an objective comparison of common analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance Comparison

The choice of analytical methodology is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters for GC-MS, LC-MS/MS, and NMR based on typical performance for similar organic acids.[1][2] It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) >0.99>0.995>0.99
Limit of Detection (LOD) 3 - 272 ng/mL[3][4]0.003 - 0.017 µg/mL[5]Higher, less sensitive than MS methods[6]
Limit of Quantification (LOQ) 9 - 88 ng[1]0.078 µg/mL (for 3-hydroxypentanoic acid)[7][8]Higher, less sensitive than MS methods[6]
Precision (% RSD) <15%[1]<15%[2]High precision and reproducibility[6]
Recovery 88.0 - 111%[1][3][4]>88%[7][8]Not applicable in the same context
Derivatization Mandatory for volatility[1][6]Often not required, but can enhance sensitivity[9][10]Not required
Sample Throughput LowerHigherGenerally lower
Structural Information Yes (Mass Spectrum)Yes (MS/MS Fragmentation)Yes (Detailed molecular structure)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for GC-MS and LC-MS/MS methodologies adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar analytes like this compound requires a derivatization step to increase their volatility.[6]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a strong anion exchange solid-phase extraction (SPE) cartridge.

  • Load the microbial or biological sample onto the cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the organic acids using an appropriate solvent.[3][4]

2. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a set time to ensure complete derivatization.

3. GC-MS Instrumental Parameters:

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: Use a suitable capillary column for organic acid analysis (e.g., DB-5ms).

  • Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. For targeted quantification, single ion monitoring (SIM) mode can be used for higher sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS offers the advantage of analyzing polar compounds like this compound directly, often without the need for derivatization.[1][9]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add an internal standard.

  • Add 400 µL of cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Instrumental Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).[7][8]

  • Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion to a specific product ion for this compound.[1][7]

Visualizing the Workflow and Decision Process

To further clarify the procedural differences and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical decision-making framework.

GC-MS vs LC-MS/MS Workflow Comparative Experimental Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_start Sample Collection gcms_spe Solid-Phase Extraction gcms_start->gcms_spe gcms_deriv Derivatization gcms_spe->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data lcms_start Sample Collection lcms_precip Protein Precipitation lcms_start->lcms_precip lcms_analysis LC-MS/MS Analysis lcms_precip->lcms_analysis lcms_data Data Processing lcms_analysis->lcms_data

Caption: Comparative Experimental Workflows for GC-MS and LC-MS/MS.

Method Selection Logic Decision Tree for Analytical Method Selection start Start: Quantify this compound q_sensitivity High Sensitivity Required? start->q_sensitivity q_throughput High Sample Throughput Needed? q_sensitivity->q_throughput Yes q_structure Detailed Structural Elucidation? q_sensitivity->q_structure No method_lcms LC-MS/MS q_throughput->method_lcms Yes method_gcms GC-MS q_throughput->method_gcms No q_structure->method_gcms No method_nmr NMR q_structure->method_nmr Yes

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to Isotope Dilution Mass Spectrometry for Accurate 3-Hydroxy-4-methylpentanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount for robust and reliable study outcomes. 3-Hydroxy-4-methylpentanoic acid, a branched-chain hydroxy fatty acid, is a metabolite of interest in various physiological and pathological processes, including inborn errors of metabolism such as Maple Syrup Urine Disease. Its accurate measurement in biological matrices is crucial for diagnostic and research purposes. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

Method Comparison: IDMS, GC-MS, and LC-MS/MS

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the need for accuracy, precision, sensitivity, and sample throughput.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high accuracy and precision.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled this compound) as an internal standard to the sample at the beginning of the workflow.[1] Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer.[2] By measuring the ratio of the native analyte to the stable isotope-labeled internal standard, highly accurate and precise quantification can be achieved, as it corrects for variations in sample preparation and analysis.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility.[3] Common derivatization methods include silylation or esterification.[4][5] GC-MS offers high chromatographic resolution and is a well-established and robust technique.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that is well-suited for the analysis of a wide range of compounds in complex biological matrices.[6] A key advantage of LC-MS/MS for the analysis of this compound is that it often does not require derivatization, simplifying sample preparation and increasing throughput.[6][7]

Performance Data Comparison

The following table summarizes typical performance characteristics for the quantification of this compound or structurally similar analytes using IDMS, GC-MS, and LC-MS/MS. The data presented is compiled from various sources and should be considered representative. Actual performance may vary depending on the specific instrumentation, methodology, and matrix.

Performance MetricIsotope Dilution Mass Spectrometry (IDMS)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Accuracy (% Recovery) 95 - 105%85 - 115%[8]88.2 - 94.0% (for 3-hydroxypentanoic acid)[7]
Precision (%RSD) < 5%< 15%[8]< 15% (for 3-hydroxypentanoic acid)[7]
Limit of Detection (LOD) Low ng/mL to pg/mL range0.5 - 29 µg/L (for similar hydroxy acids)[8]Low ng/mL range
Limit of Quantification (LOQ) Low ng/mL rangeLow µg/L range78 ng/mL (for 3-hydroxypentanoic acid)[7]
Linearity (R²) > 0.99> 0.99[8]> 0.99

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using IDMS, GC-MS, and LC-MS/MS.

Isotope Dilution Mass Spectrometry (IDMS) Protocol

This protocol outlines a general workflow for the quantification of this compound using IDMS. The specific parameters for either GC-MS or LC-MS analysis would follow the respective protocols detailed below.

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine), add a precise amount of a stable isotope-labeled this compound internal standard solution.

  • Sample Preparation: Perform sample clean-up and extraction. This may involve protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation. Liquid-liquid extraction or solid-phase extraction (SPE) may also be employed to further purify the sample.

  • Derivatization (if using GC-MS): If the analysis is to be performed by GC-MS, the extracted sample must be derivatized to increase the volatility of the analyte. A common method is silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

  • Instrumental Analysis: Analyze the prepared sample using either GC-MS or LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both the native this compound and its stable isotope-labeled internal standard.

  • Quantification: The concentration of this compound in the original sample is calculated based on the measured ratio of the peak areas of the native analyte to the internal standard and the known amount of the internal standard added.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
  • Sample Preparation and Extraction:

    • To 100 µL of plasma or urine, add an internal standard (a structurally similar compound if not using IDMS).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[4]

    • Cool the sample to room temperature before analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the structurally similar compound, 3-hydroxypentanoic acid.[7]

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of methanol containing the internal standard (if not using a stable isotope-labeled standard, a structurally similar compound can be used).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI). Specific precursor and product ion transitions for this compound and the internal standard should be optimized.

Visualizations

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quantification Quantification Sample Biological Sample Spike Add Known Amount of Stable Isotope-Labeled Internal Standard Sample->Spike Extract Extraction and Purification Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize MS GC-MS or LC-MS/MS Analysis Extract->MS Derivatize->MS Ratio Measure Ratio of Native Analyte to Internal Standard MS->Ratio Calculate Calculate Analyte Concentration Ratio->Calculate

Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).

Method_Comparison cluster_methods Analytical Methods Analyte 3-Hydroxy-4-methylpentanoic Acid Measurement IDMS IDMS (Gold Standard) Analyte->IDMS Highest Accuracy and Precision GCMS GC-MS Analyte->GCMS Requires Derivatization LCMSMS LC-MS/MS Analyte->LCMSMS High Throughput, No Derivatization

Caption: Logical relationship of analytical methods for 3-HMPA.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of 3-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 3-hydroxy acids is a critical analytical challenge in pharmaceutical development and metabolic research, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for these separations. This guide provides an objective comparison of the performance characteristics of the three primary classes of CSPs—polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based—for the separation of 3-hydroxy acids, with a focus on mandelic acid as a representative analyte.

Principles of Chiral Separation on Different CSPs

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, consequently, separation.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support.[1] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[2]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin (B549263) or teicoplanin, offer a multimodal separation mechanism.[2] They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, enabling enantioseparation through a combination of hydrogen bonding, ionic interactions, and inclusion complexation within their basket-like structure.[2]

  • Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[3] Chiral recognition is primarily based on the formation of inclusion complexes, where the analyte fits into the cyclodextrin (B1172386) cavity.[3] The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity.

Performance Comparison for the Separation of Mandelic Acid

Mandelic acid, a simple 3-hydroxy acid, is a common benchmark for evaluating the performance of chiral stationary phases. The following tables summarize the performance data for the separation of mandelic acid enantiomers on different types of CSPs.

Polysaccharide-Based CSPs
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Retention Factor (k')Citation(s)
CHIRALPAK® ICn-Hexane/Isopropanol/TFA (80/20/0.1)1.0252.21--[4]
Chiralpak AD-3CO2/Methanol/TFA (gradient)2.035>1.5--[5]
Chiralcel OD-Hn-Hexane/Isopropanol/Diethylamine (98/2/0.2)-->1.5--[1]

Data not specified in the source is denoted by "-".

Macrocyclic Glycopeptide-Based CSPs
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Retention Factor (k')Citation(s)
CHIROBIOTIC® TAG0.1 wt% Ammonium formate (B1220265) in Methanol1.025Baseline--[6]
Chirobiotic TMethanol/Water-----[2]

Data not specified in the source is denoted by "-". Baseline resolution indicates an Rs value of ≥ 1.5.

Cyclodextrin-Based CSPs

Direct comparative data for the separation of underivatized mandelic acid on a cyclodextrin-bonded stationary phase is limited in recent literature. However, studies on mandelic acid derivatives using cyclodextrins as mobile phase additives demonstrate their potential for chiral recognition. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been successfully used as chiral mobile phase additives for the separation of various mandelic acid derivatives on a standard C18 column.[7] Furthermore, a comparative study on the separation of fluoxetine (B1211875) enantiomers showed that a dimethyl-β-cyclodextrin column (Cyclobond I 2000 DM) provided the highest resolution compared to polysaccharide-based columns.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for successful chiral separations. The following protocols are based on the data presented in the comparison tables.

Protocol 1: Separation of Mandelic Acid on CHIRALPAK® IC[4]
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80/20/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Mandelic acid dissolved in the mobile phase.

Protocol 2: Separation of Mandelic Acid on CHIROBIOTIC® TAG[6]
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIROBIOTIC® TAG (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1 wt% Ammonium formate in Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 2 mg/mL mandelic acid in methanol.

Workflow for Chiral Method Development

Developing a robust chiral separation method is often an empirical process that involves the systematic screening of columns and mobile phases.[1] The following diagram illustrates a typical workflow for this process.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte (3-Hydroxy Acid) SelectCSPs Select Diverse CSPs (Polysaccharide, Glycopeptide, Cyclodextrin) Analyte->SelectCSPs ScreenModes Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) SelectCSPs->ScreenModes InitialData Acquire Initial Data (Retention, Resolution) ScreenModes->InitialData SelectPromising Select Promising CSP/Mobile Phase InitialData->SelectPromising OptimizeParams Optimize Parameters (Modifier, Additives, Temperature, Flow Rate) SelectPromising->OptimizeParams OptimizedMethod Optimized Method (Rs > 1.5) OptimizeParams->OptimizedMethod ValidateMethod Validate Method (Robustness, Linearity, Accuracy, Precision) OptimizedMethod->ValidateMethod FinalMethod Final Validated Method ValidateMethod->FinalMethod

A general workflow for chiral HPLC method development.

Conclusion

The selection of an appropriate chiral stationary phase is paramount for the successful separation of 3-hydroxy acid enantiomers. Polysaccharide-based CSPs demonstrate broad applicability and high efficiency for these separations. Macrocyclic glycopeptide-based CSPs offer a unique selectivity, particularly for polar and ionizable 3-hydroxy acids, and are compatible with a wide range of mobile phases. While direct comparative data is less abundant, cyclodextrin-based CSPs represent a valuable alternative, often providing unique enantioselectivity. A systematic screening approach, evaluating a diverse set of CSPs and mobile phase conditions, is the most effective strategy for developing a robust and reliable chiral separation method for 3-hydroxy acids.

References

A Researcher's Guide to Inter-laboratory Comparison of 3-Hydroxy-4-methylpentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of the analysis of biomarkers like 3-hydroxy-4-methylpentanoic acid (HMPA) is critical. Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for external quality assessment, enabling laboratories to benchmark their performance, validate analytical methods, and ensure the consistency of results across different sites.[1][2] This guide provides a framework for establishing and participating in an inter-laboratory comparison for HMPA analysis, outlines common analytical methodologies, and presents a model for data evaluation.

Core Principles of Inter-laboratory Comparison

An inter-laboratory comparison for HMPA analysis involves a coordinating body distributing identical, homogenous samples to multiple participating laboratories.[2] These laboratories analyze the samples using their in-house analytical methods and report the results back to the coordinator. The primary objectives of such a study are:

  • To assess the proficiency of each laboratory in accurately quantifying HMPA.

  • To evaluate the comparability of different analytical methods used.

  • To identify and troubleshoot potential sources of analytical error.[2]

  • To provide confidence in the reliability of data for clinical or research purposes.

The performance of each laboratory is statistically evaluated against the consensus value derived from all participants' results.[2]

Experimental Protocols for HMPA Analysis

The accurate analysis of organic acids like HMPA is technically demanding, with significant inter-laboratory variability often attributed to differences in methodology.[1] The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Sample Preparation (Urine)

A common matrix for HMPA analysis is urine. A typical sample preparation workflow includes:

  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged to remove particulate matter.

  • Internal Standard Spiking: An isotopically labeled internal standard (e.g., this compound-d3) is added to a specific volume of urine to correct for analytical variability.

  • Extraction: Organic acids are extracted from the urine matrix, often using a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification of the sample.

  • Derivatization (for GC-MS): The extracted and dried residue is derivatized to increase the volatility and thermal stability of HMPA. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reconstitution (for LC-MS/MS): The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Analytical Instrumentation

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for organic acid analysis.[3][4] The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly used due to its high sensitivity and specificity, often with simpler sample preparation.[1][5] The sample is injected into the LC system, where HMPA is separated from other components in the sample matrix. The analyte then enters the tandem mass spectrometer for highly selective detection and quantification using multiple reaction monitoring (MRM).

Data Presentation and Evaluation

For an effective comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body will then compile this data for statistical analysis.

Hypothetical Inter-Laboratory Comparison Results for HMPA (Urine, ng/mL)

Laboratory IDMethodSample A (Low)Sample B (High)
Lab 01GC-MS45.2185.6
Lab 02LC-MS/MS48.1192.3
Lab 03GC-MS43.8179.9
Lab 04LC-MS/MS50.5198.7
Lab 05GC-MS46.5188.1
Consensus Mean 46.8 188.9
Standard Deviation 2.5 6.8

Performance Evaluation using Z-Scores

The primary metric for evaluating performance in a proficiency test is the Z-score.[2] It is calculated for each laboratory's mean result for a given sample.

Z-Score Formula: Z = (x - X) / σ

  • x: The mean result reported by the laboratory.

  • X: The assigned value (typically the consensus mean of all participants).

  • σ: The target standard deviation for proficiency.

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.[2]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).[2]

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).[2]

Calculated Z-Scores for Hypothetical Data

Laboratory IDZ-Score (Sample A)Z-Score (Sample B)Performance
Lab 01-0.64-0.49Satisfactory
Lab 020.520.50Satisfactory
Lab 03-1.20-1.32Satisfactory
Lab 041.481.44Satisfactory
Lab 05-0.12-0.12Satisfactory

Diagrams

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Sample Preparation and Homogenization B Distribution of Samples A->B C Sample Analysis (In-house Method) B->C D Reporting of Results C->D E Statistical Analysis (e.g., Z-Scores) D->E F Issuance of Performance Report E->F

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy-4-methylpentanoic Acid and Other Key Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the biological activities of 3-Hydroxy-4-methylpentanoic acid against a panel of well-characterized fatty acids: butyrate, caprylic acid, and beta-hydroxybutyrate (BHB). While extensive research has elucidated the diverse physiological roles of butyrate, caprylic acid, and BHB, there is a notable scarcity of publicly available data on the specific biological effects of this compound. This document summarizes the known activities of the comparator fatty acids, presenting quantitative data and experimental methodologies to serve as a benchmark for future investigations into the potential therapeutic applications of this compound.

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling. Variations in chain length, saturation, and hydroxylation contribute to a wide array of biological functions. This compound is a short-chain hydroxy fatty acid whose biological activities remain largely unexplored. In contrast, butyrate, a short-chain fatty acid produced by gut microbiota, is a well-established anti-inflammatory agent. Caprylic acid, a medium-chain fatty acid, is recognized for its antimicrobial properties. Beta-hydroxybutyrate, a ketone body, serves as an alternative energy source for the brain and other tissues and exhibits neuroprotective and metabolic regulatory effects. This guide aims to juxtapose the known biological activities of these fatty acids to highlight the current knowledge gaps and provide a framework for future research on this compound.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of the selected fatty acids. It is important to note that no specific experimental data on the biological activities of this compound were found in the public domain at the time of this publication.

Table 1: Anti-inflammatory Activity

Fatty AcidAssayCell Type/ModelConcentrationEffect
This compound Not AvailableNot AvailableNot AvailableNot Available
Butyrate Lipopolysaccharide (LPS)-induced TNF-α secretionPorcine Alveolar Macrophages (PAMs)1, 2, and 4 mMSignificant reduction in TNF-α secretion.[1]
LPS-induced IL-6 and IL-12p40 secretionBone marrow-derived macrophagesDose-dependentDecreased secretion of IL-6 and IL-12p40.[2]
NF-κB activationHuman colonic epithelial cellsNot specifiedInhibition of NF-κB activation.[1]
Caprylic Acid Inflammatory gene expressionNot specifiedNot specifiedRegulation of inflammatory gene expression.
Beta-hydroxybutyrate (BHB) NLRP3 inflammasome activationImmune cellsNot specifiedInhibition of the NLRP3 inflammasome, reducing inflammatory cytokine production.[3]

Table 2: Antimicrobial Activity

Fatty AcidOrganismAssayConcentration (MIC)
This compound Not AvailableNot AvailableNot Available
Caprylic Acid Candida albicansIn vitro inhibitionNot specified
Staphylococcus aureus, Escherichia coliIn vitro inhibitionNot specified
Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, Staphylococcus aureus, Escherichia coliInactivation in milk50 mM and 100 mM
Butyrate Pathogenic bacteriaNot specifiedNot specified
Beta-hydroxybutyrate (BHB) Not typically evaluated for direct antimicrobial activityNot ApplicableNot Applicable

Table 3: Metabolic Effects

Fatty AcidParameterModelEffect
This compound Not AvailableNot AvailableNot Available
Butyrate Energy source for colonocytesColonocytesProvides ~70% of energy requirements.[1]
Insulin (B600854) sensitivitySystemicIncreases insulin sensitivity.[2]
Caprylic Acid Not a primary focus of researchNot ApplicableNot Applicable
Beta-hydroxybutyrate (BHB) Brain energy metabolismBrainAlternative fuel source, more efficient than glucose.[3]
GlycolysisNeuronsDirectly inhibits glycolysis.[4]
Insulin resistanceSystemicReduces insulin resistance.[5]

Table 4: Neurological Effects

Fatty AcidEffectMechanism
This compound Not AvailableNot Available
Butyrate Potential role in neurogenesisNot fully elucidated
Caprylic Acid Not a primary focus of researchNot Applicable
Beta-hydroxybutyrate (BHB) NeuroprotectionReduces oxidative stress, enhances mitochondrial function.[6]
Anticonvulsant effectsMay involve opening of KATP channels.[4]
Regulation of neurotransmissionDiminishes NMDA receptor-induced calcium responses.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of methodologies commonly used to assess the biological activities of fatty acids.

Anti-inflammatory Assays
  • Cell Culture and Stimulation:

    • Immune cells such as macrophages (e.g., RAW 264.7, bone marrow-derived macrophages, or primary porcine alveolar macrophages) are cultured under standard conditions.[1][2]

    • Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a specific concentration (e.g., 1 µg/mL).[1]

    • Cells are co-treated with various concentrations of the fatty acid being tested.

  • Cytokine Measurement:

    • Supernatants from the cell cultures are collected after a defined incubation period.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to the target cytokine and species.[1]

  • NF-κB Activation Assay:

    • Nuclear extracts are prepared from treated cells.

    • NF-κB (p65 subunit) activation is assessed by measuring its DNA binding activity using a transcription factor assay kit or by Western blotting for phosphorylated IκBα.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination:

    • The broth microdilution method is commonly employed.

    • A serial dilution of the fatty acid is prepared in a 96-well microtiter plate containing a suitable growth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions (temperature, time).

    • The MIC is determined as the lowest concentration of the fatty acid that visibly inhibits microbial growth.

  • Bactericidal/Fungicidal Assay:

    • Samples from the wells of the MIC assay that show no visible growth are plated onto agar (B569324) plates.

    • The plates are incubated, and the number of colony-forming units (CFU) is counted.

    • The minimum bactericidal/fungicidal concentration (MBC/MFC) is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.

Signaling Pathways and Mechanisms of Action

The biological effects of fatty acids are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms of the comparator fatty acids.

Butyrate_Anti_Inflammatory_Pathway Butyrate Butyrate HDAC HDAC Inhibition Butyrate->HDAC GPRs GPR41, GPR43, GPR109A Activation Butyrate->GPRs NFkB_Inhibition NF-κB Inhibition HDAC->NFkB_Inhibition Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Pro_inflammatory_Cytokines Immune_Modulation Immune Cell Modulation GPRs->Immune_Modulation Anti_inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Immune_Modulation->Anti_inflammatory_Cytokines Caprylic_Acid_Antimicrobial_Mechanism Caprylic_Acid Caprylic Acid Bacterial_Membrane Bacterial Cell Membrane Caprylic_Acid->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis BHB_Metabolic_Neurological_Effects BHB Beta-hydroxybutyrate (BHB) Brain Brain BHB->Brain HDAC_Inhibition HDAC Inhibition BHB->HDAC_Inhibition Signaling Signaling Molecule (e.g., KATP channels) BHB->Signaling Energy Alternative Energy Source (↑ ATP) Brain->Energy Neuroprotection Neuroprotection (↓ Oxidative Stress) Brain->Neuroprotection Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Neurotransmission Modulation of Neurotransmission Signaling->Neurotransmission

References

A Comparative Guide to the Analysis of 3-Hydroxy-4-methylpentanoic Acid: Stable Isotope-Labeled vs. Alternative Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxy-4-methylpentanoic acid (3-HMPA), a metabolite of interest in various metabolic pathways, is crucial for advancing research and drug development. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard for quantitative analysis by mass spectrometry. This guide provides an objective comparison of analytical methodologies for 3-HMPA, focusing on the performance of stable isotope-labeled standards versus alternative approaches. Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: The Gold Standard vs. Alternatives

The "gold standard" for precise and accurate quantification via mass spectrometry is the isotope dilution method, which employs a stable isotope-labeled internal standard (SIL-IS). This approach is compared with methods using a structural analog as an internal standard or no internal standard at all.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of small molecules like 3-HMPA from complex biological matrices. The choice of internal standard significantly impacts method performance.

Table 1: Comparison of LC-MS/MS Method Performance for 3-HMPA Analysis

ParameterStable Isotope-Labeled IS (3-HMPA-d3)Structural Analog IS (e.g., 3-hydroxyhexanoic acid)No Internal Standard
Linearity (R²) >0.999>0.995>0.98
Accuracy (% Bias) ± 5%± 15%± 25%
Precision (%RSD) < 5%< 15%< 25%
Lower Limit of Quantification (LLOQ) ~1 ng/mL~5 ng/mL~20 ng/mL
Matrix Effect Compensation ExcellentModeratePoor
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile analytes like 3-HMPA, derivatization is a necessary step to increase volatility and thermal stability.

Table 2: Comparison of GC-MS Method Performance for 3-HMPA Analysis (Post-Derivatization)

ParameterStable Isotope-Labeled IS (3-HMPA-d3)Structural Analog IS (e.g., 3-hydroxyhexanoic acid)No Internal Standard
Linearity (R²) >0.998>0.99>0.97
Accuracy (% Bias) ± 7%± 18%± 30%
Precision (%RSD) < 7%< 18%< 30%
Lower Limit of Quantification (LLOQ) ~5 ng/mL~15 ng/mL~50 ng/mL
Correction for Derivatization Variability ExcellentGoodNone

Experimental Protocols

Detailed methodologies for the key analytical approaches are provided below.

LC-MS/MS Analysis of 3-HMPA in Human Plasma

This protocol is adapted from a validated method for a structurally similar compound, 3-hydroxypentanoic acid.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 3-HMPA-d3 at 1 µg/mL).

  • Vortex for 10 seconds.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-HMPA: Precursor ion [M-H]⁻ → Product ion

    • 3-HMPA-d3: Precursor ion [M-H]⁻ → Product ion

GC-MS Analysis of 3-HMPA in Urine

This protocol requires a derivatization step to make the analyte suitable for GC-MS analysis.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • To 200 µL of urine, add 20 µL of the internal standard working solution (e.g., 3-HMPA-d3 at 10 µg/mL).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the urine sample with HCl.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-HMPA and its internal standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Stable Isotope Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

LC-MS/MS analysis workflow for 3-HMPA.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis_gc GC-MS Analysis Urine Urine Sample Add_IS_GC Add Stable Isotope Internal Standard Urine->Add_IS_GC Extraction Liquid-Liquid Extraction Add_IS_GC->Extraction Evaporate_GC Evaporation Extraction->Evaporate_GC Derivatize Silylation (BSTFA) Evaporate_GC->Derivatize GC_Separation GC Separation Derivatize->GC_Separation MS_Detection_GC MS Detection (SIM Mode) GC_Separation->MS_Detection_GC Data_Processing_GC Data Processing and Quantification MS_Detection_GC->Data_Processing_GC

GC-MS analysis workflow for 3-HMPA.

Logical_Relationship Analyte 3-HMPA in Biological Matrix Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Ratio Peak Area Ratio (Analyte / SIL-IS) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Logic of using a SIL-IS for accurate quantification.

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy-4-methylpentanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention. Ensure all personnel are trained on the hazards and proper handling procedures before working with 3-Hydroxy-4-methylpentanoic acid.

This document provides detailed operational and disposal procedures for this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and eye contact that can cause serious damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact which can cause irritation[1][2].
Body Protection Laboratory coat or chemical-resistant apronTo protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo minimize the risk of inhaling vapors that may cause respiratory irritation[1][2][3].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in the table above.

  • Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial sorbent pad[3].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Dispose of the sealed container and any contaminated materials according to the hazardous waste disposal procedures outlined below.

Proper Disposal Procedures

The disposal of this compound and its containers must be managed through an approved hazardous waste program[1][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a designated and properly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and is kept securely closed when not in use[1][3][6].

  • Container Management:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Thoroughly rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office). The first rinseate must be collected and disposed of as hazardous waste[4]. For highly toxic substances, the first three rinses should be collected[4].

    • After rinsing, the container can be managed for recycling or disposal as non-hazardous waste, in accordance with local regulations.

  • Storage Pending Disposal:

    • Store hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials[1][3][4][6].

    • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) department[3][4].

    • Do not mix with other waste streams unless explicitly permitted by your EHS office[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Waste Generated (this compound) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect in Labeled Hazardous Waste Container is_spill->collect_waste No spill_protocol->collect_waste is_container Is it an empty container? collect_waste->is_container rinse_container Triple rinse with appropriate solvent is_container->rinse_container Yes store_waste Store waste in secondary containment pending disposal is_container->store_waste No collect_rinsate Collect first rinseate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional policy rinse_container->dispose_container collect_rinsate->store_waste final_disposal Arrange for pickup by licensed waste disposal service store_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY QUALIFIED PERSONNEL ONLY

This document provides critical safety protocols and logistical guidance for the handling and disposal of 3-Hydroxy-4-methylpentanoic acid. All personnel must review and understand this information before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include skin, eye, and respiratory system irritation[1][2][3]. Adherence to the following PPE guidelines is mandatory to minimize exposure.

Table 1: Summary of Hazards and Recommended Personal Protective Equipment

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[1][2].Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber) are required. Gloves should be inspected before use and changed immediately upon contamination[4][5]. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Eye Contact H319: Causes serious eye irritation[1][2].Safety Goggles: Wear chemical splash goggles that meet current safety standards. Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing.
Inhalation H335: May cause respiratory irritation[1][2].Ventilation: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood[1][6]. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be required based on a formal risk assessment.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. In case of accidental ingestion, do NOT induce vomiting and seek immediate medical attention[1].

Detailed Operational Protocol

A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

2.1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood[6].

  • Ventilation: Ensure the chemical fume hood is functioning correctly and certified before beginning any work.

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, glassware, weigh boats) and appropriate waste containers before handling the chemical.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational[1].

2.2. Handling Procedure:

  • Donning PPE: Put on all required PPE as detailed in Table 1. Ensure gloves are the correct size and are free of any defects.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the compound within the chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula) to handle the material. Avoid creating dust.

    • Close the container tightly when not in use[1].

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.

    • Wash hands thoroughly after handling is complete.

2.3. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[6].

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations[4]. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[4].

    • Do not empty into drains [1][4].

Experimental Workflow and Safety Procedures

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area (Fume Hood) verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_area->verify_controls gather_materials Gather All Necessary Materials & Waste Containers verify_controls->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh_transfer Weigh & Transfer Chemical Inside Fume Hood don_ppe->weigh_transfer perform_exp Perform Experimental Procedure weigh_transfer->perform_exp close_container Securely Close Container After Use perform_exp->close_container decontaminate Decontaminate Work Surface & Equipment close_container->decontaminate segregate_waste Segregate Contaminated Waste into Labeled Container decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose of Waste via Approved Channels wash_hands->dispose

Caption: Workflow for handling this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methylpentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.